N-Mal-N-bis(PEG4-amine)
Description
BenchChem offers high-quality N-Mal-N-bis(PEG4-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Mal-N-bis(PEG4-amine) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O11/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29/h1-2H,3-24,28-29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSPBURFXDTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N4O11 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Core Component in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities connected by flexible polyethylene (B3416737) glycol (PEG) chains, makes it a versatile tool for covalently linking different molecular entities. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.
The primary application of N-Mal-N-bis(PEG4-amine) is in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] In PROTACs, for instance, this linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[2][3] The PEG spacers enhance the solubility and bioavailability of the resulting conjugate.
Chemical Properties and Specifications
The physicochemical properties of N-Mal-N-bis(PEG4-amine) and its common derivatives are summarized below. These data are compiled from various chemical suppliers and provide a basis for experimental design.
| Property | N-Mal-N-bis(PEG4-amine) | N-Mal-N-bis(PEG4-acid) | N-Mal-N-bis(PEG4-NHS ester) |
| Molecular Formula | C₂₇H₅₀N₄O₁₁ | C₂₉H₄₈N₂O₁₅ | C₃₇H₅₄N₄O₁₉ |
| Molecular Weight | 606.71 g/mol | 664.7 g/mol | 858.9 g/mol |
| CAS Number | 2128735-22-6 | 2100306-52-1 | 2112738-60-8 |
| Purity | ≥95% to ≥98% | ≥95% to ≥98% | ≥95% |
| Solubility | DMSO, DCM, DMF | Water, DMSO, DCM, DMF | DMSO, DCM, DMF |
| Storage Conditions | -20°C, sealed, dry, protected from light and moisture | -20°C, sealed, dry, protected from light and moisture | -20°C, sealed, dry, protected from light and moisture |
Core Applications in Drug Development
N-Mal-N-bis(PEG4-amine) is a cornerstone in modern bioconjugation strategies due to its defined reactive ends.
-
PROTAC Synthesis: The most prominent application is in the synthesis of PROTACs.[2][3] The linker serves to connect a warhead that binds to the protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The flexibility and length of the PEG chains are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4]
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach cytotoxic drugs to an antibody.[5] The maleimide group can react with cysteine residues on the antibody, while the amine groups can be functionalized to carry the drug payload.
-
Surface Modification: The amine groups can be used to immobilize the linker on surfaces, and the maleimide group can then be used to capture thiol-containing biomolecules. This is useful in the development of biosensors and other diagnostic tools.
Visualizing Chemical Structure and Reactivity
The following diagrams illustrate the structure of N-Mal-N-bis(PEG4-amine) and its fundamental reaction mechanisms.
Caption: Chemical structure of N-Mal-N-bis(PEG4-amine).
Caption: Maleimide-thiol conjugation reaction.
Caption: Amine-NHS ester conjugation reaction.
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC using N-Mal-N-bis(PEG4-amine). This protocol is a composite based on established methods for maleimide-thiol and amine-carboxyl conjugations.
Part 1: Conjugation of the Maleimide Group to a Thiol-Containing Molecule (Molecule A)
This part of the protocol describes the reaction of the maleimide group of the linker with a thiol-containing molecule, such as a protein of interest ligand with an available cysteine residue.
Materials:
-
N-Mal-N-bis(PEG4-amine)
-
Thiol-containing molecule (Molecule A)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfides (if necessary)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)
Procedure:
-
Preparation of Molecule A: If Molecule A contains disulfide bonds, dissolve it in the degassed reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Preparation of the Linker: Dissolve N-Mal-N-bis(PEG4-amine) in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule A. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
-
Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of L-cysteine relative to the starting amount of the linker. Incubate for 15 minutes.
-
Purification: Purify the resulting conjugate (Molecule A - Linker) using SEC or HPLC to remove excess linker and quenching reagent.
Part 2: Conjugation of the Amine Groups to a Carboxyl-Containing Molecule (Molecule B)
This part of the protocol describes the reaction of the amine groups of the linker (now attached to Molecule A) with a carboxyl-containing molecule, such as an E3 ligase ligand. This typically requires activation of the carboxyl group.
Materials:
-
Purified Molecule A - Linker conjugate
-
Carboxyl-containing molecule (Molecule B)
-
Amine-free reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS activation)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Activation of Molecule B: Dissolve Molecule B in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Stir at room temperature for 1 hour to form the NHS ester.
-
Conjugation Reaction: Add the activated Molecule B solution to the purified Molecule A - Linker conjugate. Adjust the pH of the reaction mixture to 7.5-8.5 with a non-amine-containing base (e.g., sodium bicarbonate).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Purification: Purify the final PROTAC molecule (Molecule A - Linker - Molecule B) by reversed-phase HPLC.
PROTAC Synthesis Workflow
The logical flow for synthesizing a PROTAC using N-Mal-N-bis(PEG4-amine) is depicted below.
Caption: Workflow for PROTAC synthesis.
Conclusion
N-Mal-N-bis(PEG4-amine) is a powerful and versatile heterobifunctional linker that plays a crucial role in the development of sophisticated bioconjugates. Its well-defined reactive groups, coupled with the beneficial properties of the PEG spacers, provide researchers with a reliable tool for constructing complex molecules for therapeutic and diagnostic applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of N-Mal-N-bis(PEG4-amine) in advanced research and development projects.
References
An In-depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Trifunctional Linker for Advanced Bioconjugation
This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Mal-N-bis(PEG4-amine), a heterotrifunctional linker crucial for researchers, scientists, and drug development professionals. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities separated by flexible polyethylene (B3416737) glycol (PEG) chains, offers significant advantages in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Properties
N-Mal-N-bis(PEG4-amine) is a branched molecule designed for selective and efficient bioconjugation. The core structure consists of a central nitrogen atom to which a maleimide group and two separate PEG4-amine arms are attached. The maleimide group provides a highly selective reaction site for sulfhydryl groups (thiols), commonly found in cysteine residues of proteins and peptides. The two terminal primary amines offer versatile handles for conjugation to various molecules, such as payloads, ligands, or other biomolecules, typically through amide bond formation. The tetraethylene glycol (PEG4) spacers enhance aqueous solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-Mal-N-bis(PEG4-amine) and related maleimide-PEG linkers.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₇H₅₀N₄O₁₁ | Based on the chemical name. |
| Molecular Weight | 606.71 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | Typical appearance for PEGylated compounds. |
| Solubility | Soluble in water, DMSO, DMF, and DCM | The PEG chains confer high water solubility. Solubility in organic solvents is also good.[2][3] |
| Storage Conditions | 2-8°C or -20°C, under inert atmosphere, protected from moisture | To prevent hydrolysis of the maleimide group and degradation.[1][2] |
| Maleimide Reactivity | Highly selective for thiol groups (sulfhydryls) at pH 6.5-7.5 | Forms a stable thioether bond. Reaction is rapid, often completing within minutes to a few hours at room temperature.[2][4] |
| Amine Reactivity | Reacts with activated esters (e.g., NHS esters), carboxylic acids (with activators like EDC/HATU), and other carbonyl compounds to form stable amide bonds. | Provides versatile conjugation points for a wide range of molecules. |
| Stability | The thioether bond formed is generally stable under physiological conditions. The maleimide ring can undergo hydrolysis at pH > 7.5, which can be beneficial for stabilizing the conjugate. | The stability of the maleimide group is pH-dependent. |
Experimental Protocols
The following protocols provide detailed methodologies for the use of N-Mal-N-bis(PEG4-amine) in common bioconjugation applications.
General Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to the maleimide group of N-Mal-N-bis(PEG4-amine).
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4)
-
N-Mal-N-bis(PEG4-amine)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) if protein thiols are oxidized
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols. This can be achieved by incubating the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess reducing agent by SEC or buffer exchange.
-
Linker Preparation: Prepare a stock solution of N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF at a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the N-Mal-N-bis(PEG4-amine) solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Quenching: Add a 5-10 fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the linker to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent, and purify the conjugate using SEC, dialysis, or tangential flow filtration.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm its purity and integrity using appropriate analytical methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).
Synthesis of a PROTAC using N-Mal-N-bis(PEG4-amine)
This protocol outlines the synthesis of a PROTAC by conjugating a warhead for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase to the N-Mal-N-bis(PEG4-amine) linker. This example assumes the POI ligand contains a thiol group and the E3 ligase ligand has a carboxylic acid group.
Materials:
-
Thiol-containing POI ligand
-
E3 ligase ligand with a carboxylic acid group
-
N-Mal-N-bis(PEG4-amine)
-
Amide coupling reagents (e.g., HATU, HOBt, and DIPEA or EDC and NHS)
-
Anhydrous DMF or DMSO
-
Reaction monitoring tools (e.g., TLC, LC-MS)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Step 1: Conjugation to POI Ligand:
-
Dissolve the thiol-containing POI ligand and a 1.1 molar equivalent of N-Mal-N-bis(PEG4-amine) in a suitable buffer (e.g., PBS with 10% DMF, pH 7.2).
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Purify the intermediate product (POI ligand-linker) by preparative HPLC.
-
-
Step 2: Conjugation to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand with a carboxylic acid group in anhydrous DMF.
-
Add 1.2 equivalents of HATU, 1.2 equivalents of HOBt, and 2.0 equivalents of DIPEA. Stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the purified POI ligand-linker intermediate (1.0 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC by LC-MS.
-
Quench the reaction with a small amount of water.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Visualizations of Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the key processes involving N-Mal-N-bis(PEG4-amine).
Caption: General bioconjugation workflow using N-Mal-N-bis(PEG4-amine).
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Synthetic workflow for a PROTAC using N-Mal-N-bis(PEG4-amine).
Applications in Drug Development
The unique trifunctional nature of N-Mal-N-bis(PEG4-amine) makes it a valuable tool in modern drug development.
-
Antibody-Drug Conjugates (ADCs): This linker allows for the site-specific conjugation to an antibody via a cysteine residue, while the two amine groups can be used to attach two molecules of a cytotoxic payload. This can potentially increase the drug-to-antibody ratio (DAR) in a controlled manner, leading to more potent and efficacious ADCs.
-
PROTACs: In PROTAC synthesis, N-Mal-N-bis(PEG4-amine) serves as a central scaffold to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.[1] The PEG linkers provide the necessary spacing and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
-
Other Bioconjugates: Beyond ADCs and PROTACs, this linker can be used to create a variety of other complex bioconjugates, such as fluorescently labeled proteins with additional functionalities, or for the development of targeted drug delivery systems where a targeting moiety and a therapeutic agent are attached to the same linker.
References
Synthesis and Purification of N-Mal-N-bis(PEG4-amine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Mal-N-bis(PEG4-amine), a heterotrifunctional linker critical in bioconjugation and drug delivery. The methodologies presented are based on established principles of PEG chemistry and purification techniques for similar branched molecules, offering a robust framework for laboratory application.
Introduction
N-Mal-N-bis(PEG4-amine) is a versatile polyethylene (B3416737) glycol (PEG)-based linker employed in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a maleimide (B117702) group for covalent linkage with thiol-containing molecules (e.g., cysteine residues in proteins) and two primary amine groups for conjugation with carboxylic acids or activated esters.[2] The tetraethylene glycol (PEG4) spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.
This guide details a plausible synthetic route and a robust purification strategy for N-Mal-N-bis(PEG4-amine), complete with experimental protocols and data presentation.
Physicochemical Properties
A summary of the key physicochemical properties of N-Mal-N-bis(PEG4-amine) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₀N₄O₁₁ | [2] |
| Molecular Weight | 606.71 g/mol | [2] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Water, DMSO, DMF, Dichloromethane | [3][4] |
| Purity (Typical) | >95% | [2] |
| Storage Conditions | -20°C, under inert gas, protected from light | [3][5] |
Synthesis of N-Mal-N-bis(PEG4-amine)
The synthesis of N-Mal-N-bis(PEG4-amine) can be conceptualized as a multi-step process involving the assembly of a central branching unit followed by the introduction of the maleimide and protected amine functionalities. A plausible synthetic workflow is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for N-Mal-N-bis(PEG4-amine).
Experimental Protocol: Synthesis
This protocol is a representative example and may require optimization.
Step 1: Synthesis of N-Tris(PEG4-NH-Boc) Intermediate
-
Dissolve Boc-NH-PEG4-COOH (3.3 equivalents) in anhydrous Dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 3.5 equivalents) and N-hydroxysuccinimide (NHS, 3.5 equivalents).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve Tris(2-aminoethyl)amine (1 equivalent) in anhydrous DCM and add to the activated ester solution.
-
Add Diisopropylethylamine (DIEA, 4 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Tris(PEG4-NH-Boc) intermediate.
Step 2: Selective Deprotection
A selective deprotection strategy would be employed here to yield one free amine. This is a complex step and would likely involve specialized protecting group chemistry beyond a simple Boc group, or a statistical deprotection followed by purification.
Step 3: Maleimide Functionalization
-
Dissolve the mono-amino intermediate in anhydrous DCM.
-
Add maleic anhydride (B1165640) (1.1 equivalents) and stir at room temperature for 2-3 hours to form the maleamic acid.
-
Add acetic anhydride (2 equivalents) and sodium acetate (B1210297) (0.5 equivalents).
-
Heat the mixture to 50-60°C and stir for 4-6 hours to effect cyclization to the maleimide.
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude N-Mal-N-bis(PEG4-NH-Boc).
Step 4: Final Deprotection
-
Dissolve the crude N-Mal-N-bis(PEG4-NH-Boc) in a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene (B28343) may be necessary).
-
The crude N-Mal-N-bis(PEG4-amine) is obtained, often as a TFA salt.
Purification of N-Mal-N-bis(PEG4-amine)
The purification of the final product is crucial to remove unreacted starting materials, by-products, and incompletely deprotected species. A multi-step purification strategy is often necessary.
Purification Workflow
Caption: General purification workflow for N-Mal-N-bis(PEG4-amine).
Experimental Protocol: Purification
Method 1: Flash Column Chromatography
This technique is useful for initial purification to remove major impurities.
-
TLC Analysis: Develop a solvent system that provides good separation of the target compound from impurities. A common system for PEGylated molecules is a gradient of Methanol in Dichloromethane (e.g., 5-15% MeOH in DCM).[6]
-
Column Preparation: Pack a silica (B1680970) gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column with the developed solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Preparative Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for obtaining high-purity final product.[6][7]
-
Column: A C18 or C8 column is typically used for PEG compounds.[6]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
-
-
Gradient Development: Develop a gradient on an analytical scale to achieve optimal separation. A typical gradient might be 10-90% B over 30 minutes.
-
Preparative Run: Inject the semi-purified product onto the preparative column and run the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the product peak, guided by UV detection (if applicable) or by collecting all fractions for subsequent analysis.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Product Recovery: Combine the pure fractions and remove the solvents via lyophilization (freeze-drying) to obtain the final product as a TFA salt.[6]
Characterization
The identity and purity of the synthesized N-Mal-N-bis(PEG4-amine) should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the maleimide protons (around 6.7 ppm), the PEG backbone (multiple peaks between 3.5-3.8 ppm), and adjacent methylene (B1212753) groups. |
| Mass Spectrometry (ESI-MS) | A major peak corresponding to the calculated molecular weight of the protonated molecule [M+H]⁺. |
| Analytical HPLC | A single major peak indicating high purity (e.g., >95%). |
Applications in Drug Development
N-Mal-N-bis(PEG4-amine) is a key building block in the development of targeted therapeutics.
-
Antibody-Drug Conjugates (ADCs): The maleimide group can react with reduced interchain disulfides of an antibody, while the two amine groups can be conjugated to cytotoxic payloads, potentially increasing the drug-to-antibody ratio (DAR).
-
PROTACs: This linker can be used to connect a warhead that binds to a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.
-
Bioconjugation: It serves as a versatile crosslinking reagent to connect thiol- and amine-containing biomolecules, enhancing their therapeutic or diagnostic properties.[2]
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of N-Mal-N-bis(PEG4-amine). The provided protocols, while based on general principles of organic and PEG chemistry, offer a solid foundation for researchers to produce this valuable heterotrifunctional linker for a variety of applications in drug development and biotechnology. Optimization of the described steps will be necessary to suit specific laboratory conditions and desired product specifications.
References
- 1. N-Mal-N-bis(PEG4-amine) - Immunomart [immunomart.com]
- 2. N-Mal-N-bis(PEG4-amine) [myskinrecipes.com]
- 3. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
- 4. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 5. Maleimide-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of N-Maleimide Functionalized Molecules with Thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between N-maleimide functionalized molecules, with a conceptual focus on structures like N-Mal-N-bis(PEG4-amine), and thiol-containing entities. Due to the absence of specific kinetic and protocol data for N-Mal-N-bis(PEG4-amine) in the available literature, this document leverages data from analogous N-alkyl substituted maleimides to elucidate the core chemical principles, reaction kinetics, stability considerations, and experimental procedures.
Core Reaction Mechanism: The Michael Addition
The conjugation of a maleimide (B117702) to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition reaction. This reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. The result is the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.
The reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, which are typically protonated and thus less nucleophilic in this pH range. The reaction is efficient and can often be performed without a catalyst, especially in polar solvents like water or DMSO which facilitate the formation of the reactive thiolate ion.
Several factors influence the rate of this reaction:
-
pH: The reaction rate is dependent on the concentration of the nucleophilic thiolate anion. As the pH increases, the thiol-thiolate equilibrium shifts towards the thiolate, thus increasing the reaction rate. However, at pH values above 7.5, the competing reaction of maleimides with amines becomes more significant.
-
Thiol pKa: Thiols with a lower pKa will have a higher concentration of the reactive thiolate anion at a given pH, leading to a faster reaction rate.
-
Solvent and Initiator: The choice of solvent and the presence of an initiator can influence whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism, which in turn affects the overall kinetics.
Stability and Competing Side Reactions
While the thiosuccinimide bond is generally stable, its formation and longevity can be compromised by several competing side reactions. Understanding these pathways is critical for the design and application of maleimide-based bioconjugates.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This hydrolysis product is unreactive towards thiols. The rate of hydrolysis is pH-dependent, increasing with higher pH. It is crucial to minimize pre-conjugation hydrolysis to ensure high yields of the desired conjugate. Storing maleimide-functionalized reagents in dry, biocompatible solvents like DMSO is recommended to maintain their reactivity.
Retro-Michael Reaction and Thiol Exchange
The Michael addition is a reversible reaction. The reverse reaction, known as the retro-Michael reaction, can lead to the deconjugation of the thiol from the maleimide. This is a significant concern in biological systems where other thiols, such as glutathione, are present in high concentrations. The reformed maleimide can then react with these other thiols, leading to a loss of the intended conjugate and potential off-target effects. The rate of the retro-Michael reaction is influenced by pH, temperature, and the pKa of the original thiol.
Hydrolysis of the Thiosuccinimide Adduct
Post-conjugation, the thiosuccinimide ring itself can undergo hydrolysis. This ring-opening event results in a stable product that is no longer susceptible to the retro-Michael reaction. This can be a desirable outcome to permanently stabilize the conjugate. The rate of thiosuccinimide hydrolysis is influenced by the substituents on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent can accelerate this stabilizing hydrolysis.
Intramolecular Reactions
When the thiol is part of an N-terminal cysteine, the N-terminal amine can act as a nucleophile and attack the carbonyl groups of the succinimide (B58015) ring. This can lead to a transcyclization reaction, forming a six-membered thiazine (B8601807) ring. This rearrangement can alter the structure and properties of the conjugate.
Visualizing the Reaction Pathways
The following diagram illustrates the primary Michael addition reaction and the key competing side reactions that influence the stability and homogeneity of the final conjugate.
Quantitative Data Summary
The following tables summarize representative kinetic and stability data for the reaction of N-substituted maleimides with thiols, based on available literature for analogous compounds.
Table 1: Representative Hydrolysis Half-lives of N-Substituted Maleimides and their Thiol Adducts
| Compound Type | N-Substituent | Condition | Half-life (t½) | Reference |
| Maleimide | N-alkyl | pH 7.4, 37°C | ~27 hours (post-conjugation) | [1] |
| Maleimide | N-aryl | pH 7.4, 37°C | ~1.5 hours (post-conjugation) | [1] |
| Maleimide | N-fluorophenyl | pH 7.4, 37°C | ~0.7 hours (post-conjugation) | [1] |
| Maleimide | Unconjugated N-phenyl | Physiological pH | ~55 minutes | [1] |
| Maleimide | Unconjugated N-fluorophenyl | Physiological pH | ~28 minutes | [1] |
Table 2: Stability of Maleimide-Thiol Adducts in the Presence of Competing Thiols
| Maleimide Type | Competing Thiol | Condition | % Deconjugation | Time | Reference |
| N-alkyl maleimide | Glutathione (GSH) | 37°C | 35-67% | 7 days | [2] |
| N-aryl maleimide | Glutathione (GSH) | 37°C | <20% | 7 days | [2] |
| Maleimide-PEG | 1 mM GSH | 37°C | ~30% | 7 days | [3] |
Table 3: Half-lives of Conversion for Thiosuccinimide Adducts via Retro-Michael/Thiol Exchange
| N-Substituent of Maleimide | Thiol Conjugate | Condition | Half-life of Conversion | Reference |
| N-ethyl | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 - 18 hours | [4][5] |
| N-phenyl | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 - 18 hours | [4][5] |
| N-aminoethyl | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 - 18 hours | [4][5] |
| Selected N-substituted | N-acetyl-L-cysteine (NAC) | Incubated with glutathione | 3.6 - 258 hours | [4][5] |
Detailed Experimental Protocol for Maleimide-Thiol Conjugation
This section outlines a general, representative protocol for the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to a maleimide-functionalized PEG linker.
Materials and Reagents
-
Thiol-containing protein
-
Maleimide-functionalized PEG reagent (e.g., N-Mal-N-bis(PEG4-amine))
-
Conjugation Buffer: Phosphate buffered saline (PBS), pH 7.0-7.5, degassed and preferably purged with an inert gas (e.g., nitrogen or argon). The buffer must be free of any thiol-containing compounds.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds.
-
Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system.
-
Analytical Instrumentation: UV-Vis spectrophotometer, HPLC, mass spectrometer.
Experimental Procedure
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is generally preferred as it does not need to be removed prior to the addition of the maleimide reagent. If DTT is used, it must be removed by dialysis or desalting column before proceeding.
-
-
Preparation of the Maleimide Reagent:
-
Immediately before use, dissolve the maleimide-functionalized PEG reagent in a dry, biocompatible solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent over the thiol is typically recommended as a starting point, but the optimal ratio should be determined empirically.
-
Flush the reaction vessel with an inert gas, seal, and protect from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide, add a small molar excess of a quenching reagent (e.g., L-cysteine) and incubate for an additional 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted maleimide reagent, quenching reagent, and any byproducts using a suitable purification method. SEC is commonly used to separate the higher molecular weight protein conjugate from the smaller reactants.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry.
-
Assess the purity and homogeneity of the conjugate by SDS-PAGE and SEC-HPLC.
-
Confirm the identity and integrity of the conjugate by mass spectrometry.
-
-
Stabilization of the Conjugate (Optional):
-
To prevent the retro-Michael reaction, the thiosuccinimide ring can be hydrolyzed. This can be achieved by incubating the purified conjugate in a buffer at a slightly basic pH (e.g., pH 8-9) for a controlled period, followed by readjustment to a neutral pH for storage.
-
-
Storage:
-
Store the purified conjugate at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. The addition of cryoprotectants like glycerol (B35011) may be beneficial.
-
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for the conjugation of a thiol-containing protein to a maleimide-functionalized molecule.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
amine reactivity of N-Mal-N-bis(PEG4-amine)
An In-depth Technical Guide on the Amine Reactivity of N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG4-amine) is a heterobifunctional crosslinker featuring a maleimide (B117702) group and two primary amine functionalities, separated by polyethylene (B3416737) glycol (PEG) spacers. While the maleimide group is predominantly utilized for its high reactivity towards thiols (sulfhydryl groups), its reactivity with primary amines presents both a challenge to be managed in bioconjugation strategies and an opportunity for specific applications. This technical guide provides an in-depth analysis of the amine reactivity of the maleimide moiety in N-Mal-N-bis(PEG4-amine), offering quantitative insights, experimental considerations, and detailed protocols to enable researchers to effectively control and leverage this reactivity in their work.
The structure of N-Mal-N-bis(PEG4-amine) offers a versatile platform for conjugation. The terminal primary amines can be readily conjugated to molecules containing activated esters (e.g., NHS esters) or carboxylic acids. The maleimide group's reactivity is highly dependent on the reaction conditions, particularly pH.
Core Principles of Maleimide Reactivity
The reactivity of the maleimide group is centered around the Michael addition reaction, where a nucleophile attacks one of the carbon atoms of the double bond within the maleimide ring.
Thiol vs. Amine Reactivity
The primary reaction of maleimides is with thiol groups, forming a stable thioether bond. This reaction is highly efficient and selective at a pH range of 6.5-7.5.[1] At neutral pH (around 7.0), the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1]
However, as the pH of the reaction environment increases, the reactivity of maleimides towards primary amines becomes more significant. This is due to the deprotonation of the amine group, which increases its nucleophilicity.
Quantitative Data on Amine Reactivity
| pH Range | Reactivity with Thiols | Reactivity with Primary Amines | Key Considerations |
| 6.5 - 7.5 | High and selective | Low to negligible | Optimal range for thiol-specific conjugation.[1] |
| 7.5 - 8.5 | High | Competitive with thiols | Amine reactivity becomes a significant side reaction.[2] |
| > 8.5 | High | Favored reaction | Maleimide hydrolysis also increases significantly.[3] |
Side Reactions:
It is crucial to be aware of competing side reactions that can affect the outcome of the conjugation:
-
Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This reaction is accelerated at higher pH values.[2]
-
Thiol Exchange Reactions: The thioether bond formed between a maleimide and a thiol can be reversible under certain conditions, leading to potential exchange with other thiols like glutathione (B108866) in a biological environment.[4]
Experimental Protocols
Protocol 1: Minimizing Amine Reactivity for Thiol-Specific Conjugation
This protocol is designed for scenarios where the selective reaction of the maleimide group with a thiol is desired, while minimizing reaction with amines.
Materials:
-
N-Mal-N-bis(PEG4-amine)
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
Amine-containing molecule (for subsequent conjugation to the amine ends of the linker)
-
Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M L-cysteine or N-acetylcysteine
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of N-Mal-N-bis(PEG4-amine) Stock Solution: Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Protein Preparation: Dissolve the thiol-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of approximately 1 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Subsequent Amine Conjugation: The purified conjugate, now presenting primary amine groups from the linker, can be used for subsequent conjugation reactions (e.g., with NHS esters).
Protocol 2: Leveraging Amine Reactivity for Conjugation
This protocol is for the intentional reaction of the maleimide group with a primary amine.
Materials:
-
N-Mal-N-bis(PEG4-amine)
-
Amine-containing molecule (e.g., protein with lysine (B10760008) residues)
-
Reaction Buffer: 100 mM Sodium Borate buffer, 150 mM NaCl, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of N-Mal-N-bis(PEG4-amine) Stock Solution: Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Protein Preparation: Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add a 20-50 fold molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis.
Mandatory Visualizations
Logical Workflow for ADC Development Utilizing Amine-Maleimide Conjugation
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of N-Mal-N-bis(PEG4-amine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-Mal-N-bis(PEG4-amine), a heterobifunctional crosslinker pivotal in the field of bioconjugation. A thorough understanding of these properties is critical for the successful design and execution of experiments in drug delivery, diagnostics, and proteomics. While specific quantitative data for N-Mal-N-bis(PEG4-amine) is not extensively available in public literature, this guide synthesizes information on analogous branched PEG-maleimide systems to provide a robust framework for its application.
Core Concepts: Structure and Functionality
N-Mal-N-bis(PEG4-amine) is a branched linker featuring a central maleimide (B117702) group and two terminal primary amine functionalities, each connected by a polyethylene (B3416737) glycol (PEG4) spacer. The maleimide group offers selective reactivity towards thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal amine groups can be conjugated to molecules bearing activated esters (like NHS esters) or carboxylic acids. The PEG chains enhance the hydrophilicity of the molecule, which generally improves aqueous solubility and can reduce the immunogenicity of the resulting conjugate.
Solubility Profile
The solubility of a crosslinker is a critical parameter that dictates its utility in various buffer systems and reaction conditions. The PEGylated nature of N-Mal-N-bis(PEG4-amine) is designed to impart favorable solubility characteristics.
Qualitative Solubility
Based on data for structurally related compounds, N-Mal-N-bis(PEG4-amine) is expected to exhibit good solubility in a range of solvents.
| Solvent Class | Specific Solvents | Expected Solubility |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Generally Soluble |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble |
Note: The information in this table is based on general characteristics of PEGylated maleimides and data from similar molecules.[1][2][3][4] Experimental verification for N-Mal-N-bis(PEG4-amine) is strongly recommended.
Experimental Protocol: Determining Aqueous Solubility
A precise determination of solubility is essential for preparing stock solutions and ensuring the homogeneity of reaction mixtures. The following protocol outlines a method to determine the aqueous solubility of N-Mal-N-bis(PEG4-amine).
Objective: To determine the approximate solubility of N-Mal-N-bis(PEG4-amine) in a specific aqueous buffer.
Materials:
-
N-Mal-N-bis(PEG4-amine)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of N-Mal-N-bis(PEG4-amine) to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Equilibrate the solution by rotating it at room temperature for 24 hours to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.
-
Determine the concentration of N-Mal-N-bis(PEG4-amine) in the diluted supernatant using a suitable analytical technique. Since the maleimide group has a characteristic UV absorbance, UV-Vis spectrophotometry can be used. Alternatively, a more sensitive and specific method like HPLC can be employed.
-
-
Calculation:
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mM.
-
Caption: A simplified workflow for the experimental determination of aqueous solubility.
Stability Profile
The stability of N-Mal-N-bis(PEG4-amine) is a multifaceted issue, primarily concerning the hydrolytic stability of the maleimide ring and the stability of the eventual thioether conjugate.
Hydrolytic Stability of the Maleimide Group
The maleimide ring is susceptible to hydrolysis, which leads to the formation of a maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly with rising pH.[5][6][7]
| pH Range | Stability of Maleimide | Predominant Reaction |
| Acidic (pH < 6.5) | Relatively Stable | Minimal Hydrolysis |
| Neutral (pH 6.5 - 7.5) | Moderately Stable | Slow Hydrolysis |
| Alkaline (pH > 7.5) | Unstable | Rapid Hydrolysis |
Note: For bioconjugation reactions, a pH range of 6.5-7.5 is generally recommended to balance the rate of the desired thiol-maleimide reaction against the competing maleimide hydrolysis.[2]
Stability of the Thioether Conjugate: Retro-Michael Reaction
The thioether bond formed upon reaction of the maleimide with a thiol is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[8][9][10][11] This is a critical consideration for in vivo applications where endogenous thiols like glutathione (B108866) are abundant. The stability of the conjugate can be influenced by the chemical environment surrounding the thioether bond.
Experimental Protocol: Assessing Stability in Aqueous Solution
This protocol provides a framework for evaluating the stability of N-Mal-N-bis(PEG4-amine) and its conjugates under various conditions.
Objective: To assess the hydrolytic stability of the maleimide group and the stability of the thioether conjugate.
Materials:
-
N-Mal-N-bis(PEG4-amine) or its thiol conjugate
-
Aqueous buffers at different pH values (e.g., pH 5.5, 7.4, 8.5)
-
A competing thiol (e.g., glutathione) for conjugate stability assessment
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the test compound (unconjugated or conjugated) in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis. For conjugate stability, add the competing thiol to the buffer.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench any reaction if necessary (e.g., by adding a small amount of acid).
-
Analyze the samples immediately by HPLC.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the appearance of degradation products over time.
-
Calculate the percentage of the remaining intact compound at each time point.
-
Determine the half-life (t½) of the compound under each condition.
-
Caption: A logical workflow for assessing the stability of N-Mal-N-bis(PEG4-amine) and its conjugates.
Signaling Pathways
N-Mal-N-bis(PEG4-amine) is a synthetic linker and is not known to be directly involved in or modulate any specific biological signaling pathways. Its function is to covalently link different molecules together, and the biological effect of the resulting conjugate is determined by the properties of the conjugated molecules.
Conclusion
N-Mal-N-bis(PEG4-amine) is a valuable tool in bioconjugation, offering a balance of reactivity and hydrophilicity. While it is expected to have good solubility in aqueous and common organic solvents, its stability, particularly of the maleimide group and the resulting thioether linkage, requires careful consideration in experimental design. The provided protocols offer a starting point for the systematic evaluation of these critical parameters. Researchers are strongly encouraged to perform these assessments under their specific experimental conditions to ensure the robustness and reproducibility of their results.
References
- 1. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
- 2. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 3. N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
- 4. N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
An In-Depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Bifunctional Linker for Bioconjugation
This guide provides a comprehensive overview of the bifunctional linker, N-Mal-N-bis(PEG4-amine), tailored for researchers, scientists, and professionals in the field of drug development and bioconjugation. We will delve into its chemical properties, applications, and a detailed experimental protocol for its use in conjugating molecules of interest.
Core Molecular Information
N-Mal-N-bis(PEG4-amine) is a versatile crosslinking reagent characterized by a central maleimide (B117702) group and two terminal primary amine functionalities, separated by polyethylene (B3416737) glycol (PEG) spacers. The maleimide group offers high selectivity for thiol groups (sulfhydryl groups, -SH) present in molecules like cysteine-containing peptides and proteins. The two primary amine groups provide handles for conjugation to carboxyl groups or activated esters. The PEG chains enhance the solubility and reduce the immunogenicity of the resulting conjugate.
A summary of the key quantitative data for N-Mal-N-bis(PEG4-amine) is presented in the table below.
| Property | Value |
| Molecular Weight | 606.71 g/mol |
| Chemical Formula | C₂₇H₅₀N₄O₁₁ |
Applications in Bioconjugation
The unique trifunctional nature of N-Mal-N-bis(PEG4-amine) makes it a valuable tool in various bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to a single thiol group on an antibody, potentially increasing the drug-to-antibody ratio (DAR).
-
Peptide and Protein Modification: It allows for the site-specific modification of proteins and peptides at cysteine residues, enabling the attachment of other molecules such as labels or drugs.
-
Fluorescent Labeling: The dual amine functionalities can be conjugated with two fluorescent dyes, leading to signal amplification in imaging applications.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this linker for applications in diagnostics and biomaterials.
Experimental Protocol: Conjugation of N-Mal-N-bis(PEG4-amine) to a Cysteine-Containing Peptide
This section outlines a detailed protocol for the conjugation of N-Mal-N-bis(PEG4-amine) to a peptide containing a cysteine residue. This is a common application that leverages the thiol-reactive maleimide group.
3.1. Materials and Reagents
-
Cysteine-containing peptide
-
N-Mal-N-bis(PEG4-amine)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing Agent (optional, for peptides with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Organic Solvent (for dissolving the linker): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification System: High-performance liquid chromatography (HPLC) or size-exclusion chromatography (SEC)
3.2. Experimental Procedure
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the peptide solution and incubate at room temperature for 30-60 minutes.
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of N-Mal-N-bis(PEG4-amine) in DMF or DMSO at a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To consume any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the peptide-linker conjugate from excess linker and quenching reagent using HPLC or SEC.
-
Monitor the purification process by detecting the absorbance at 280 nm (for the peptide) and potentially at a wavelength specific to a label if the amine groups of the linker were pre-conjugated.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as mass spectrometry (MS) and HPLC.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the conjugation of N-Mal-N-bis(PEG4-amine) to a cysteine-containing peptide.
Caption: Workflow for peptide-linker conjugation.
Signaling Pathway Example: Targeted Drug Delivery via ADC
While N-Mal-N-bis(PEG4-amine) itself is not part of a signaling pathway, it is a critical component in constructing molecules that interact with them, such as Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action for an ADC.
Caption: ADC mechanism of action.
An In-depth Technical Guide to Trifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, valued for their ability to improve the solubility, stability, and pharmacokinetic profiles of biomolecules.[1] By acting as flexible, hydrophilic spacers, PEG linkers can connect therapeutic agents, imaging labels, or other functional moieties to proteins, antibodies, and nanoparticles while minimizing steric hindrance and reducing immunogenicity.[1][2]
While traditional linear bifunctional PEG linkers possess two reactive termini, an advanced class of trifunctional PEG linkers has emerged, offering three distinct points of attachment.[3] These linkers are critical for the development of next-generation bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads, branched PEG architectures for enhanced multivalency, and complex bio-assays.[4][5] Typically, a trifunctional PEG linker features two different functional groups on one end and a third functional group on the other, enabling sequential and site-specific conjugation strategies.[3] This guide provides a comprehensive overview of the core concepts, synthesis, applications, and experimental protocols associated with trifunctional PEG linkers.
Core Concepts: Structure and Properties
Trifunctional PEG linkers are defined by the presence of three reactive functional groups. Their architecture allows for the precise and controlled assembly of multi-component systems. The central PEG backbone, composed of repeating ethylene (B1197577) oxide units, imparts the desirable physicochemical properties.[6]
Key Properties Conferred by the PEG Backbone:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic drugs or proteins.[1]
-
Improved Stability: PEGylation protects conjugated molecules from enzymatic degradation and can reduce aggregation, leading to greater stability.[7][8]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface, potentially lowering the risk of an immune response.[1]
-
Favorable Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its clearance through the kidneys, prolonging its circulation half-life.[7]
The true versatility of trifunctional linkers lies in the combination of reactive groups at their termini. These groups are chosen for their ability to react selectively with specific functional groups on biomolecules (like amines or thiols) or with other linkers using bioorthogonal chemistry.[1][9]
Visualization of Trifunctional Linker Architecture
The following diagram illustrates the general structure of a heterotrifunctional PEG linker, showcasing its three distinct reactive ends which allow for the conjugation of multiple molecular entities, such as an antibody and two different drug payloads.
Caption: General architecture of a trifunctional PEG linker.
Quantitative Data on Trifunctional PEG Linkers
The selection of a trifunctional PEG linker depends on the required spacer length, molecular weight, and the specific reactive groups needed for the conjugation strategy. Various commercial suppliers offer a range of these linkers with defined properties.
| Linker Name/Type | Functional Group A | Functional Group B | Functional Group C | Molecular Weight (Daltons) | Potential Application |
| Amine alkyne-PEG-COOH | Amine (-NH2) | Alkyne | Carboxylic Acid (-COOH) | ~500 - 5000 | Dual drug conjugation, surface modification |
| Azide amine-PEG-OH | Azide (-N3) | Amine (-NH2) | Hydroxyl (-OH) | ~500 - 5000 | Click chemistry and amine conjugation |
| Boc-amine azide-PEG-COOH | Boc-protected Amine | Azide (-N3) | Carboxylic Acid (-COOH) | ~500 - 5000 | Orthogonal protection strategies |
| Fmoc amine azide-PEG-COOH | Fmoc-protected Amine | Azide (-N3) | Carboxylic Acid (-COOH) | ~500 - 5000 | Solid-phase synthesis applications |
| 1-(PEG-Amine)-2,3-(PEG4-Azide) | Amine (-NH2) | Azide (-N3) | Azide (-N3) | ~450 | Branched structures, dual payload via click chemistry[10] |
| α-NHS-ω-Alkynyl(Boc-Amino) PEG | NHS Ester | Alkyne | Boc-protected Amine | 3000 - 20000 | Sequential conjugation to amines and azides[11] |
Note: This table is representative and not exhaustive. Molecular weights are approximate and vary by the number of PEG units.
Applications in Bioconjugation: The Rise of Dual-Payload ADCs
A primary application for trifunctional linkers is in the construction of antibody-drug conjugates carrying two distinct cytotoxic payloads.[4] This approach can overcome drug resistance and potentially create synergistic anti-cancer effects.[4] The linker allows one drug to be attached via one chemistry (e.g., thiol-maleimide) and a second drug via an orthogonal reaction (e.g., copper-free click chemistry), all while being connected to a single antibody.[12]
Experimental Workflow: Synthesis of a Dual-Payload ADC
The diagram below outlines a typical experimental workflow for constructing a dual-payload Antibody-Drug Conjugate (ADC) using a heterotrifunctional PEG linker. This process involves sequential, site-specific conjugation steps to attach the linker to the antibody, followed by the orthogonal attachment of two different drug payloads.
Caption: Workflow for dual-payload ADC synthesis.
Experimental Protocols
Detailed, step-by-step protocols are essential for successful bioconjugation. Below are generalized methodologies for key experimental procedures.
Protocol 1: General Synthesis of a Heterobifunctional Alkyne-PEG-PNPC Linker
This protocol is adapted from a procedure for desymmetrizing oligo(ethylene glycol)s to create heterobifunctional linkers.[13]
Materials:
-
Tetra(ethylene glycol)
-
Sodium hydride (NaH)
-
Propargyl bromide
-
4-nitrophenyl chloroformate
-
Anhydrous Tetrahydrofuran (THF) and Acetonitrile (B52724)
-
Standard glassware for organic synthesis
Procedure:
-
Monopropargylation:
-
Dissolve tetra(ethylene glycol) (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add NaH (1.0 eq) portion-wise and stir for 30 minutes.
-
Add propargyl bromide (1.0 eq) dropwise and allow the reaction to proceed for 12-16 hours, warming to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., dichloromethane) and purify by silica (B1680970) gel column chromatography to isolate the mono-propargylated PEG-alcohol.[13]
-
-
Activation of Hydroxyl Group:
-
Dissolve 4-nitrophenyl chloroformate (1.5 eq) and pyridine (2.0 eq) in acetonitrile and cool to 0°C.[13]
-
Slowly add a solution of the mono-propargylated PEG-alcohol (1.0 eq) in acetonitrile.
-
Allow the mixture to warm to room temperature and react for 15 hours.[13]
-
Concentrate the reaction mixture, re-dissolve in dichloromethane, wash with brine, and dry to yield the crude product, Alkyne-PEG-PNPC.
-
Protocol 2: General Procedure for Protein Conjugation via NHS Ester
This protocol describes the conjugation of an NHS ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[14]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
NHS ester-functionalized trifunctional PEG linker.
-
Anhydrous DMSO to dissolve the PEG linker.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette for purification.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the PEG-NHS ester in anhydrous DMSO immediately before use.
-
Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7 and 9.[14]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[14] The optimal time and stoichiometry may need to be determined empirically.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts (N-hydroxysuccinimide) using a desalting column or by dialyzing the reaction mixture against a suitable buffer.[14]
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry.
-
Characterization of Trifunctional PEG Bioconjugates
The complex nature of bioconjugates made with trifunctional linkers necessitates a suite of analytical techniques to ensure purity, homogeneity, and proper structure.
| Analytical Technique | Parameter Measured | Purpose |
| Mass Spectrometry (MS) | Molecular Weight | Confirms the covalent attachment of the linker and payloads to the antibody. Used to determine the distribution of species with different numbers of drugs attached.[15] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separates ADC species based on the number of conjugated drug molecules (drug-to-antibody ratio, DAR). An increase in hydrophobicity often correlates with a higher DAR.[15] |
| Size Exclusion Chromatography (SEC-HPLC) | Hydrodynamic Radius | Assesses the purity of the ADC, detecting and quantifying aggregation or fragmentation.[15] |
| UV/Vis Spectroscopy | Absorbance | A simple method to estimate the average DAR, provided the drug and antibody have distinct absorbance maxima.[15] |
| Nuclear Magnetic Resonance (NMR) | Chemical Structure | Used primarily for the structural confirmation of the synthesized linker itself, confirming the presence and integrity of the functional groups.[12] |
Mechanism of Action: Dual-Payload ADC
The following diagram illustrates the mechanism of action for a hypothetical dual-payload ADC targeting a cancer cell. The trifunctional linker is central to delivering two different drugs, which can then act on separate cellular pathways to induce apoptosis.
Caption: Mechanism of action for a dual-payload ADC.
Conclusion
Trifunctional PEG linkers represent a significant advancement in the field of bioconjugation, providing the chemical flexibility needed to construct highly complex and precisely engineered therapeutic and diagnostic agents. By enabling the attachment of multiple moieties with distinct functionalities, these linkers are paving the way for novel constructs like dual-payload ADCs with the potential for improved efficacy and the ability to overcome drug resistance. A thorough understanding of their structure, properties, and the associated experimental protocols is critical for researchers aiming to harness their full potential in the development of next-generation bioconjugates.
References
- 1. precisepeg.com [precisepeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Trifunctional PEGs Archives - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 10. 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | BroadPharm [broadpharm.com]
- 11. Trifunctional PEGs [rapp-polymere.com]
- 12. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
understanding branched PEG linker architecture.
An In-depth Technical Guide to Branched PEG Linker Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Branched PEG Linkers
Polyethylene glycol (PEG) has become an indispensable tool in drug development, primarily through a process known as PEGylation, which involves the covalent attachment of PEG chains to therapeutic molecules like proteins, peptides, or small drugs.[1][2] This modification enhances the pharmacological properties of the parent drug, improving its solubility, extending its circulation half-life, and reducing immunogenicity.[1][3][4][5]
While early PEGylation strategies utilized linear PEG chains, advancements have led to the development of more complex architectures, most notably branched PEG linkers. Unlike their linear counterparts, branched PEGs feature multiple PEG arms extending from a central core.[][7] This unique three-dimensional structure offers significant advantages, including the ability to attach a higher payload of drug molecules, superior shielding effects, and improved stability.[7][8][9] Branched PEG linkers are particularly crucial in the development of next-generation therapeutics like antibody-drug conjugates (ADCs), where they enable higher drug-to-antibody ratios (DAR) without causing the aggregation often seen with hydrophobic drug linkers.[3][10][11] This guide provides a detailed examination of branched PEG linker architecture, covering their synthesis, characterization, and application, with a focus on providing practical data and methodologies for development professionals.
Core Architecture: Branched vs. Linear PEG Linkers
The fundamental difference between linear and branched PEG linkers lies in their topology. Linear PEGs are single, unbranched chains, whereas branched PEGs possess multiple polymer arms radiating from a central point.[][7] This structural distinction has profound implications for the resulting conjugate's physicochemical and pharmacokinetic properties.
The multi-arm structure of branched PEGs creates a larger hydrodynamic volume compared to a linear PEG of the same molecular weight.[12][13] This increased size is more effective at shielding the conjugated molecule from enzymatic degradation and recognition by the immune system, which can prolong its circulation time in the body.[1][12] Furthermore, the architecture allows for the attachment of multiple drug molecules to a single linker, enabling a higher drug-to-antibody ratio (DAR) in ADCs, which can enhance therapeutic potency.[3][10]
Data Presentation: Comparative Analysis
The selection of a linker architecture is a critical decision in drug development. The following tables summarize key quantitative and qualitative differences between linear and branched PEG linkers.
Table 1: Performance Comparison of Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched polymer chain.[13] | Multiple PEG arms extending from a central core.[][13] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule.[3] | Potentially higher, as one linker can attach multiple drug molecules, enabling a "doubled payload" approach.[3][10] |
| Hydrodynamic Volume | Smaller for a given molecular weight compared to branched PEGs. | Larger for a given molecular weight, which can lead to reduced renal clearance and longer circulation.[12][14] |
| Shielding Effect | Provides good shielding. | Offers superior shielding, leading to reduced immunogenicity and protection from enzymatic degradation.[7][9] |
| Solubility Enhancement | Effective at increasing the solubility of hydrophobic molecules.[3] | Highly effective, particularly for conjugates with a high drug load, mitigating aggregation issues.[7][8][11] |
| Synthesis Complexity | Simpler and generally lower production cost.[7] | More complex synthesis involving multifunctional cores and purification challenges.[][16] |
| Common Applications | General protein PEGylation, diagnostic probes, improving solubility of small molecules.[7] | Antibody-Drug Conjugates (ADCs), hydrogels, multivalent therapeutics, nanoparticle surface modification.[][17] |
Table 2: Impact of Branched Architecture on Nanoparticle Properties
| Property | Linear PEG (10 kDa) | Branched PEG (10 kDa) | Outcome of Branching | Reference |
| Diffusion in ECM Model | Baseline | Significantly Higher | Increased tissue penetration potential. | [17] |
| Mobility in CF Sputum | Lower | Greater | Improved mobility in viscous biological matrices. | [17] |
| Stability in Serum | Stable | Increased Stability | Reduced protein adsorption and aggregation. | [17] |
| Blood Circulation Half-life | Standard | Higher | Prolonged systemic exposure. | [17] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis, characterization, and application of branched PEG linkers.
Synthesis of Branched PEG Linkers (General Protocol)
This protocol outlines a general step-growth polymerization method for synthesizing branched PEGs.[]
Materials:
-
PEG monomers
-
Bifunctional linker (e.g., diisocyanate or diacid chloride)
-
Multifunctional crosslinking agent (e.g., trifunctional linker)
-
Anhydrous solvents (e.g., Dichloromethane, DMF)
-
Purification materials (dialysis tubing, chromatography columns)
Procedure:
-
Synthesis of Bifunctional PEGs: React PEG monomers with a bifunctional linker in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction results in linear PEG chains with reactive functional groups at both ends.[]
-
Polymerization: Introduce a multifunctional crosslinking agent to the solution of bifunctional PEGs. This initiates the polymerization process, forming branched structures with multiple arms extending from a central core derived from the crosslinker.[]
-
Quenching: After the desired reaction time, quench the reaction by adding a suitable reagent (e.g., water or a primary amine) to consume any unreacted functional groups.
-
Purification: Purify the resulting branched PEGs to remove unreacted monomers, linkers, and byproducts. Common techniques include:
-
Dialysis: To remove small molecule impurities.[]
-
Column Chromatography (e.g., Size-Exclusion or Ion-Exchange): To separate branched polymers based on size or charge.[][18]
-
Precipitation: To isolate the polymer from the reaction mixture.[]
-
-
Drying: Lyophilize or dry the purified branched PEG product under vacuum to obtain a solid powder.
Characterization of Branched PEG Linkers
Objective: To determine the molecular weight, polydispersity index (PDI), and degree of branching.
-
Gel Permeation Chromatography (GPC):
-
Dissolve a known concentration of the branched PEG sample in a suitable mobile phase (e.g., THF or DMF).
-
Inject the sample into the GPC system equipped with appropriate columns.
-
Elute the sample and detect the polymer using a refractive index (RI) detector.
-
Calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) by comparing the elution profile to a set of polymer standards. A low PDI (typically < 1.10) indicates a more uniform polymer size.[19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the branched PEG sample in a deuterated solvent (e.g., D₂O or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to confirm the chemical structure, determine the degree of branching by integrating signals corresponding to the core and the PEG arms, and verify the presence of terminal functional groups.[][16]
-
-
Mass Spectrometry (MS):
-
Prepare the sample for analysis using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.
-
Acquire the mass spectrum.
-
Analyze the data to confirm the molecular weight of the polymer and assess the distribution of species, which is particularly useful for lower molecular weight or discrete PEGs (dPEGs).[][16][20]
-
Conjugation to an Antibody (ADC Preparation)
This protocol describes a common method for conjugating a branched PEG linker (activated with an NHS ester) to the lysine (B10760008) residues of a monoclonal antibody (mAb).[13][18]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
Branched PEG-NHS ester linker.
-
Anhydrous DMSO.
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer).
-
Purification system (e.g., SEC or TFF).
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the reaction buffer and adjust the concentration to 1-10 mg/mL.[13]
-
Linker Preparation: Immediately before use, dissolve the branched PEG-NHS ester linker in anhydrous DMSO to a known concentration.
-
Conjugation Reaction: Add the dissolved PEG linker to the mAb solution at a defined molar excess (e.g., 10- to 20-fold). Incubate the reaction for 1-4 hours at room temperature or 4°C with gentle mixing.[13]
-
Quenching: Stop the reaction by adding a quenching solution to consume unreacted NHS esters.
-
Purification: Remove excess PEG linker and other impurities from the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[18]
-
Characterization: Analyze the purified ADC using techniques like Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and SEC to assess aggregation.
Applications and Logical Relationships
The unique architecture of branched PEG linkers provides distinct advantages in drug delivery, most notably in the design of ADCs.
In the context of cancer therapy, an ADC with a branched PEG linker targets a specific antigen on tumor cells. The branched architecture ensures the stable delivery of a high drug concentration.[3] Upon binding to the target cell, the ADC is internalized. Depending on the linker design, the cytotoxic drug is then released inside the cell, for example, through enzymatic cleavage or degradation of the antibody in the lysosome, leading to targeted cell death.[]
Conclusion
Branched PEG linker architecture represents a significant evolution from simple linear polymers, offering drug development professionals a powerful tool to overcome challenges in drug delivery. Their unique three-dimensional structure enables the creation of more potent and stable bioconjugates by allowing for higher drug loading, superior shielding, and improved pharmacokinetics.[3][7][17] While their synthesis and characterization are more complex than those of linear PEGs, the therapeutic advantages they confer, particularly in the highly competitive field of antibody-drug conjugates, are substantial. Future innovations will likely focus on creating even more sophisticated architectures and "smarter" linkers that offer greater control over drug release and targeting, further solidifying the role of branched PEGs in modern medicine.[21]
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. betalifesci.com [betalifesci.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 11. chemscene.com [chemscene.com]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Polymer PEG, Copolymer | BroadPharm [broadpharm.com]
- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. purepeg.com [purepeg.com]
In-Depth Technical Guide to N-Mal-N-bis(PEG4-amine): A Trifunctional Linker for Advanced Bioconjugation
For Immediate Release
This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-Mal-N-bis(PEG4-amine), for researchers, scientists, and drug development professionals. This document details its chemical properties, applications, and outlines a general experimental protocol for its use in bioconjugation.
Introduction
N-Mal-N-bis(PEG4-amine), with the CAS number 2128735-22-6 , is a versatile heterotrifunctional crosslinker designed for advanced bioconjugation applications.[1][2] Its unique architecture, featuring a maleimide (B117702) group and two primary amine functionalities connected by flexible polyethylene glycol (PEG) chains, offers precise control over the assembly of complex biomolecular conjugates.[3] This linker has gained significant traction in the fields of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][][6] The PEG spacers enhance the solubility and bioavailability of the resulting conjugates while providing spatial separation between the conjugated molecules.
Chemical Properties and Reactivity
The utility of N-Mal-N-bis(PEG4-amine) stems from the orthogonal reactivity of its functional groups. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond. This reaction proceeds efficiently at a pH range of 6.5-7.5.[7] The two primary amine groups can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids in the presence of a coupling agent (e.g., EDC, HATU) to form stable amide bonds.[3][7]
A summary of the key chemical data for N-Mal-N-bis(PEG4-amine) is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2128735-22-6 | [1][2] |
| Molecular Formula | C27H50N4O11 | [1][2] |
| Molecular Weight | 606.71 g/mol | [1][2] |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF | [3] |
| Storage | -20°C, desiccated | [2][3] |
Applications in Bioconjugation
The trifunctional nature of N-Mal-N-bis(PEG4-amine) allows for the sequential and controlled conjugation of up to three different molecules. This capability is particularly advantageous in the construction of:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody. For instance, the maleimide group can be reacted with a cysteine residue on the antibody, and the two amine groups can be conjugated to the cytotoxic payload, potentially increasing the drug-to-antibody ratio (DAR).
-
PROTACs: This linker is utilized in the synthesis of PROTACs, which are chimeric molecules that induce the degradation of target proteins.[4][][6] One amine can be linked to a ligand for an E3 ubiquitin ligase, the other amine to a ligand for the target protein, and the maleimide can be used for further modification or attachment to other moieties.
-
Targeted Drug Delivery Systems: The linker can be used to functionalize nanoparticles or other drug carriers with targeting ligands and therapeutic agents.
-
Fluorescent Labeling and Imaging: The linker can be used to attach two different fluorescent dyes to a biomolecule for FRET (Förster Resonance Energy Transfer) studies or to amplify the signal in imaging applications.
Experimental Protocol: A General Workflow
The following is a generalized protocol for a two-step conjugation of two different molecules (Molecule A with a carboxylic acid or NHS ester and Molecule B with a thiol group) to N-Mal-N-bis(PEG4-amine). Note: This is a general guideline, and optimization of reaction conditions (e.g., molar ratios, buffer composition, pH, and reaction time) is crucial for each specific application.
Materials
-
N-Mal-N-bis(PEG4-amine)
-
Molecule A (containing a carboxylic acid or NHS ester)
-
Molecule B (containing a free thiol group)
-
Amine-reactive activation/coupling reagents (if starting with a carboxylic acid, e.g., EDC, NHS)
-
Reaction Buffers:
-
Amine conjugation buffer (e.g., PBS or HEPES, pH 7.2-8.0)
-
Thiol conjugation buffer (e.g., PBS or HEPES, pH 6.5-7.5, preferably degassed and containing EDTA to prevent disulfide bond formation)
-
-
Quenching reagents (e.g., Tris or hydroxylamine (B1172632) for NHS ester reactions; cysteine or β-mercaptoethanol for maleimide reactions)
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or HPLC)
-
Anhydrous DMSO or DMF for dissolving reagents
Step 1: Conjugation to Amine Groups
This step involves the reaction of the primary amines of the linker with an activated carboxylic acid (NHS ester) on "Molecule A".
-
Preparation of Reagents:
-
Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
Dissolve "Molecule A" (with an NHS ester) in anhydrous DMSO or DMF. If "Molecule A" has a carboxylic acid, it will need to be pre-activated with EDC and NHS.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the N-Mal-N-bis(PEG4-amine) solution to the amine conjugation buffer.
-
Add a molar excess of the activated "Molecule A" to the linker solution. A typical starting molar ratio is 2:1 to 5:1 of "Molecule A" to the linker to drive the reaction towards di-substitution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Monitoring and Purification (Optional):
-
The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
If desired, the intermediate product (Molecule A - Linker) can be purified at this stage to remove excess "Molecule A".
-
Step 2: Conjugation to the Maleimide Group
This step involves the reaction of the maleimide group of the intermediate conjugate with the thiol group of "Molecule B".
-
Preparation of Thiolated Molecule:
-
Ensure "Molecule B" has a free and reduced thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP or DTT, followed by removal of the reducing agent. .
-
Dissolve the thiolated "Molecule B" in the thiol conjugation buffer.
-
-
Conjugation Reaction:
-
Add the solution containing the "Molecule A - Linker" conjugate to the solution of thiolated "Molecule B". A molar excess of the "Molecule A - Linker" conjugate (e.g., 1.1 to 2-fold) is typically used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., cysteine or β-mercaptoethanol) to react with any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final trifunctional conjugate using an appropriate method such as SEC, dialysis, or HPLC to remove unreacted components and byproducts.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as mass spectrometry, SDS-PAGE (for protein conjugates), and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.
-
Experimental Workflow and Signaling Pathway Diagrams
To illustrate the utility of N-Mal-N-bis(PEG4-amine), the following diagrams depict a general experimental workflow for creating a trifunctional conjugate and a conceptual signaling pathway for a PROTAC synthesized using this linker.
Caption: General experimental workflow for the synthesis of a trifunctional conjugate.
Caption: Conceptual signaling pathway of a PROTAC-mediated protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. N-Mal-N-bis(PEG4-amine) TFA salt, 2128735-22-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. N-Mal-N-bis(PEG4-amine) - Immunomart [immunomart.com]
- 7. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
Spectroscopic and Structural Characterization of N-Mal-N-bis(PEG4-amine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of N-Mal-N-bis(PEG4-amine), a heterobifunctional linker crucial for the development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. The information presented herein is essential for the characterization, quality control, and implementation of this linker in drug development workflows.
Introduction to N-Mal-N-bis(PEG4-amine)
N-Mal-N-bis(PEG4-amine) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group at one terminus and two primary amine groups at the other. This unique architecture allows for the sequential or orthogonal conjugation of different molecules. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The two primary amine functionalities provide reactive sites for conjugation to carboxyl groups or activated esters, enabling the attachment of payloads such as small molecule drugs, imaging agents, or other targeting moieties. The hydrophilic PEG4 spacers enhance the solubility and bioavailability of the resulting conjugate while providing a flexible linker between the conjugated species.
Spectroscopic Data
Due to the limited availability of directly published spectroscopic data for N-Mal-N-bis(PEG4-amine), this section provides representative data based on the analysis of structurally similar PEGylated compounds and general principles of spectroscopic interpretation for such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of N-Mal-N-bis(PEG4-amine).
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~6.70 | s | Maleimide protons (-CH=CH-) |
| ~3.75 | t | Methylene (B1212753) protons adjacent to maleimide nitrogen |
| ~3.64 | s (broad) | PEG backbone methylene protons (-O-CH₂-CH₂-O-) |
| ~3.55 | t | Methylene protons adjacent to the central nitrogen |
| ~2.80 | t | Methylene protons adjacent to the terminal amines |
| ~2.50 | t | Methylene protons of the maleimide propyl group |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "s" denotes a singlet, and "t" denotes a triplet.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbons of the maleimide group |
| ~134 | Olefinic carbons of the maleimide group (-CH=CH-) |
| ~70-71 | PEG backbone methylene carbons (-O-CH₂-CH₂-O-) |
| ~69 | Methylene carbons adjacent to the central nitrogen |
| ~40 | Methylene carbons adjacent to the terminal amines |
| ~37 | Methylene carbon adjacent to the maleimide nitrogen |
| ~34 | Methylene carbon of the maleimide propyl group |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and purity of N-Mal-N-bis(PEG4-amine). Electrospray ionization (ESI) is a common technique for such molecules.
| Parameter | Value |
| Molecular Formula | C₂₇H₅₀N₄O₁₁ |
| Molecular Weight | 606.71 g/mol |
| Expected [M+H]⁺ | 607.72 m/z |
| Expected [M+Na]⁺ | 629.70 m/z |
| Common Adducts Observed | [M+K]⁺, [2M+H]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the N-Mal-N-bis(PEG4-amine) molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3500 | N-H stretching of primary amines |
| ~2870 | C-H stretching of methylene groups |
| ~1700 | C=O stretching of the maleimide imide |
| ~1100 | C-O-C stretching of the PEG ether backbone |
| ~830 | =C-H bending of the maleimide ring |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of N-Mal-N-bis(PEG4-amine) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of N-Mal-N-bis(PEG4-amine) (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or ESI-Quadrupole mass spectrometer.
-
Acquisition Parameters:
-
Operate in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Set the mass range to scan from approximately m/z 100 to 1500.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate for the specific instrument.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peaks corresponding to the expected molecular weight and common adducts.
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid/Oil: If the sample is a viscous liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Solution: A spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., chloroform) using a liquid cell. A background spectrum of the solvent should be acquired and subtracted.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition Parameters:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Visualizations
General Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for the use of N-Mal-N-bis(PEG4-amine) in creating a bioconjugate.
Caption: A two-step workflow for bioconjugation using N-Mal-N-bis(PEG4-amine).
Signaling Pathway Analogy
While N-Mal-N-bis(PEG4-amine) is a synthetic linker and not directly involved in biological signaling pathways, its application in creating targeted therapies can be conceptualized as a logical pathway for drug delivery.
Caption: Logical pathway of a targeted drug conjugate utilizing a bifunctional linker.
This guide serves as a foundational resource for researchers working with N-Mal-N-bis(PEG4-amine). For critical applications, it is recommended to acquire and analyze spectroscopic data on the specific batch of the linker being used.
The Strategic Role of PEG4 Spacers in N-Mal-N-bis(PEG4-amine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and advanced drug delivery, the architecture of linker molecules is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the final conjugate. N-Mal-N-bis(PEG4-amine) has emerged as a valuable heterotrifunctional linker, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth examination of the core functionalities of this linker, with a specific focus on the integral role of its polyethylene (B3416737) glycol (PEG) components. The branched structure, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities, is strategically designed for the covalent attachment of multiple molecular entities. The incorporation of two PEG4 spacers is not merely a structural feature but a deliberate design choice to impart crucial physicochemical properties to the linker and the resulting bioconjugate.
Core Functionality of N-Mal-N-bis(PEG4-amine)
N-Mal-N-bis(PEG4-amine) is a branched linker designed for versatile bioconjugation applications.[1] Its structure consists of a central nitrogen atom to which a maleimide group and two separate PEG4-amine arms are attached.
-
Maleimide Group: This functional group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition to form a stable thioether bond, providing a robust method for site-specific conjugation.[1]
-
bis(PEG4-amine) Groups: The two primary amine termini provide handles for the attachment of other molecules, such as cytotoxic drugs, imaging agents, or other targeting ligands, typically through amide bond formation with carboxylic acids or activated esters. The branched nature allows for the attachment of two molecules per linker, which can be advantageous for increasing drug-to-antibody ratios (DAR) in ADCs or for creating multivalent constructs.
The strategic placement of PEG4 spacers between the central nitrogen and the terminal amine groups is central to the linker's utility.
The Pivotal Role of PEG4 Spacers
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) oxide units and are widely employed in bioconjugation to enhance the properties of the resulting molecules.[2] The PEG4 spacers in N-Mal-N-bis(PEG4-amine) are discrete, meaning they have a defined length of four ethylene glycol units. This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles. The key advantages conferred by the PEG4 spacers are multifaceted:
-
Enhanced Aqueous Solubility: One of the most significant contributions of the PEG4 spacers is the enhancement of hydrophilicity.[2] Many therapeutic payloads, particularly in the context of ADCs and PROTACs, are hydrophobic. The PEG chains, with their repeating ether oxygens, can form hydrogen bonds with water, thereby increasing the overall water solubility of the conjugate and mitigating the risk of aggregation.[2]
-
Reduced Immunogenicity: PEGylation is a well-established technique for reducing the immunogenicity of therapeutic proteins and peptides. The flexible PEG chains can create a hydrophilic cloud that masks potential immunogenic epitopes on the surface of the conjugated molecule, potentially leading to a reduced immune response.[2]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended presence in the bloodstream can result in greater exposure of the target tissue to the therapeutic agent.
-
Enhanced Stability: The PEG spacers can protect the attached biomolecules from enzymatic degradation by sterically hindering the approach of proteases and other degradative enzymes.[2]
-
Spatial Separation and Flexibility: The PEG4 chains act as flexible spacers, providing spatial separation between the conjugated molecules. This is critical for minimizing steric hindrance and allowing each component of the conjugate to interact optimally with its respective target. In PROTACs, this flexibility allows the two ends of the molecule to independently bind to the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
Quantitative Data on the Impact of PEG Spacers
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
This data demonstrates a clear trend where increasing the PEG spacer length leads to a reduction in the clearance of the ADC, highlighting the significant role of PEGylation in improving the pharmacokinetic properties of bioconjugates.
Experimental Protocols
The following are generalized protocols for the use of N-Mal-N-bis(PEG4-amine) in a typical bioconjugation workflow. These should be considered as a starting point and may require optimization for specific applications.
Protocol 1: Conjugation of N-Mal-N-bis(PEG4-amine) to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the reaction of the maleimide group of the linker with the thiol groups on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
N-Mal-N-bis(PEG4-amine)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a suitable reducing agent like TCEP. Follow the manufacturer's protocol for the reducing agent. Remove the excess reducing agent by dialysis or using a desalting column.
-
Linker Preparation: Prepare a stock solution of N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG4-amine) solution to the protein solution. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like free cysteine to a final concentration of 1-2 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein-linker conjugate using an SEC column to remove excess linker and other small molecules.
-
Characterization: Characterize the conjugate to determine the linker-to-protein ratio using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Amine Groups of the Protein-Linker Conjugate
This protocol describes the formation of an amide bond between the amine groups on the linker and a carboxylic acid-containing molecule (e.g., a drug).
Materials:
-
Protein-linker conjugate from Protocol 1
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., SEC column)
Procedure:
-
Activation of Carboxylic Acid: In a separate reaction, dissolve the carboxylic acid-containing molecule in the activation buffer. Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS or Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form an activated NHS ester.
-
Conjugation Reaction: Add the activated molecule solution to the protein-linker conjugate solution at a desired molar ratio. The final pH of the reaction mixture should be between 7.2 and 7.5. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted NHS esters by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the final bioconjugate using an SEC column to remove unreacted molecules and byproducts.
-
Characterization: Characterize the final conjugate for purity, drug-to-antibody ratio (if applicable), and aggregation.
Visualizations
Signaling Pathway of an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for Bioconjugation
Caption: A two-step experimental workflow for creating a bioconjugate.
Conclusion
The N-Mal-N-bis(PEG4-amine) linker is a sophisticated tool in the bioconjugation arsenal, with its utility significantly enhanced by the presence of the dual PEG4 spacers. These spacers are not passive components but active contributors to the overall performance of the resulting bioconjugate. They improve solubility, reduce immunogenicity, enhance stability, and provide the necessary flexibility and spatial arrangement for optimal biological activity. The rational design of this linker, balancing reactivity with favorable physicochemical properties, makes it a powerful choice for the development of next-generation targeted therapeutics and diagnostic agents. As the field of bioconjugation continues to evolve, the principles embodied in the design of molecules like N-Mal-N-bis(PEG4-amine) will undoubtedly continue to guide the creation of more effective and safer biological drugs.
References
An In-depth Technical Guide to N-Mal-N-bis(PEG4-amine) TFA Salt for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for N-Mal-N-bis(PEG4-amine) TFA salt, a heterotrifunctional linker designed for researchers, scientists, and drug development professionals. This versatile reagent is integral to the development of complex bioconjugates, including antibody-drug conjugates (ADCs), and for the functionalization of proteins and nanoparticles.
Core Properties and Specifications
N-Mal-N-bis(PEG4-amine) TFA salt is a branched polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group and two primary amine groups, provided as a trifluoroacetic acid (TFA) salt.[1] The maleimide moiety allows for specific covalent bonding with thiol groups, commonly found in cysteine residues of proteins.[2][] Concurrently, the two primary amines serve as reactive sites for conjugation with molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[2] The PEG4 spacers enhance hydrophilicity, reduce steric hindrance, and improve the solubility and stability of the resulting conjugate.[1][]
The key quantitative properties of N-Mal-N-bis(PEG4-amine) TFA salt are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₂₇H₅₀N₄O₁₁ | [1][2][4] |
| Molecular Weight | 606.7 g/mol | [1][2][4][5] |
| CAS Number | 2128735-22-6 | [1][2][4] |
| Purity | ≥95% to >98% | [1][2][4] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, in a sealed, light-protected container | [1][2] |
Experimental Protocols
The unique trifunctional structure of N-Mal-N-bis(PEG4-amine) TFA salt allows for a variety of sequential or orthogonal conjugation strategies. Below are detailed methodologies for key applications.
Protocol 1: Two-Step Sequential Conjugation to a Thiol-Containing Protein and Carboxyl-Containing Payloads
This protocol describes the initial reaction of the maleimide group with a protein's thiol group, followed by the conjugation of two carboxyl-containing molecules (e.g., cytotoxic drugs, imaging agents) to the primary amines.
Materials:
-
N-Mal-N-bis(PEG4-amine) TFA salt
-
Thiol-containing protein (e.g., reduced antibody)
-
Carboxyl-containing payload
-
Reducing agent (e.g., TCEP or DTT)
-
Activation agent for carboxyl groups (e.g., EDC and NHS)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Activation Buffer: MES buffer, pH 5-6
-
Quenching reagent (e.g., L-cysteine for maleimide reaction, Tris or hydroxylamine (B1172632) for NHS ester reaction)
-
Desalting columns
Methodology:
-
Protein Thiolation (if necessary): If the protein does not have accessible free thiols, they can be generated by reducing disulfide bonds.
-
Dissolve the protein in Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at 37°C for 30-90 minutes.[2]
-
Remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.
-
-
Maleimide-Thiol Conjugation:
-
Immediately after protein purification, dissolve N-Mal-N-bis(PEG4-amine) TFA salt in an anhydrous solvent like DMSO or DMF.
-
Add a 5-20 fold molar excess of the dissolved linker to the thiol-containing protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, add L-cysteine to a final concentration of 1-10 mM.
-
Purify the protein-linker conjugate using a desalting column or dialysis to remove unreacted linker and quenching reagent.
-
-
Activation of Carboxyl-Containing Payload:
-
Dissolve the carboxyl-containing payload in an appropriate anhydrous solvent.
-
Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS.
-
Incubate for 15-60 minutes at room temperature to form the NHS ester.
-
-
Amine-NHS Ester Conjugation:
-
Adjust the pH of the purified protein-linker conjugate solution to 7.2-8.0.
-
Add the activated payload (NHS ester) to the protein-linker conjugate solution at a desired molar ratio.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Tris or hydroxylamine to a final concentration of 20-50 mM.
-
Purify the final trivalent conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods.
-
Protocol 2: Nanoparticle Surface Functionalization
This protocol outlines the functionalization of a nanoparticle surface that has been pre-activated with thiol groups, followed by the attachment of amine-reactive molecules.
Materials:
-
Thiol-functionalized nanoparticles
-
N-Mal-N-bis(PEG4-amine) TFA salt
-
Amine-reactive molecules (e.g., NHS-ester of a targeting ligand)
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Centrifuge
Methodology:
-
Nanoparticle-Linker Conjugation:
-
Disperse the thiol-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve N-Mal-N-bis(PEG4-amine) TFA salt in DMSO.
-
Add the dissolved linker to the nanoparticle suspension and incubate with gentle mixing for 2-4 hours at room temperature.
-
Centrifuge the nanoparticles and wash three times with the Washing Buffer to remove unreacted linker.
-
-
Attachment of Amine-Reactive Molecules:
-
Resuspend the linker-functionalized nanoparticles in the Reaction Buffer (pH adjusted to 7.5-8.0).
-
Add the amine-reactive molecule (e.g., NHS-ester of a targeting ligand) to the nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Centrifuge the nanoparticles and wash three times with the Washing Buffer to remove unreacted molecules.
-
Resuspend the final functionalized nanoparticles in an appropriate storage buffer.
-
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental protocols described above.
References
Theoretical Mass of N-Mal-N-bis(PEG4-amine)
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical mass of N-Mal-N-bis(PEG4-amine), a heterobifunctional linker crucial in the field of bioconjugation and drug delivery. This document outlines the precise calculation of its molecular weight, presents relevant experimental protocols for its application, and illustrates its role in advanced therapeutic strategies such as antibody-drug conjugates (ADCs).
N-Mal-N-bis(PEG4-amine) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group and two terminal primary amine groups. The maleimide moiety allows for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, while the amine groups can be conjugated to carboxyl groups or activated esters. The PEG4 spacers enhance hydrophilicity and provide flexibility.[1][2]
The molecular formula for the free amine form of N-Mal-N-bis(PEG4-amine) is C₂₇H₅₀N₄O₁₁.[2] The theoretical mass is calculated by summing the atomic masses of its constituent atoms.
Calculation of Theoretical Mass
The theoretical molecular weight is determined using the standard atomic weights of each element. The calculation is detailed in the table below.
| Element | Atomic Symbol | Count | Standard Atomic Mass (u) | Total Mass (u) |
| Carbon | C | 27 | 12.011 | 324.297 |
| Hydrogen | H | 50 | 1.008 | 50.400 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Oxygen | O | 11 | 15.999 | 175.989 |
| Total | 606.714 |
The calculated theoretical mass of N-Mal-N-bis(PEG4-amine) is 606.714 u . This value is consistent with the molecular weight of 606.7 g/mol provided by various suppliers.[1][2][3]
Experimental Protocols
The utility of N-Mal-N-bis(PEG4-amine) lies in its ability to link different molecules. Below are representative protocols for its application in bioconjugation and the formulation of drug delivery systems.
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating a maleimide-functionalized linker, such as N-Mal-N-bis(PEG4-amine), to a protein with available thiol groups.[4][5][6][7][8]
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
N-Mal-N-bis(PEG4-amine)
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, DTT) if disulfide bonds need to be reduced
-
Anhydrous DMSO or DMF for dissolving the maleimide linker
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[4][6]
-
Linker Preparation: Prepare a stock solution of N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF at a concentration of 10 mM.[7]
-
Conjugation Reaction: Add the maleimide linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker. The reaction should be performed with gentle stirring.[4][8]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]
-
Purification: Remove the excess, unreacted linker and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.[5]
Protocol for Synthesis of PEGylated Nanoparticles
This protocol provides a general method for preparing drug-loaded PEGylated nanoparticles, where a PEG linker could be incorporated.[9][10][11]
Materials:
-
Polymer (e.g., PLGA)
-
Drug to be encapsulated
-
PEGylated linker (e.g., a derivative of N-Mal-N-bis(PEG4-amine))
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water, buffer)
-
Surfactant (e.g., PVA)
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in an organic solvent. A PEGylated lipid or polymer can be co-dissolved to form the PEG layer.
-
Nanoprecipitation: Add the organic phase dropwise into a larger volume of an aqueous solution containing a surfactant, under constant stirring. This causes the polymer to precipitate, encapsulating the drug and forming nanoparticles.[9]
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove the surfactant and unencapsulated drug.
-
Resuspension: Resuspend the purified PEGylated nanoparticles in an appropriate buffer for storage or further use.
Application in Antibody-Drug Conjugates (ADCs)
N-Mal-N-bis(PEG4-amine) is an ideal linker for constructing ADCs, which are targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells.[12][13][14] The antibody component of an ADC binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[13][15] The PEG linker enhances the solubility and stability of the ADC.[][17][18]
References
- 1. N-Mal-N-bis(PEG4-amine) TFA salt, CAS 2128735-22-6 | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. N-Maleimide-N-bis(PEG4-amine) TFA salt - Creative Biolabs [creative-biolabs.com]
- 4. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amt.tstu.ru [amt.tstu.ru]
- 11. mdpi.com [mdpi.com]
- 12. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 15. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 18. PEGylation - Wikipedia [en.wikipedia.org]
Commercial Availability and Technical Guide for N-Mal-N-bis(PEG4-amine) and Related Bifunctional Linkers
For researchers, scientists, and drug development professionals seeking commercial sources and technical information on N-Mal-N-bis(PEG4-amine), this guide provides a comprehensive overview of its availability and application. While the exact N-Mal-N-bis(PEG4-amine) is not widely listed as a stock item, a chemically equivalent and highly suitable alternative, N-Mal-N-bis(PEG4-amine) TFA salt , is commercially available. This technical guide details this and other closely related bifunctional linkers, their commercial sources, key technical data, and generalized experimental protocols for their use in bioconjugation.
Commercial Sources and Technical Data
Several specialized chemical suppliers offer N-Mal-N-bis(PEG4-amine) TFA salt and other related compounds useful for antibody-drug conjugate (ADC) development and other bioconjugation applications. The trifluoroacetic acid (TFA) salt form enhances the stability and solubility of the amine-containing linker.[1] Below is a comparative table of commercially available N-Mal-N-bis(PEG4-amine) TFA salt and similar bifunctional linkers from prominent suppliers.
| Product Name | Supplier(s) | Catalog Number(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| N-Mal-N-bis(PEG4-amine) TFA salt | AxisPharm, BroadPharm, Precise PEG | AP13269, BP-23786, AG-7306 | 2128735-22-6 | C27H50N4O11 (free base) | 606.7 (free base) | >95% or >98% | -20°C |
| N-Mal-N-bis(PEG4-acid) | BroadPharm, AxisPharm | BP-23654 | 2100306-52-1 | C29H48N2O15 | 664.7 | >98% | -20°C |
| N-Mal-N-bis(PEG4-NHS ester) | BroadPharm | BP-23736 | 2112738-60-8 | C37H54N4O19 | 858.9 | >95% | -20°C |
Core Principles of Bioconjugation with N-Mal-N-bis(PEG4-amine)
N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker with a maleimide (B117702) group at one terminus and two primary amine groups at the other, separated by flexible polyethylene (B3416737) glycol (PEG4) spacers. This architecture allows for a two-step, orthogonal conjugation strategy.
-
Maleimide Group : Reacts specifically with thiol (sulfhydryl) groups (-SH) on proteins (e.g., from cysteine residues) or other molecules to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[2]
-
Amine Groups : The two primary amines can react with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimide (B86325) activators like EDC), or other amine-reactive moieties to form stable amide bonds.[3]
-
PEG4 Spacers : The polyethylene glycol chains enhance the solubility and flexibility of the linker and the resulting conjugate, which can reduce steric hindrance and improve the pharmacokinetic properties of the final bioconjugate.[1][4]
This dual reactivity makes the linker ideal for applications such as the development of antibody-drug conjugates (ADCs), where one part of the linker can be attached to a targeting antibody and the other to a therapeutic payload. The branched nature of the amine end allows for the potential attachment of two separate molecules or a chelating agent.
Experimental Protocols
The following are generalized protocols for a two-step conjugation process using a maleimide-PEG-amine linker. Optimization will be required for specific applications.
Protocol 1: Conjugation to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the attachment of the maleimide group of the linker to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein (e.g., reduced antibody)
-
N-Mal-N-bis(PEG4-amine) TFA salt
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation : Prepare the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Linker Preparation : Dissolve the N-Mal-N-bis(PEG4-amine) TFA salt in the conjugation buffer immediately before use.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification : Remove the excess, unreacted linker from the protein-linker conjugate using a desalting column or by dialysis against the conjugation buffer.
Protocol 2: Conjugation of the Amine Groups to a Payload
This protocol outlines the attachment of a payload containing a carboxylic acid or NHS ester to the amine groups of the protein-linker conjugate from Protocol 1.
Materials:
-
Amine-functionalized protein-linker conjugate
-
Payload with an activated ester (e.g., NHS ester) or a carboxylic acid.
-
EDC and NHS (if starting with a carboxylic acid)
-
Amine-free buffer, pH 7-9.
Procedure:
-
Payload Activation (if necessary) : If the payload has a carboxylic acid, activate it by reacting it with EDC and NHS to form an NHS ester.
-
Conjugation Reaction : Add the activated payload to the solution of the amine-functionalized protein-linker conjugate. A molar excess of the payload may be required.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification : Purify the final bioconjugate from unreacted payload and other reagents using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a typical bioconjugation experiment using a bifunctional linker like N-Mal-N-bis(PEG4-amine).
Caption: Two-step workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Logical relationship of components in a bioconjugation reaction.
References
Methodological & Application
Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) linkers to antibodies is a cornerstone technique in the development of next-generation biologics, particularly antibody-drug conjugates (ADCs).[1][2][3][4][5] The use of heterobifunctional linkers such as N-Mal-N-bis(PEG4-amine) allows for precise control over the conjugation process, enabling the attachment of payloads to specific sites on the antibody. This branched linker features a maleimide (B117702) group for covalent bonding to thiol groups and two terminal amine groups for further functionalization.[6][7] The PEG4 spacers enhance the solubility and stability of the resulting conjugate, potentially reducing aggregation and immunogenicity while improving pharmacokinetic properties.[4][5]
These application notes provide a detailed protocol for the conjugation of N-Mal-N-bis(PEG4-amine) to a monoclonal antibody (mAb). The protocol outlines a two-stage process: first, the site-specific attachment of the linker to the antibody via reaction of the maleimide group with reduced interchain disulfide bond thiols, followed by the conjugation of a payload with an activated carboxyl group to the linker's amine termini.
Experimental Workflow Overview
The overall workflow for the conjugation of N-Mal-N-bis(PEG4-amine) to an antibody and subsequent payload attachment is depicted below.
Figure 1: Experimental workflow for the two-step conjugation of N-Mal-N-bis(PEG4-amine) to an antibody and subsequent payload attachment.
Chemical Principle of Conjugation
The conjugation strategy relies on two distinct and highly specific chemical reactions. The first is the Michael addition of a thiol group from the reduced antibody to the maleimide group of the linker. The second is the formation of a stable amide bond between the primary amine groups on the linker and an activated carboxyl group (e.g., an NHS ester) on the payload molecule.
Figure 2: Chemical principle of the two-step antibody-drug conjugation.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Recommended Purity | Storage Conditions |
| Monoclonal Antibody (mAb) | User-defined | >95% | 2-8°C or as recommended by the manufacturer |
| N-Mal-N-bis(PEG4-amine) | Commercial Vendor | >95% | -20°C, desiccated |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Vendor | >98% | Room Temperature |
| Amine-free buffer (e.g., PBS, pH 7.2) | In-house or Vendor | N/A | Room Temperature |
| Quenching Reagent (e.g., L-Cysteine) | Commercial Vendor | >98% | Room Temperature |
| Activated Payload (e.g., NHS-ester) | User-defined | >95% | As recommended by the manufacturer |
| Anhydrous DMSO or DMF | Commercial Vendor | Anhydrous Grade | Room Temperature |
| Desalting Columns (e.g., Zeba Spin) | Commercial Vendor | N/A | Room Temperature |
| Dialysis Cassettes (e.g., Slide-A-Lyzer) | Commercial Vendor | N/A | Room Temperature |
Protocol 1: Antibody Reduction and Linker Conjugation
This protocol details the partial reduction of the antibody's interchain disulfide bonds and the subsequent conjugation of the N-Mal-N-bis(PEG4-amine) linker.
1. Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), it must be buffer-exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2.[8][9] This can be achieved using dialysis or desalting columns.[9]
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
2. Antibody Reduction:
-
Prepare a fresh stock solution of TCEP in the reaction buffer.
-
Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
3. Linker Preparation:
-
Equilibrate the vial of N-Mal-N-bis(PEG4-amine) to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
4. Conjugation of Linker to Antibody:
-
Add a 5 to 10-fold molar excess of the dissolved linker to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid antibody denaturation.[10]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
To quench the reaction, add a 2-fold molar excess of a quenching reagent like L-Cysteine relative to the linker and incubate for 15-30 minutes.
5. Purification of the mAb-Linker Conjugate:
-
Remove the excess linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or using desalting columns.[12] The buffer should be exchanged back to a suitable buffer for the next step (e.g., PBS, pH 7.4).
Protocol 2: Payload Conjugation
This protocol describes the conjugation of an activated payload to the amine groups of the antibody-linker conjugate. This protocol assumes the use of a payload with an NHS-ester reactive group.
1. Payload Preparation:
-
Equilibrate the vial of the activated payload (e.g., NHS-ester of a cytotoxic drug) to room temperature.
-
Dissolve the payload in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
2. Conjugation of Payload to mAb-Linker:
-
Add a 3 to 5-fold molar excess of the activated payload solution per amine group on the linker to the purified mAb-linker conjugate solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[13] The reaction should be protected from light if the payload is light-sensitive.
-
Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50 mM and incubate for 15 minutes.[13]
3. Final Purification of the ADC:
-
Purify the final ADC to remove unconjugated payload, excess quenching reagent, and any aggregates. This can be achieved using SEC, hydrophobic interaction chromatography (HIC), or tangential flow filtration.[12]
Characterization of the Antibody-Drug Conjugate
The purified ADC should be thoroughly characterized to determine key quality attributes.
| Parameter | Recommended Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of drug molecules per antibody.[1] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To quantify the percentage of monomer, aggregate, and fragment. |
| In Vitro Cytotoxicity | Cell-based assays | To assess the potency of the ADC on target and non-target cell lines.[14] |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised antigen binding. |
Concluding Remarks
The protocol described provides a robust framework for the conjugation of N-Mal-N-bis(PEG4-amine) to antibodies. Optimization of molar ratios, reaction times, and temperatures may be necessary for specific antibodies and payloads to achieve the desired drug-to-antibody ratio and maintain the biological activity of the antibody. Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety.
References
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. labinsights.nl [labinsights.nl]
- 6. N-Mal-N-bis(PEG4-NH-Boc), 2128735-27-1 | BroadPharm [broadpharm.com]
- 7. N-Mal-N-bis(PEG4-amine) [myskinrecipes.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. furthlab.xyz [furthlab.xyz]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3][4] The efficacy and safety of an ADC are critically dependent on the linker molecule that connects the monoclonal antibody (mAb) to the potent payload.[] N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker that offers a strategic advantage in ADC design. The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, while the two primary amine functionalities on the branched polyethylene (B3416737) glycol (PEG) chains allow for the conjugation of drug payloads. The PEG component enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][6]
This document provides detailed application notes and experimental protocols for the use of N-Mal-N-bis(PEG4-amine) in the development of ADCs.
Physicochemical Properties
The branched PEG structure of the N-Mal-N-bis(PEG4-amine) linker is designed to improve the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads.[1][6] This enhancement in solubility can lead to improved manufacturing and formulation development.
| Property | Description | Reference |
| Molecular Weight | 606.71 g/mol | [7] |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | [8][9] |
| Storage | Store at -20°C, protected from moisture | [8][9] |
Mechanism of Action of ADCs
The general mechanism of action for an ADC involves several key steps. Initially, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell.[1][10] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[10] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.[10] The released payload can then exert its cell-killing effect through various mechanisms, such as inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[11]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the N-Mal-N-bis(PEG4-amine) linker. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Antibody Thiolation
This protocol describes the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation with the maleimide group of the linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare a stock solution of TCEP in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 2 hours at 37°C.
-
Remove excess TCEP by SEC using a column pre-equilibrated with PBS, pH 7.4.
-
Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of N-Mal-N-bis(PEG4-amine) to the Antibody
Materials:
-
Thiolated antibody from Protocol 1
-
N-Mal-N-bis(PEG4-amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
PBS, pH 7.4
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
SEC column
Procedure:
-
Dissolve N-Mal-N-bis(PEG4-amine) in DMF or DMSO to prepare a stock solution.
-
Add a 5 to 10-fold molar excess of the linker solution to the thiolated antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 20 minutes.
-
Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4.
Protocol 3: Payload Conjugation to the Linker-Antibody Intermediate
This protocol describes the conjugation of a payload with a carboxylic acid group to the amine groups of the linker-antibody intermediate using carbodiimide (B86325) chemistry.
Materials:
-
Linker-antibody intermediate from Protocol 2
-
Payload with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
PBS, pH 7.4
-
SEC column
Procedure:
-
Dissolve the payload, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Payload:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the activated payload solution to the linker-antibody intermediate solution. The molar ratio of payload to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purify the final ADC using SEC to remove excess payload and other small molecules.
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and performance.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[7][12]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload) to calculate the concentrations of each component. | Simple, rapid, and readily available. | Can be inaccurate if the payload's absorbance spectrum overlaps with the antibody's. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules. | Provides precise information on the distribution of different drug-loaded species. | Requires specialized equipment and expertise. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the ADC. | Provides information on the distribution of DAR values and can detect unconjugated antibody. | May require method development and optimization for each ADC. |
In Vitro Cytotoxicity Assay
The in vitro potency of the ADC can be evaluated using a cell-based cytotoxicity assay, such as the MTT assay.[13]
Protocol:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours.
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Signaling Pathways Targeted by Common ADC Payloads
The cytotoxic payloads used in ADCs often target fundamental cellular processes, leading to cell cycle arrest and apoptosis.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in antibody-drug conjugates as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
- 9. N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. ADC Payload | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Protein Modification with N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical technology in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The ability to attach payloads, such as cytotoxic drugs or E3 ligase recruiters, to specific sites on a protein ensures homogeneity, optimizes efficacy, and improves the safety profile of the resulting conjugate. N-Mal-N-bis(PEG4-amine) is a heterobifunctional linker designed for precise bioconjugation. It features a maleimide (B117702) group for covalent attachment to thiol-containing residues (e.g., cysteine) and two primary amine groups for the subsequent conjugation of payload molecules. The integrated polyethylene (B3416737) glycol (PEG) chains enhance solubility, reduce immunogenicity, and can prolong the circulation time of the final product.[1]
This document provides detailed application notes and experimental protocols for the use of N-Mal-N-bis(PEG4-amine) in site-specific protein modification. It covers the initial conjugation to a cysteine-containing protein, followed by the modification of the terminal amine groups. Additionally, it presents illustrative applications in the context of ADC and PROTAC development.
Data Presentation
The performance of N-Mal-N-bis(PEG4-amine) in bioconjugation can be assessed by determining the conjugation efficiency and the drug-to-antibody ratio (DAR) for ADCs. The following tables provide illustrative data based on typical results obtained with similar branched PEG linkers.
Table 1: Illustrative Conjugation Efficiency of N-Mal-N-bis(PEG4-amine) to a Cysteine-Engineered Monoclonal Antibody (mAb)
| Parameter | Value | Method of Determination |
| Initial mAb Concentration | 5 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Ratio (Linker:mAb) | 10:1 | N/A |
| Reaction Time | 2 hours | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Conjugation Efficiency | >95% | Mass Spectrometry (MS) |
| Average Linker-to-Antibody Ratio | ~2 | Hydrophobic Interaction Chromatography (HIC) |
Table 2: Illustrative Drug-to-Antibody Ratio (DAR) for an ADC constructed with N-Mal-N-bis(PEG4-amine) Linker
| ADC Batch | Linker-to-Antibody Ratio | Payload Conjugation Efficiency (per amine) | Average DAR | Method of Determination |
| 1 | 1.9 | 90% | 3.4 | HIC-HPLC, UV-Vis Spectroscopy |
| 2 | 2.0 | 95% | 3.8 | Reversed-Phase HPLC, MS |
| 3 | 1.8 | 85% | 3.1 | Mass Spectrometry (Intact Mass Analysis) |
Note: The data presented in these tables are illustrative and may vary depending on the specific protein, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Site-Specific Conjugation of N-Mal-N-bis(PEG4-amine) to a Cysteine-Containing Protein
This protocol describes the conjugation of the maleimide group of N-Mal-N-bis(PEG4-amine) to a free thiol on a protein, such as an engineered cysteine residue on a monoclonal antibody.
Materials:
-
Cysteine-containing protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
N-Mal-N-bis(PEG4-amine)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., TCEP-HCl), optional
-
Desalting columns
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
Procedure:
-
Protein Preparation:
-
Start with a purified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP-HCl. Incubate for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved N-Mal-N-bis(PEG4-amine) linker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the purified protein-linker conjugate using a protein concentration assay (e.g., BCA) or UV-Vis spectroscopy.
-
Confirm the successful conjugation and determine the linker-to-protein ratio using mass spectrometry (ESI-MS or MALDI-TOF).
-
Protocol 2: Modification of the Amine Groups on the Protein-Linker Conjugate
This protocol outlines the general procedure for conjugating a payload molecule (e.g., a drug with a carboxylic acid or NHS ester) to the two primary amine groups of the N-Mal-N-bis(PEG4-amine) linker now attached to the protein.
Materials:
-
Protein-N-Mal-N-bis(PEG4-amine) conjugate from Protocol 1
-
Amine-reactive payload (e.g., payload-NHS ester or payload-COOH)
-
Coupling agents (for carboxylic acid payloads), such as EDC and Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
Procedure:
A. For NHS Ester-activated Payloads:
-
Payload Preparation:
-
Dissolve the payload-NHS ester in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved payload-NHS ester per amine group on the linker to the protein-linker conjugate solution.
-
Incubate for 1-4 hours at room temperature.
-
B. For Carboxylic Acid-containing Payloads:
-
Payload Activation:
-
Dissolve the payload-COOH in anhydrous DMSO or DMF.
-
In a separate reaction, activate the carboxylic acid by adding a 1.5-fold molar excess of EDC and a 1.1-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated payload solution to the protein-linker conjugate.
-
Incubate for 2-4 hours at room temperature.
-
Purification and Characterization (for both A and B):
-
Quenching:
-
Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to consume any unreacted payload.
-
-
Purification:
-
Purify the final protein-payload conjugate from excess payload and reagents using SEC or dialysis.
-
-
Characterization:
-
Determine the final conjugate concentration.
-
Characterize the drug-to-protein ratio (e.g., DAR for ADCs) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for site-specific protein modification.
Application Example 1: Antibody-Drug Conjugate (ADC) Targeting HER2
This diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor on cancer cells. The N-Mal-N-bis(PEG4-amine) linker would connect the antibody to the cytotoxic payload.
Caption: ADC targeting the HER2 signaling pathway.
Application Example 2: PROTAC-mediated Degradation of the Androgen Receptor (AR)
This diagram shows the mechanism of a PROTAC designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer. The N-Mal-N-bis(PEG4-amine) linker connects the AR-binding moiety to the E3 ligase recruiter.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
References
Application Note: Drug-to-Antibody Ratio (DAR) Calculation for ADCs Utilizing N-Mal-N-bis(PEG4-amine)
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent for targeted cancer therapy.[1][2] A critical quality attribute (CQA) that dictates the efficacy and safety of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][4][5] An optimal DAR is crucial; low drug loading can diminish potency, whereas high loading may negatively impact pharmacokinetics and increase toxicity.[5]
This application note details the protocols for conjugation and DAR determination for ADCs constructed with N-Mal-N-bis(PEG4-amine), a branched, hydrophilic linker. This linker features a maleimide (B117702) group for site-specific conjugation to thiol groups (e.g., from reduced interchain cysteines on the mAb) and two terminal amine groups, allowing for the attachment of two drug payloads per linker.[6][7] This unique structure theoretically allows for achieving high drug loading with minimal antibody modification. We will cover protocols for conjugation and subsequent DAR analysis using UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Principle of Conjugation
The conjugation process leverages a two-step chemical strategy. First, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl (-SH) groups on cysteine residues.[1][8] Second, the maleimide moiety of the N-Mal-N-bis(PEG4-amine)-drug construct reacts specifically with these sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[9][10] The two amine groups on the linker are pre-conjugated to the cytotoxic payload, typically through a stable amide bond.
Experimental Protocols
Protocol 1: ADC Conjugation and Purification
This protocol describes the generation of a cysteine-linked ADC.
1.1. Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
N-Mal-N-bis(PEG4-amine)-Drug construct dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
1.2. Antibody Reduction:
-
Dilute the mAb to a final concentration of 5-10 mg/mL in the reaction buffer.
-
Add a calculated molar excess of TCEP to the mAb solution. The exact amount should be optimized but typically ranges from 2 to 10 equivalents to control the extent of reduction.[1]
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[11]
1.3. Conjugation Reaction:
-
Dissolve the N-Mal-N-bis(PEG4-amine)-Drug construct in DMSO to create a 10-20 mM stock solution.
-
Add a molar excess (e.g., 1.5-fold excess per available thiol) of the linker-drug solution to the reduced mAb.
-
Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight.
-
To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine relative to the linker-drug and incubate for 30 minutes.
1.4. Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components.
-
For lab-scale, use SEC with a pre-equilibrated column (e.g., Sephadex G-25) in the final formulation buffer (e.g., PBS).
-
For larger scales, utilize a TFF system for buffer exchange and concentration.
-
Collect the purified ADC, measure the protein concentration, and store at 2-8°C (short-term) or -80°C (long-term).
Protocol 2: DAR Determination by UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward method for determining the average DAR, provided the drug and antibody have distinct absorption maxima.[12][13]
2.1. Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax).[]
2.2. Procedure:
-
Determine the molar extinction coefficients (ε) for the naked antibody and the free drug at both 280 nm and the drug's λmax.
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
Calculate the antibody and drug concentrations using the equations below.
-
Compute the average DAR.
2.3. Equations:
-
Correction Factor (CF): CF = ε_Drug at 280 nm / ε_Drug at λmax
-
Antibody Concentration [mAb] (M): [mAb] = (A280 - Aλmax * CF) / ε_mAb at 280 nm
-
Drug Concentration [Drug] (M): [Drug] = Aλmax / ε_Drug at λmax
-
Average DAR: DAR = [Drug] / [mAb]
2.4. Data Presentation:
| Parameter | Value | Units |
| ε_mAb at 280 nm | 210,000 | M⁻¹cm⁻¹ |
| ε_Drug at λmax (e.g., 350 nm) | 15,000 | M⁻¹cm⁻¹ |
| ε_Drug at 280 nm | 5,000 | M⁻¹cm⁻¹ |
| A280 of ADC | 1.2 | AU |
| Aλmax of ADC | 0.3 | AU |
| Calculated Correction Factor (CF) | 0.333 | |
| Calculated [mAb] | 5.24E-06 | M |
| Calculated [Drug] | 2.00E-05 | M |
| Calculated Average DAR | 3.82 |
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is the standard method for analyzing cysteine-conjugated ADCs, as it can separate species based on the number of conjugated drugs.[3][15] Each conjugated drug increases the overall hydrophobicity of the antibody, leading to a longer retention time on the HIC column.[16]
3.1. Procedure:
-
System Setup: Use an HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 100% A to 100% B over 20-30 minutes.
-
Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.
-
Analysis: Inject the sample and monitor the elution profile at 280 nm. The unconjugated mAb (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).[15]
3.2. Calculation: The weighted average DAR is calculated from the relative percentage of each peak area.[][15]
-
Weighted Average DAR = Σ (% Area of Peak_i * DAR_i) / 100
-
Where DAR_i is the drug load for the i-th peak (e.g., 0, 2, 4, 6, 8).
-
3.3. Data Presentation:
| Peak ID | Retention Time (min) | Peak Area (%) | Assigned DAR | Weighted DAR Contribution |
| 1 | 8.5 | 5.2 | 0 | 0.00 |
| 2 | 12.1 | 20.5 | 2 | 0.41 |
| 3 | 15.3 | 55.8 | 4 | 2.23 |
| 4 | 17.9 | 18.5 | 6 | 1.11 |
| Total | 100.0 | 3.75 |
Protocol 4: DAR Determination by Mass Spectrometry (MS)
LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination.[17][18]
4.1. Procedure:
-
Intact Mass Analysis: The ADC sample is typically analyzed under native conditions using SEC-MS to preserve the non-covalent structure of the cysteine-linked conjugate.[19]
-
Sample Preparation: The ADC may be deglycosylated with PNGase F to simplify the resulting mass spectrum.[5]
-
LC-MS System: Couple a UPLC/HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Acquisition: Acquire data over a mass range appropriate for the intact ADC (e.g., m/z 2000-5000).
-
Deconvolution: Use software to deconvolute the raw mass spectrum to obtain the zero-charge masses of the different species.
-
DAR Calculation: Identify the mass peaks corresponding to different drug loads (the mass of each species will be Mass_mAb + n * Mass_Linker-Drug, where n is the number of linker-drug moieties). Calculate the weighted average DAR from the relative abundance of each species.[5]
4.2. Data Presentation:
| Species | Observed Mass (Da) | Relative Abundance (%) | Assigned DAR | Weighted DAR Contribution |
| mAb (DAR=0) | 148,050 | 6.1 | 0 | 0.00 |
| ADC (DAR=2) | 150,150 | 21.3 | 2 | 0.43 |
| ADC (DAR=4) | 152,250 | 54.5 | 4 | 2.18 |
| ADC (DAR=6) | 154,350 | 18.1 | 6 | 1.09 |
| Total | 100.0 | 3.70 |
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
- 7. N-Mal-N-bis(PEG4-amine) [myskinrecipes.com]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 10. N-Mal-N-bis(PEG4-acid), CAS 2100306-52-1 | AxisPharm [axispharm.com]
- 11. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 18. newomics.com [newomics.com]
- 19. lcms.cz [lcms.cz]
Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG4-amine) is a heterotrifunctional linker designed for advanced bioconjugation and targeted drug delivery applications. This branched polyethylene (B3416737) glycol (PEG) linker features a terminal maleimide (B117702) group and two terminal primary amine functionalities. The maleimide group enables covalent and specific attachment to thiol-containing molecules, such as cysteine residues in antibodies or peptides. The dual amine groups provide sites for the conjugation of therapeutic payloads, imaging agents, or other functional molecules. The PEGylated structure enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugate, making it a valuable tool in the development of next-generation therapeutics like Antibody-Drug Conjugates (ADCs).
Key Applications
-
Antibody-Drug Conjugates (ADCs): The primary application of N-Mal-N-bis(PEG4-amine) is in the construction of ADCs. It allows for the attachment of two drug molecules to a single conjugation site on an antibody, thereby increasing the drug-to-antibody ratio (DAR) and potentially enhancing therapeutic efficacy.
-
Targeted Drug Delivery: This linker can be used to functionalize various targeting ligands, such as peptides or small molecules, to create multivalent constructs with improved binding affinity and targeted delivery of therapeutic agents.
-
Nanoparticle Functionalization: The amine groups can be used to attach the linker to the surface of nanoparticles, while the maleimide group allows for the subsequent conjugation of targeting moieties or other biomolecules, improving their biocompatibility and targeting capabilities.
-
Fluorescent Labeling and Imaging: Two reporter molecules, such as fluorophores, can be attached to the amine groups for signal amplification in various imaging applications.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₇H₅₀N₄O₁₁ |
| Molecular Weight | 606.71 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water, DMSO, DMF |
| Reactive Groups | 1x Maleimide, 2x Primary Amine |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
Protocol 1: Preparation of a Drug-Linker Conjugate
This protocol describes the conjugation of a therapeutic payload containing a carboxylic acid group to the N-Mal-N-bis(PEG4-amine) linker.
Materials:
-
N-Mal-N-bis(PEG4-amine)
-
Carboxylic acid-containing drug (e.g., a cytotoxic agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Drug:
-
Dissolve the carboxylic acid-containing drug and NHS in anhydrous DMF at a molar ratio of 1:1.2.
-
Add DCC to the solution at a molar ratio of 1:1.2 (relative to the drug).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-activated drug.
-
-
Conjugation to the Linker:
-
Dissolve N-Mal-N-bis(PEG4-amine) in anhydrous DMF.
-
Add the NHS-activated drug solution to the linker solution at a molar ratio of 2.2:1 (activated drug to linker) to favor the formation of the dual-conjugated species.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate.
-
Protocol 2: Conjugation of the Drug-Linker to a Thiolated Antibody
This protocol outlines the conjugation of the prepared drug-linker construct to a monoclonal antibody (mAb) that has been engineered to contain free cysteine residues or has been partially reduced to expose hinge-region thiols.
Materials:
-
Thiolated monoclonal antibody (in a suitable buffer like PBS, pH 7.2-7.4)
-
Drug-Linker conjugate from Protocol 1
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4, with 1 mM EDTA)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
If starting with a native antibody, partially reduce the interchain disulfide bonds using a reducing agent like TCEP or DTT. The molar excess of the reducing agent will determine the number of available thiol groups.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the drug-linker conjugate in a small amount of a co-solvent like DMSO and add it to the thiolated antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups on the antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with a suitable formulation buffer (e.g., PBS).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Representative Data
The following tables provide representative data that could be obtained from the characterization of an ADC constructed using the N-Mal-N-bis(PEG4-amine) linker. (Note: This is example data and will vary depending on the specific antibody, drug, and conjugation conditions.)
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Value |
| Initial mAb Concentration | 10 mg/mL |
| Molar Ratio (Linker:mAb) | 10:1 |
| Conjugation Yield | >95% |
| Average DAR (by MS) | 3.8 |
| Monomeric ADC Purity (by SEC) | >98% |
Table 2: In Vitro Cytotoxicity of a Representative ADC
| Cell Line | Target Expression | ADC IC₅₀ (nM) | Naked Antibody IC₅₀ (nM) | Free Drug IC₅₀ (nM) |
| Target-Positive | High | 1.5 | >1000 | 0.1 |
| Target-Negative | Low/None | >1000 | >1000 | 0.1 |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
General Signaling Pathway for ADC-Mediated Cell Killing
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Application Notes and Protocols for Protein Crosslinking Using N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG4-amine) is a heterotrifunctional crosslinking reagent that offers significant advantages in the fields of proteomics, drug development, and bioconjugation. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of multiple molecules with high precision and stability. The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces the potential for aggregation, and can prolong their in vivo circulation time.[1]
This document provides detailed application notes and experimental protocols for the use of N-Mal-N-bis(PEG4-amine) and its derivatives in protein crosslinking applications, with a particular focus on the synthesis of antibody-drug conjugates (ADCs) and the formation of protein-protein conjugates.
Key Features of N-Mal-N-bis(PEG4-amine):
-
Thiol-Reactive Maleimide: Specifically and efficiently reacts with sulfhydryl groups (e.g., from cysteine residues) under mild conditions (pH 6.5-7.5) to form stable thioether bonds.[2]
-
Dual Primary Amines: Provide two nucleophilic sites for conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or activated carboxylic acids. This allows for the attachment of two separate molecules or the creation of branched structures.
-
Hydrophilic PEG4 Spacer: The polyethylene glycol chain imparts increased water solubility to the crosslinker and the final conjugate, which can be beneficial for maintaining the stability and biological activity of proteins.[2] The PEG spacer can also reduce the immunogenicity of the conjugate.[1]
Applications
The versatile nature of N-Mal-N-bis(PEG4-amine) makes it suitable for a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The dual amine functionality can be utilized to attach two drug molecules to a single linker, which is then conjugated to an antibody via the maleimide group. This can potentially increase the drug-to-antibody ratio (DAR).[3]
-
Protein-Protein Conjugation: Enables the creation of defined protein heterodimers or the attachment of a protein to another biomolecule.
-
Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in diagnostics, biosensors, and biomaterials.
-
Fluorescence Resonance Energy Transfer (FRET) Studies: The defined spacer length of the PEG linker makes it a useful tool for creating specific donor-acceptor distances in FRET-based assays to study protein conformation and interactions.[4][5]
Physicochemical and Reaction Properties
A summary of the key physicochemical and reaction properties of N-Mal-N-bis(PEG4-amine) and its common derivatives is provided in the table below.
| Property | N-Mal-N-bis(PEG4-amine)[1] | N-Mal-N-bis(PEG4-acid)[6] | N-Mal-N-bis(PEG4-NHS ester)[7] |
| Molecular Weight | 606.71 g/mol | 664.7 g/mol | 858.9 g/mol |
| Molecular Formula | C₂₇H₅₀N₄O₁₁ | C₂₉H₄₈N₂O₁₅ | C₃₇H₅₄N₄O₁₉ |
| Reactive Towards | Sulfhydryls (-SH), Activated Esters, Carboxylic Acids | Sulfhydryls (-SH), Primary Amines (-NH₂) (after activation) | Sulfhydryls (-SH), Primary Amines (-NH₂) |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | 6.5 - 7.5 | 6.5 - 7.5 |
| Optimal pH for Amine/NHS Ester Reaction | 7.0 - 8.5 (for acylation) | 7.0 - 8.0 (for EDC/NHS chemistry) | 7.0 - 9.0 |
| Storage Conditions | 2-8°C, sealed, dry | -20°C | -20°C |
| Solubility | Aqueous buffers, DMSO, DMF | DMSO, DCM, DMF | DMSO, DCM, DMF |
Experimental Protocols
The following are representative protocols for common applications of N-Mal-N-bis(PEG4-amine) and its derivatives. Note that optimal reaction conditions (e.g., molar excess of crosslinker, reaction time) may need to be determined empirically for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation using N-Mal-N-bis(PEG4-NHS ester)
This protocol describes the conjugation of a sulfhydryl-containing protein (Protein-SH) to a primary amine-containing protein (Protein-NH₂) using the N-Mal-N-bis(PEG4-NHS ester) derivative. This two-step process minimizes the formation of homodimers of the amine-containing protein.
Materials:
-
Protein-NH₂ (in amine-free buffer, e.g., PBS, pH 7.4)
-
Protein-SH (in a suitable buffer, may require reduction of disulfides prior to use)
-
N-Mal-N-bis(PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of N-Mal-N-bis(PEG4-NHS ester) Stock Solution: Immediately before use, dissolve the N-Mal-N-bis(PEG4-NHS ester) in anhydrous DMSO to a final concentration of 10-25 mM.
-
Reaction of NHS Ester with Protein-NH₂:
-
Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG4-NHS ester) stock solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions.
-
-
Conjugation of Maleimide-Activated Protein to Protein-SH:
-
Immediately add the purified maleimide-activated Protein-NH₂ to the Protein-SH solution. A 1:1 to 1:1.5 molar ratio of activated Protein-NH₂ to Protein-SH is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimides (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification and Characterization of the Conjugate:
-
Purify the final protein-protein conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.
-
Characterize the conjugate using SDS-PAGE and/or mass spectrometry to confirm the crosslinking.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using N-Mal-N-bis(PEG4-acid)
This protocol outlines the synthesis of an ADC where two drug molecules containing a primary amine are conjugated to the N-Mal-N-bis(PEG4-acid) linker, which is then attached to a thiol-containing antibody.
Materials:
-
Thiol-containing monoclonal antibody (mAb-SH)
-
Amine-containing drug molecule (Drug-NH₂)
-
N-Mal-N-bis(PEG4-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acids on the Linker:
-
Dissolve N-Mal-N-bis(PEG4-acid) in anhydrous DMF or DMSO.
-
Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS for each carboxylic acid group on the linker.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation of Drug-NH₂ to the Activated Linker:
-
Add the activated linker solution to a solution of Drug-NH₂ (dissolved in a suitable solvent). A slight molar excess of the drug may be used.
-
Adjust the pH to 7.5 and let the reaction proceed for 2-4 hours at room temperature.
-
-
Purification of the Maleimide-Linker-Drug Construct:
-
Purify the resulting maleimide-linker-drug construct using reverse-phase HPLC.
-
-
Conjugation to the Antibody:
-
Dissolve the purified maleimide-linker-drug construct in a minimal amount of DMSO or DMF.
-
Add the construct to the mAb-SH solution in Conjugation Buffer. A 5- to 10-fold molar excess of the linker-drug construct over the antibody is a typical starting point.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC using SEC to remove unreacted linker-drug and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Data Presentation
The following tables provide hypothetical but representative data that might be obtained from the characterization of protein conjugates created using N-Mal-N-bis(PEG4-amine) derivatives.
Table 1: Characterization of a Protein-Protein Conjugate
| Parameter | Method | Result |
| Purity of Conjugate | SEC-HPLC | >95% |
| Molecular Weight (Expected) | - | ~190 kDa (Protein A: 150 kDa, Protein B: 40 kDa) |
| Molecular Weight (Observed) | SDS-PAGE | Band at ~190 kDa |
| Conjugation Efficiency | Densitometry of SDS-PAGE | ~70% |
Table 2: Characterization of an Antibody-Drug Conjugate (ADC)
| Parameter | Method | Result |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC | Average DAR of 3.8 |
| Purity of ADC | SEC-HPLC | >98% |
| Monomer Content | SEC-HPLC | >95% |
| In vitro Cytotoxicity (IC₅₀) | Cell-based assay | 5.2 nM |
Visualizations
Chemical Structure and Reaction Scheme
References
- 1. N-Mal-N-bis(PEG4-amine) [myskinrecipes.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Resonance Energy Transfer (FRET) Literature Sources [evidentscientific.com]
- 6. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 7. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Orthogonal Conjugation Strategies with N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG4-amine) is a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular constructs. This linker possesses a single maleimide (B117702) group and two primary amine functionalities, connected by flexible polyethylene (B3416737) glycol (PEG) spacers. This unique architecture allows for the sequential and orthogonal conjugation of different molecular entities. The maleimide group enables the specific and covalent attachment to thiol-containing molecules, such as cysteine residues in proteins or thiol-modified oligonucleotides. The two primary amine groups provide handles for conjugation to molecules bearing activated esters (e.g., NHS esters) or carboxylic acids, allowing for the attachment of two payloads, such as drugs or imaging agents, to a single linker. The PEG spacers enhance the solubility and stability of the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of the final product.
These application notes provide a comprehensive overview of the utility of N-Mal-N-bis(PEG4-amine) in bioconjugation, with a focus on the creation of ADCs. Detailed protocols for a two-step orthogonal conjugation strategy are provided, along with expected outcomes and characterization methods.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The primary application of N-Mal-N-bis(PEG4-amine) is in the construction of ADCs with a drug-to-antibody ratio (DAR) of 2, where a single linker is attached to the antibody and carries two drug molecules. This allows for precise control over the DAR, leading to a more homogeneous product.
-
Fluorescent Labeling and Imaging: The linker can be used to attach two fluorophores to a targeting molecule, potentially enhancing the signal in imaging applications.
-
Peptide and Protein Modification: N-Mal-N-bis(PEG4-amine) can be used to modify peptides and proteins to introduce new functionalities or to create multivalent constructs.
-
Surface Modification: Biomolecules can be immobilized on surfaces in a specific orientation using this linker for applications in diagnostics and biomaterials.
Data Presentation
The following tables summarize representative data for the conjugation of N-Mal-N-bis(PEG4-amine) to a monoclonal antibody (mAb) and a subsequent payload.
Table 1: Physicochemical Properties of N-Mal-N-bis(PEG4-amine)
| Property | Value |
| Molecular Weight | 606.7 g/mol (as TFA salt) |
| Purity | >95% |
| Solubility | DMSO, DMF, Water |
| Storage | -20°C, protected from moisture |
| Reactive Groups | Maleimide, Two Primary Amines |
Table 2: Representative Conjugation Efficiency and Characterization
| Parameter | Typical Value | Method of Determination |
| Linker-to-Antibody Ratio (LAR) | 0.8 - 1.2 | UV-Vis Spectroscopy, Mass Spectrometry (MS) |
| Drug-to-Antibody Ratio (DAR) | 1.6 - 2.4 | Hydrophobic Interaction Chromatography (HIC), MS |
| Conjugation Efficiency (Linker) | >80% | SDS-PAGE, MS |
| Conjugation Efficiency (Drug) | >90% | HIC, RP-HPLC |
| Aggregate Content | <5% | Size Exclusion Chromatography (SEC) |
| Final Conjugate Purity | >95% | SEC, HIC |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual signaling pathway of an ADC and the experimental workflow for its creation using N-Mal-N-bis(PEG4-amine).
Application Notes and Protocols for Creating Multivalent Ligands with N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG4-amine) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the advanced synthesis of multivalent ligands.[1] This reagent possesses a single maleimide (B117702) group and two primary amine functionalities, enabling the covalent and specific attachment of three distinct molecules. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[2] The two primary amines can be conjugated to molecules containing activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids through amide bond formation.[1][2]
The branched PEG4 spacers offer several advantages in the design of complex bioconjugates, including enhanced hydrophilicity, reduced steric hindrance, and improved biocompatibility.[3][4] These properties are particularly beneficial in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and improved pharmacokinetic profiles are critical for efficacy and safety.[3][4][5] Branched PEG linkers allow for a higher payload capacity, potentially leading to more potent therapeutic agents.[3][5]
These application notes provide detailed protocols for the synthesis and characterization of multivalent ligands using N-Mal-N-bis(PEG4-amine), with a focus on its application in creating bis-functionalized proteins for targeted drug delivery.
Data Presentation
Physicochemical Properties of N-Mal-N-bis(PEG4-amine) TFA salt
| Property | Value | Reference |
| Chemical Name | N-Maleimide-N-bis(PEG4-amine) trifluoroacetic acid salt | [1][6] |
| CAS Number | 2128735-22-6 | [1] |
| Molecular Formula | C27H50N4O11 | [7] |
| Molecular Weight | 606.7 g/mol | [7] |
| Purity | > 96% | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Storage | -20°C, desiccated | [8] |
Key Reactive Groups and Their Specificity
| Reactive Group | Reacts With | pH Range | Bond Formed | Reference |
| Maleimide | Thiols (Sulfhydryls, -SH) | 6.5 - 7.5 | Thioether | [2] |
| Primary Amine (-NH2) | Activated Esters (e.g., NHS esters) | 7.0 - 8.5 | Amide | [] |
| Primary Amine (-NH2) | Carboxylic Acids (-COOH) with activators (e.g., EDC, HATU) | 4.5 - 7.5 | Amide | [2] |
Experimental Protocols
Protocol 1: Sequential Conjugation to a Thiol-Containing Protein and Two Amine-Reactive Payloads
This protocol describes a three-step process to generate a multivalent protein conjugate. First, the maleimide group of the linker is reacted with a thiol group on a protein (e.g., a reduced cysteine on an antibody). Second and third, the two primary amines of the linker are conjugated to two separate molecules containing activated esters (e.g., two different small molecule drugs with NHS ester modifications).
Materials:
-
Thiol-containing protein (e.g., reduced monoclonal antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) with EDTA, pH 7.2)
-
N-Mal-N-bis(PEG4-amine) TFA salt
-
Payload 1 with an activated ester (e.g., NHS ester)
-
Payload 2 with an activated ester (e.g., NHS ester)
-
Reaction Buffers:
-
Conjugation Buffer 1: PBS, pH 7.2, with 1 mM EDTA
-
Conjugation Buffer 2: PBS, pH 8.0
-
-
Quenching Reagent for maleimide reaction (e.g., 1 M N-acetylcysteine)
-
Quenching Reagent for amine reaction (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Step 1: Conjugation of N-Mal-N-bis(PEG4-amine) to the Thiol-Containing Protein
-
Protein Preparation: Ensure the protein is in an appropriate buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Linker Preparation: Dissolve N-Mal-N-bis(PEG4-amine) TFA salt in DMF or DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional but Recommended): Add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by SEC or TFF, exchanging the buffer to Conjugation Buffer 2 (PBS, pH 8.0).
Step 2 & 3: Sequential or Simultaneous Conjugation of Amine-Reactive Payloads
-
Payload Preparation: Dissolve the NHS ester-activated payloads in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 3- to 10-fold molar excess of each payload to the linker-modified protein from Step 1. The payloads can be added simultaneously if they are intended to be attached randomly to the two available amines, or sequentially with a purification step in between if a more defined product is desired.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Final Purification: Purify the final multivalent conjugate using SEC or TFF to remove unreacted payloads and other small molecules.
-
Characterization: Characterize the final product for purity, concentration, and the degree of conjugation (e.g., drug-to-antibody ratio) using appropriate analytical techniques (see below).
Characterization of Multivalent Ligands
The successful synthesis of a multivalent ligand requires thorough characterization to determine its purity, homogeneity, and the ratio of conjugated molecules.
| Analytical Technique | Purpose | Key Parameters Measured | Reference |
| Size-Exclusion Chromatography (SEC-HPLC) | To determine the purity and aggregation state of the conjugate. | Percentage of monomer, aggregate, and fragment. | [10] |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution for cysteine-conjugated ADCs. | Distribution of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.). | [11] |
| Reversed-Phase HPLC (RP-HPLC) | To determine the DAR, often after reduction of the conjugate to separate light and heavy chains. | Drug load on light and heavy chains. | [11] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the DAR. | Intact mass of the conjugate and its different drug-loaded forms. | [12] |
| UV-Vis Spectroscopy | To estimate the average DAR by measuring absorbance at two wavelengths. | Absorbance of the protein (e.g., at 280 nm) and the conjugated payload (at its specific λmax). | [11][] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To assess the binding affinity of the conjugated protein to its target. | Binding affinity (e.g., KD) compared to the unconjugated protein. |
Mandatory Visualization
Caption: Experimental workflow for creating a multivalent ligand.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. N-Mal-N-bis(PEG4-amine) TFA salt, CAS 2128735-22-6 | AxisPharm [axispharm.com]
- 2. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 3. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N-Maleimide-N-bis(PEG4-amine) TFA salt - Creative Biolabs [creative-biolabs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. N-Mal-N-bis(PEG4-acid-amido-PEG24-t butyl ester) | BroadPharm [broadpharm.com]
- 10. technosaurus.co.jp [technosaurus.co.jp]
- 11. pharmiweb.com [pharmiweb.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) in Fluorescent Dye Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the heterobifunctional linker, N-Mal-N-bis(PEG4-amine), for the conjugation of fluorescent dyes to thiol-containing biomolecules such as proteins, antibodies, and peptides. This linker offers a versatile platform for creating fluorescently labeled probes for a wide range of applications, including cellular imaging, flow cytometry, and immunoassays. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and biocompatibility of the final conjugate, potentially reducing non-specific binding and improving in vivo circulation times.
Principle of Conjugation
The conjugation strategy involves a two-step process. First, an amine-reactive fluorescent dye (e.g., an NHS-ester activated dye) is reacted with one or both of the primary amine groups of the N-Mal-N-bis(PEG4-amine) linker. This reaction forms a stable amide bond. In the second step, the maleimide (B117702) group of the dye-linker conjugate is reacted with a sulfhydryl (thiol) group on the target biomolecule, forming a stable thioether bond. This approach allows for the precise, covalent attachment of a fluorescent dye to a specific site on a biomolecule.
Key Applications
-
Fluorescent Labeling of Antibodies: For use in immunoassays, flow cytometry, and fluorescence microscopy to detect and quantify specific antigens.
-
Protein and Peptide Labeling: To study protein trafficking, localization, and interactions within living cells.
-
Development of Antibody-Drug Conjugates (ADCs): The linker can be used to attach fluorescent payloads to antibodies as models for cytotoxic drug conjugation.
-
Surface Modification: Immobilization of fluorescently labeled proteins or peptides onto surfaces for diagnostic assays.
Quantitative Data Summary
The efficiency of the conjugation reactions and the final degree of labeling (DOL) are critical parameters for successful experiments. The following tables provide expected outcomes for the conjugation of a typical IgG antibody with a fluorescent dye using the N-Mal-N-bis(PEG4-amine) linker. These values are representative and may require optimization for specific proteins and dyes.
Table 1: Optimization of Dye-to-Linker Molar Ratio
| Molar Ratio (Dye-NHS Ester : Linker) | Expected Linker Labeling Efficiency | Predominant Species |
| 1:1 | 70-85% | Mono-labeled linker |
| 2:1 | >90% | Di-labeled linker |
| 5:1 | >95% | Di-labeled linker |
Table 2: Optimization of Maleimide-Linker-Dye to Antibody Molar Ratio
| Molar Ratio (Linker-Dye : Antibody) | Degree of Labeling (DOL) | Antibody Recovery |
| 5:1 | 1.5 - 2.5 | >90% |
| 10:1 | 3.0 - 5.0 | >85% |
| 20:1 | 4.0 - 7.0 | >80% |
Experimental Protocols
Protocol 1: Conjugation of an NHS-Ester Fluorescent Dye to N-Mal-N-bis(PEG4-amine)
This protocol describes the first step of labeling the N-Mal-N-bis(PEG4-amine) linker with an amine-reactive fluorescent dye.
Materials:
-
N-Mal-N-bis(PEG4-amine)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC for purification
Procedure:
-
Prepare Stock Solutions:
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the N-Mal-N-bis(PEG4-amine) solution with the reaction buffer.
-
Slowly add the desired molar excess of the dissolved fluorescent dye to the linker solution while gently vortexing. For mono-labeling, a 1:1 molar ratio is a good starting point. For di-labeling, a 2-5 fold molar excess of the dye can be used.[2]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Quench Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Purification:
-
Purify the dye-linker conjugate from excess free dye and reaction byproducts using reverse-phase HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and UV-Vis spectroscopy.
-
Protocol 2: Conjugation of the Dye-Linker to a Thiol-Containing Protein
This protocol outlines the second step, where the maleimide group of the purified dye-linker conjugate is reacted with a thiol-containing protein, such as a reduced antibody.
Materials:
-
Purified Maleimide-PEG4-Dye conjugate
-
Thiol-containing protein (e.g., IgG antibody)
-
Reduction Reagent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[3]
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column).[3]
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[3][4]
-
(Optional) If the protein's native thiols are in the form of disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before proceeding with the conjugation.[3]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted dye-linker conjugate by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[3]
-
The first colored fraction to elute will be the fluorescently labeled protein.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[7][8][9]
Procedure:
-
Measure the absorbance of the purified fluorescently labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[3][10]
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[10]
-
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of the fluorescent dye at its Amax.[10]
-
-
Application Example: Tracking Receptor Internalization
This example demonstrates the use of an antibody labeled with a fluorescent dye via the N-Mal-N-bis(PEG4-amine) linker to visualize and quantify the internalization of a cell surface receptor.
Workflow:
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Labeling: Incubate the cells with the fluorescently labeled antibody at 4°C to allow binding to the cell surface without internalization.
-
Induce Internalization: Shift the temperature to 37°C to initiate receptor-mediated endocytosis.
-
Imaging: At various time points, fix the cells and acquire images using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the amount of internalized fluorescent signal over time.
Table 3: Representative Data for Receptor Internalization
| Time Point (minutes) | Mean Fluorescence Intensity (Cell Surface) | Mean Fluorescence Intensity (Internalized) |
| 0 | 15,234 ± 876 | 512 ± 123 |
| 15 | 10,876 ± 754 | 4,987 ± 432 |
| 30 | 6,543 ± 543 | 9,123 ± 678 |
| 60 | 2,134 ± 321 | 13,567 ± 890 |
Visualizations
Caption: Workflow for two-step fluorescent dye conjugation.
Caption: Visualization of receptor-mediated endocytosis.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. interchim.fr [interchim.fr]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Surface Modification of Biomaterials Using N-Mal-N-bis(PEG4-amine): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of biomaterials using the heterobifunctional linker, N-Mal-N-bis(PEG4-amine). This linker is a valuable tool for creating biocompatible and functionalized surfaces for a wide range of applications, including targeted drug delivery, tissue engineering, and diagnostics.
Introduction to N-Mal-N-bis(PEG4-amine)
N-Mal-N-bis(PEG4-amine) is a branched polyethylene (B3416737) glycol (PEG) linker designed for a two-step conjugation strategy. Its key features include:
-
A Maleimide (B117702) Group: This functional group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and selective under mild conditions.
-
Two Primary Amine Groups: These groups can be conjugated to carboxyl groups or activated esters (such as N-hydroxysuccinimide [NHS] esters) on a biomaterial surface, forming stable amide bonds.
-
Branched PEG4 Spacers: The tetraethylene glycol (PEG4) chains enhance the water solubility and biocompatibility of the modified surface. They act as flexible spacers, reducing steric hindrance and minimizing non-specific protein adsorption, a phenomenon often referred to as an "anti-fouling" effect.
This unique structure allows for the initial immobilization of the linker onto a biomaterial surface via its amine groups, followed by the subsequent capture of a thiol-containing molecule of interest.
Key Applications
The versatility of N-Mal-N-bis(PEG4-amine) lends itself to a variety of applications in biomaterial science and drug development:
-
Targeted Drug Delivery: Biomolecules such as antibodies, antibody fragments, or peptides that specifically recognize disease markers (e.g., tumor antigens) can be conjugated to the linker-modified surface of drug-loaded nanoparticles. This facilitates targeted delivery of the therapeutic payload, enhancing efficacy and reducing off-target side effects.
-
Tissue Engineering: Scaffolds and other biomaterials can be functionalized with cell adhesion peptides (e.g., RGD) or growth factors to promote specific cell attachment, proliferation, and differentiation, guiding tissue regeneration.
-
Biosensors and Diagnostics: The linker can be used to immobilize capture proteins (e.g., antibodies) or enzymes onto sensor surfaces for the specific detection of target analytes. The PEG spacers help to maintain the biological activity of the immobilized molecules and reduce non-specific binding from complex biological samples.
-
Improving Biocompatibility: The hydrophilic PEG chains can be used to create a "stealth" coating on implanted devices or nanoparticles, reducing recognition by the immune system and prolonging circulation time in the body.
Experimental Protocols
This section provides detailed protocols for a two-step surface modification process using N-Mal-N-bis(PEG4-amine). The first protocol describes the immobilization of the linker onto a carboxylated biomaterial surface. The second protocol details the subsequent conjugation of a thiol-containing molecule to the maleimide-functionalized surface.
Protocol 1: Immobilization of N-Mal-N-bis(PEG4-amine) onto a Carboxylated Biomaterial Surface
This protocol utilizes a two-step carbodiimide (B86325) coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl groups on the biomaterial surface for reaction with the amine groups of the linker.
Materials:
-
Carboxylated biomaterial (e.g., nanoparticles, films, beads)
-
N-Mal-N-bis(PEG4-amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or HEPES buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Wash Buffers (e.g., PBS, deionized water)
Procedure:
-
Prepare the Biomaterial:
-
Thoroughly wash the carboxylated biomaterial with deionized water to remove any contaminants.
-
Suspend or place the biomaterial in Activation Buffer.
-
-
Activate Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer. A typical starting concentration is 10-50 mg/mL.
-
Add EDC and NHS to the biomaterial suspension. A 2-5 fold molar excess of EDC and NHS over the estimated surface carboxyl groups is recommended.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Wash:
-
Pellet the biomaterial (if particulate) by centrifugation or allow it to settle.
-
Remove the supernatant and wash the biomaterial 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.
-
-
Conjugate N-Mal-N-bis(PEG4-amine):
-
Dissolve N-Mal-N-bis(PEG4-amine) in Coupling Buffer. A 10-50 fold molar excess of the linker over the estimated surface carboxyl groups is a good starting point.
-
Immediately add the linker solution to the activated biomaterial.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench and Wash:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to block any unreacted NHS-esters.
-
Wash the biomaterial 3-5 times with Coupling Buffer to remove unreacted linker and quenching agent.
-
-
Storage:
-
Store the maleimide-functionalized biomaterial in an appropriate buffer (e.g., PBS with a preservative like sodium azide) at 4°C. It is recommended to use the functionalized surface immediately for the next step to minimize hydrolysis of the maleimide group.
-
Protocol 2: Conjugation of a Thiol-Containing Molecule to the Maleimide-Functionalized Surface
This protocol describes the reaction of a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) with the maleimide-activated biomaterial surface.
Materials:
-
Maleimide-functionalized biomaterial (from Protocol 1)
-
Thiol-containing molecule (e.g., peptide, protein)
-
Conjugation Buffer: PBS, pH 6.5-7.5, or HEPES buffer. The buffer should be deoxygenated by bubbling with nitrogen or argon gas.
-
Reducing Agent (optional, for proteins with disulfide bonds): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).
-
Quenching Solution (optional): 1 M β-mercaptoethanol or cysteine in Conjugation Buffer.
-
Wash Buffers (e.g., PBS, deionized water)
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in deoxygenated Conjugation Buffer.
-
If the molecule is a protein with disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding to the maleimide surface, as it will compete for the reaction.
-
-
Conjugation Reaction:
-
Resuspend the maleimide-functionalized biomaterial in deoxygenated Conjugation Buffer.
-
Add the solution of the thiol-containing molecule to the biomaterial. A 2-10 fold molar excess of the thiol-containing molecule over the estimated surface maleimide groups is a common starting point. The optimal ratio should be determined experimentally.[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Quench Unreacted Maleimide Groups (Optional but Recommended):
-
To block any unreacted maleimide groups, add a quenching solution (e.g., β-mercaptoethanol or cysteine) to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Wash:
-
Wash the biomaterial 3-5 times with Conjugation Buffer to remove unreacted thiol-containing molecules and quenching agent.
-
-
Final Product:
-
The surface-modified biomaterial is now ready for its intended application. Store in an appropriate buffer at 4°C.
-
Data Presentation: Characterization of Modified Surfaces
Successful surface modification should be verified and quantified using appropriate analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of PEGylated biomaterial surfaces.
Table 1: Surface Elemental Composition and Grafting Density by XPS
| Surface | C 1s (%) | O 1s (%) | N 1s (%) | Si 2p (%) | C-O/C-C Ratio | Estimated PEG Layer Thickness (nm) |
| Unmodified Silicon | 25.3 | 45.1 | - | 29.6 | - | - |
| Amine-silanized Silicon | 35.8 | 38.2 | 5.1 | 20.9 | - | - |
| PEGylated Silicon | 65.2 | 30.5 | 4.3 | <1 | 2.5 - 3.5 | 2 - 5 |
Data is illustrative and will vary based on the specific biomaterial and modification conditions.
Table 2: Physical Characterization of PEGylated Surfaces
| Surface Modification | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Surface Roughness (RMS, nm) |
| Unmodified Biomaterial | 75 ± 5 | - | 1.2 ± 0.3 |
| Carboxylated Biomaterial | 55 ± 4 | 1.5 ± 0.2 | 1.4 ± 0.4 |
| PEGylated Biomaterial | 35 ± 5 | 4.8 ± 0.6 | 0.8 ± 0.2 |
Data is illustrative and will vary based on the specific biomaterial and modification conditions.
Table 3: Functional Performance of Modified Surfaces
| Surface | Conjugation Efficiency (%) | Non-specific Protein Adsorption (ng/cm²) |
| EDC/NHS Coupling of Amine-PEG | 70 - 90 | - |
| Thiol-Maleimide Conjugation | 60 - 85[1] | - |
| Unmodified Biomaterial | - | 250 ± 30 |
| PEGylated Biomaterial | - | 25 ± 8 |
Conjugation efficiency is highly dependent on reaction conditions and the specific molecules involved.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for surface modification using N-Mal-N-bis(PEG4-amine).
Chemical Reaction Pathway
Caption: Reaction scheme for surface functionalization.
References
Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Mal-N-bis(PEG4-amine), a heterobifunctional crosslinker, in bioconjugation. This versatile reagent is particularly valuable in the development of advanced biomolecular constructs, such as antibody-drug conjugates (ADCs), due to its unique architecture featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.
Core Concepts and Applications
N-Mal-N-bis(PEG4-amine) facilitates the covalent linkage of a thiol-containing molecule to one or two amine-reactive molecules. The maleimide group exhibits high selectivity for sulfhydryl groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. The two primary amine groups can react with various electrophilic groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
This dual reactivity allows for several strategic conjugation workflows:
-
Sequential Conjugation: In a common two-step process, the amine groups of the linker are first reacted with an amine-reactive molecule (e.g., a cytotoxic drug bearing an NHS ester). Following purification, the maleimide group of the drug-linker conjugate is then reacted with a thiol-containing biomolecule, such as a monoclonal antibody with reduced interchain disulfides. This approach allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two per attachment site.
-
Divergent Synthesis: The linker can be first conjugated to a thiol-containing biomolecule via its maleimide group. Subsequently, the two amine groups can be used to attach other molecules, enabling the creation of multi-functional constructs.
-
Surface Modification: N-Mal-N-bis(PEG4-amine) can be used to functionalize surfaces. For instance, a thiol-modified surface can be reacted with the maleimide group, presenting two amine functionalities for further derivatization.
The PEG4 spacers incorporated into the linker structure provide several advantages, including increased hydrophilicity of the final conjugate, which can mitigate aggregation and improve in vivo stability.
Data Presentation: Reaction Condition Parameters
The efficiency of bioconjugation reactions involving N-Mal-N-bis(PEG4-amine) is influenced by several key parameters. The following tables summarize the recommended conditions for both the maleimide-thiol and amine-NHS ester reactions.
Table 1: Optimal Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol specificity. At pH > 7.5, reaction with amines can occur.[] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can be used for sensitive proteins to minimize degradation. |
| Reaction Time | 1 - 4 hours at RT; 4 - 16 hours at 4°C | Reaction progress should be monitored to determine the optimal time. |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide-containing molecule is used to drive the reaction to completion. |
| Buffer Composition | Phosphate-buffered saline (PBS), HEPES, Tris | Buffers should be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).[2] |
Table 2: Optimal Conditions for Amine-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | NHS esters are susceptible to hydrolysis, which is accelerated at higher pH. |
| Temperature | 4°C to 25°C (Room Temp) | Reactions are typically performed at room temperature. |
| Reaction Time | 30 minutes to 2 hours | The half-life of NHS esters in aqueous solution is pH-dependent. |
| NHS Ester:Amine Molar Ratio | 5:1 to 20:1 | A molar excess of the NHS ester is recommended to ensure efficient conjugation. |
| Buffer Composition | Phosphate-buffered saline (PBS), HEPES, Borate | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction.[2] |
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation reaction to create an antibody-drug conjugate (ADC) using N-Mal-N-bis(PEG4-amine). These are starting points and may require optimization for specific molecules.
Part 1: Conjugation of an NHS-Ester Activated Drug to N-Mal-N-bis(PEG4-amine)
This protocol describes the reaction of the two primary amine groups of the linker with an excess of an NHS-ester functionalized payload.
Materials:
-
N-Mal-N-bis(PEG4-amine)
-
NHS-ester activated drug/payload
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve N-Mal-N-bis(PEG4-amine) in DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve the NHS-ester activated drug in DMF or DMSO to a final concentration of 50-100 mM.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the N-Mal-N-bis(PEG4-amine) solution.
-
Slowly add a 2.5 to 5-fold molar excess of the NHS-ester activated drug solution to the linker solution while gently stirring. This excess ensures that both amine groups on the linker react.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the maleimide-activated drug-linker conjugate from excess drug, quenching reagent, and solvent using an appropriate chromatography method (e.g., RP-HPLC).
-
Characterize the purified product by mass spectrometry to confirm the successful conjugation.
-
Part 2: Conjugation of the Maleimide-Activated Drug-Linker to a Thiol-Containing Antibody
This protocol outlines the steps for reacting the maleimide-functionalized payload with a reduced antibody.
Materials:
-
Purified maleimide-activated drug-linker from Part 1
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Conjugation Buffer: Degassed PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Quenching Solution: 100 mM N-acetylcysteine or cysteine in conjugation buffer
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in degassed conjugation buffer.
-
Add a 10 to 50-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column equilibrated with degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the purified maleimide-activated drug-linker to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker per reduced disulfide bond is a good starting point.
-
Ensure the final concentration of any organic solvent from the drug-linker stock is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing and protected from light.[3]
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of the quenching solution over the initial amount of the maleimide-drug-linker to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC or another suitable chromatography method.
-
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), RP-HPLC, and Mass Spectrometry.
-
Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates the two-part synthesis of an Antibody-Drug Conjugate (ADC) using N-Mal-N-bis(PEG4-amine).
References
Application Notes and Protocols: A Step-by-Step Guide for Protein PEGylation with N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a leading strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2][3] This modification can increase the serum half-life by reducing renal clearance, shield antigenic epitopes to lower immunogenicity, enhance protein stability against proteolytic degradation, and improve solubility.[1][4]
The choice of PEG reagent is critical for controlling the extent and location of PEGylation. Maleimide-functionalized PEGs are highly valuable for their ability to selectively react with free sulfhydryl groups, typically found in cysteine residues, under mild physiological conditions (pH 6.5-7.5).[5][6] This specificity allows for more controlled and site-specific PEGylation compared to amine-reactive methods, which can lead to heterogeneous mixtures.[7]
This document provides a detailed guide for the PEGylation of proteins using N-Mal-N-bis(PEG4-amine), a branched PEG reagent. Branched PEGs offer a more compact, globular structure compared to linear PEGs, which can lead to increased solubility, prolonged circulation time, and reduced immunogenicity.[] The described protocols cover protein preparation, optional disulfide bond reduction, the conjugation reaction, and subsequent purification and characterization of the PEGylated protein.
Reaction Principle
The core of the conjugation process is the Michael addition of a thiol group from a cysteine residue on the protein to the double bond of the maleimide (B117702) ring on the N-Mal-N-bis(PEG4-amine) reagent. This reaction forms a stable thioether bond, covalently linking the branched PEG moiety to the protein.[5][6]
Experimental Workflow
The overall workflow for protein PEGylation with a maleimide-activated branched PEG is depicted below. It involves preparing the protein, performing the conjugation reaction, and then purifying and analyzing the final product.
References
- 1. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Mal-N-bis(PEG4-amine) in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Mal-N-bis(PEG4-amine) is a versatile, branched polyethylene (B3416737) glycol (PEG)-based linker molecule with significant potential in various proteomics applications. Its unique heterotrifunctional nature, featuring a thiol-reactive maleimide (B117702) group and two primary amine functionalities, enables the precise conjugation and assembly of complex biomolecular structures. This attribute makes it a valuable tool for researchers engaged in targeted protein degradation, protein-protein interaction studies, and the development of novel bioconjugates.
The maleimide group facilitates specific and stable covalent bond formation with sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides.[1] Concurrently, the two primary amine groups provide handles for conjugation with a variety of molecules, such as E3 ligase ligands, biotin, or fluorescent dyes, through amide bond formation. The PEG4 spacers enhance the solubility and bioavailability of the resulting conjugates.[]
This document provides detailed application notes and experimental protocols for the use of N-Mal-N-bis(PEG4-amine) in two key areas of proteomics: the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and in cross-linking mass spectrometry (XL-MS) for the study of protein-protein interactions.
Application 1: Synthesis of PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5] N-Mal-N-bis(PEG4-amine) can serve as a branched linker to connect a target protein-binding ligand (often a small molecule inhibitor that binds to a cysteine residue) to two E3 ligase-recruiting ligands, potentially enhancing the avidity and efficacy of the resulting PROTAC.
Workflow for PROTAC Synthesis and Evaluation
References
- 1. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tri(Mal-PEG2-amide)-amine | BroadPharm [broadpharm.com]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Mal-N-bis(PEG4-amine) Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the conjugation efficiency of the heterotrifunctional linker, N-Mal-N-bis(PEG4-amine).
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG4-amine) and what are its primary applications?
A1: N-Mal-N-bis(PEG4-amine) is a heterotrifunctional crosslinker. It features a maleimide (B117702) group at one end and two primary amine groups at the other, separated by flexible polyethylene (B3416737) glycol (PEG) spacers. This structure allows for the covalent linkage of three different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins.[1] The two primary amine groups can react with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2][3] Its primary application is in bioconjugation, particularly in the development of complex molecules like antibody-drug conjugates (ADCs), where it can link a thiol-containing antibody to two amine-reactive payloads or targeting moieties.
Q2: What are the specific reaction chemistries involved?
A2: There are two distinct reactions:
-
Maleimide-Thiol Reaction: The maleimide group undergoes a Michael addition reaction with a sulfhydryl group to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1][4]
-
Amine Reaction: The primary amine groups are nucleophilic and readily react with electrophilic groups. A common reaction is with NHS esters, which forms a stable amide bond and releases N-hydroxysuccinimide. This reaction is most efficient at a pH of 7.2-8.5.[5][6]
Q3: How should N-Mal-N-bis(PEG4-amine) and its derivatives be stored and handled?
A3: Linkers containing maleimide and NHS-ester groups are sensitive to moisture and hydrolysis.[4][7] They should be stored at -20°C with a desiccant.[8] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[8] Stock solutions are typically prepared in anhydrous (dry) water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[9] Unused stock solutions can be stored at -20°C for short periods (up to one month), protected from light.[9]
Q4: What are the most critical parameters to control for a successful conjugation?
A4: The most critical parameters are:
-
pH: The optimal pH for the maleimide-thiol reaction (6.5-7.5) and the amine-NHS ester reaction (7.2-8.5) are different.[4][5] A two-step protocol with buffer exchange is often necessary.
-
Molar Ratio: A molar excess of the linker or payload is typically used to drive the reaction to completion. The optimal ratio must be determined empirically but often starts in the range of 10:1 to 20:1 (linker:protein).[9][10]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) when performing the NHS-ester reaction, as they will compete with the target molecule.[11][12] Similarly, avoid buffers with thiol-containing reagents (e.g., DTT, beta-mercaptoethanol) during the maleimide reaction.[10]
-
Reagent Purity and Stability: Use high-purity reagents and prepare solutions of moisture-sensitive compounds like NHS esters and maleimides immediately before the experiment to avoid hydrolysis.[7][8]
Troubleshooting Guide
Maleimide-Thiol Reaction Issues
Q: My maleimide conjugation yield is low. What are the likely causes?
A: Low yield in the maleimide-thiol step is often due to one of the following:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[10]
-
Oxidized Thiols: Cysteine residues on the target protein may have formed disulfide bonds (cystine) and are therefore unavailable to react with the maleimide.[10]
-
Interfering Buffer Components: The presence of thiol-containing substances (e.g., DTT, beta-mercaptoethanol) will directly compete with the target molecule for reaction with the maleimide group.[10]
Amine-NHS Ester Reaction Issues
Q: I am observing low efficiency in the amine conjugation step. Why might this be happening?
A: Low efficiency in this step is typically related to the stability of the NHS ester and reaction conditions:
-
NHS Ester Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction. The rate of hydrolysis increases significantly with increasing pH.[5][7]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient when the amine is in its unprotonated, nucleophilic state. This typically occurs at a pH range of 7.2 to 8.5.[5] At lower pH, the amine is protonated and non-reactive.[2]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester, significantly reducing the yield.[7][12]
-
Solution: Ensure all buffers used for this reaction step are free of extraneous primary or secondary amines. Use buffers like PBS, HEPES, or borate.[12]
-
General Issues
Q: My conjugated product is precipitating or aggregating. What can I do?
A: Aggregation can occur for several reasons:
-
Poor Reagent Solubility: The linker or payload may have poor solubility in the aqueous reaction buffer.
-
Solution: Prepare a concentrated stock solution of the reagent in a water-miscible organic solvent like DMSO or DMF. Add this stock solution to the reaction mixture slowly and with gentle stirring to avoid localized high concentrations. Keep the final organic solvent concentration below 10% to prevent protein denaturation.[8][11]
-
-
Hydrophobicity: The conjugation of hydrophobic payloads can decrease the overall solubility of the protein, leading to aggregation.
-
Solution: The PEG spacers on the N-Mal-N-bis(PEG4-amine) linker are designed to increase hydrophilicity and reduce aggregation.[11] If aggregation is still an issue, consider screening different buffer additives (e.g., arginine, glycerol) or optimizing the protein concentration.
-
-
Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can compromise protein stability.
-
Solution: Ensure the reaction pH is within the stability range of your protein.[10] Perform small-scale pilot experiments to find the optimal buffer conditions before proceeding to a larger scale.
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes | Source(s) |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. | [4][10] |
| Temperature | 4°C to Room Temp (20-25°C) | 4°C for sensitive proteins or overnight reactions. | [9] |
| Reaction Time | 2 hours to Overnight | Typically complete within 2 hours at room temperature. | [9] |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | Should be optimized for each specific protein. | [9][10] |
| Recommended Buffers | PBS, HEPES | Must be free of thiol-containing compounds. | [9][10] |
Table 2: Recommended Reaction Conditions for Amine (to NHS Ester) Conjugation
| Parameter | Recommended Range | Notes | Source(s) |
| pH | 7.2 - 8.5 | Balances amine reactivity with minimizing NHS ester hydrolysis. | [2][5] |
| Temperature | 4°C to Room Temp (20-25°C) | Hydrolysis is slower at 4°C. | [5] |
| Reaction Time | 2 hours to Overnight | Typically complete within 4 hours at room temperature. | [2] |
| Molar Ratio (NHS Ester:Amine) | 10:1 to 50:1 | Higher excess may be needed for dilute protein solutions. | [8] |
| Recommended Buffers | Phosphate, Borate, Bicarbonate | Must be free of primary amine-containing compounds. | [2][5] |
Visualizations
Caption: N-Mal-N-bis(PEG4-amine) two-step conjugation pathway.
Caption: Troubleshooting workflow for low conjugation yield.
Detailed Experimental Protocols
Protocol: Two-Step Conjugation (Maleimide Reaction First)
This protocol describes the conjugation of a thiol-containing protein first to N-Mal-N-bis(PEG4-amine), followed by conjugation of the linker's amine groups to an NHS-ester activated molecule.
Materials:
-
Thiol-containing protein (Protein-SH)
-
N-Mal-N-bis(PEG4-amine) linker
-
NHS-ester activated payload (Payload-NHS)
-
Buffer A (Maleimide Reaction): Phosphate-buffered saline (PBS), pH 7.2, degassed.[10]
-
Buffer B (Amine Reaction): Borate buffer (50 mM), pH 8.5.[5]
-
Reducing Agent (Optional): TCEP-HCl solution (10 mM).[9]
-
Solvent: Anhydrous DMSO.
-
Purification system: Size-exclusion chromatography (SEC) / desalting column.[2]
Procedure:
-
Protein Preparation (Optional Reduction):
-
Dissolve Protein-SH in Buffer A to a concentration of 1-10 mg/mL.
-
If reduction is needed, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[9]
-
-
Step 1: Maleimide-Thiol Conjugation
-
Purification of Intermediate:
-
Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Buffer B. This step also serves as a buffer exchange for the next reaction.
-
-
Step 2: Amine-NHS Ester Conjugation
-
Immediately before use, dissolve the Payload-NHS in DMSO to create a 10 mM stock solution.[2]
-
Add the Payload-NHS stock solution to the purified intermediate from Step 3 to achieve a 10-50 fold molar excess over the initial protein amount.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[2][5]
-
-
Quenching and Final Purification:
-
To stop the reaction, add an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purify the final conjugate from excess payload and reaction byproducts using size-exclusion chromatography or another appropriate method.[2]
-
-
Analysis:
-
Characterize the final conjugate to determine the degree of labeling and purity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Caption: Experimental workflow for a two-step conjugation.
References
- 1. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purifying N-Mal-N-bis(PEG4-amine) Conjugates
Welcome to the technical support center for the purification of N-Mal-N-bis(PEG4-amine) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying N-Mal-N-bis(PEG4-amine) conjugates?
The purification of N-Mal-N-bis(PEG4-amine) conjugates presents several challenges stemming from the inherent properties of the branched PEG linker and the complexity of the conjugation reaction mixture. Key challenges include:
-
Product Heterogeneity: The conjugation reaction often results in a complex mixture of desired conjugate, unreacted starting materials (protein/peptide and the PEG linker), partially conjugated species, and isomers with the PEG linker attached at different sites.
-
Structural Similarity of Byproducts: The various species in the reaction mixture can have very similar sizes, charges, and hydrophobicities, making their separation difficult with a single purification technique.
-
Charge Shielding: The PEG chains can mask the surface charges of the conjugated molecule, which can reduce the effectiveness of ion-exchange chromatography (IEX).[1]
-
Polydispersity of PEG: If the starting N-Mal-N-bis(PEG4-amine) reagent is not perfectly monodisperse, it will contribute to the heterogeneity of the final conjugate, further complicating purification.
-
Aggregation: The increased hydrophobicity of some conjugates or the presence of unreacted linker can sometimes lead to aggregation, which requires removal.
Q2: What are the recommended primary purification techniques for N-Mal-N-bis(PEG4-amine) conjugates?
A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Size Exclusion Chromatography (SEC): This is often the first step to remove unreacted, smaller molecules like the N-Mal-N-bis(PEG4-amine) linker from the larger conjugate. It separates molecules based on their hydrodynamic radius (size).[1]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be effective in separating the desired conjugate from unreacted protein (which will have a different charge) and species with different degrees of PEGylation.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can often separate different isoforms of the conjugate and remove highly hydrophobic impurities.
-
Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates based on hydrophobicity but under non-denaturing aqueous conditions, which can be beneficial for maintaining the protein's native structure.
Q3: How can I monitor the purity of my N-Mal-N-bis(PEG4-amine) conjugate during and after purification?
Several analytical techniques can be used to assess the purity and integrity of your conjugate:
-
SDS-PAGE: A straightforward method to visualize the increase in molecular weight after conjugation and to get a qualitative idea of the purity.
-
Size Exclusion Chromatography (SEC-HPLC): An analytical SEC column can be used to assess the level of aggregation and the presence of unreacted protein or PEG linker. Purity of over 99% can be achieved and monitored with SEC-HPLC.[2]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the molecular weight of the conjugate, helping to determine the number of attached PEG linkers.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analytical RP-HPLC can provide a high-resolution separation of the components in the mixture, allowing for quantification of purity.
-
UV/Vis Spectroscopy: Can be used to determine the concentration of the conjugate and, in some cases, the degree of conjugation if the linker or the attached molecule has a distinct chromophore.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-Mal-N-bis(PEG4-amine) conjugates.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of conjugate from unreacted protein. | The molecular size difference is too small for the selected column. | Use a column with a smaller pore size or a longer column to increase resolution. A general rule is that the molecules should have at least a two-fold difference in molecular weight for efficient separation by SEC. |
| The sample volume is too large. | Reduce the sample injection volume to less than 2-5% of the column volume. | |
| Low recovery of the conjugate. | The conjugate is interacting with the column matrix. | Add organic modifiers to the mobile phase to reduce non-specific binding. Ensure the column material is appropriate for PEGylated molecules. |
| The conjugate is aggregating on the column. | Optimize the buffer conditions (pH, ionic strength) to improve conjugate solubility. | |
| Presence of high molecular weight aggregates. | The conjugation reaction conditions led to aggregation. | Optimize the conjugation reaction (e.g., lower the concentration of reactants). Use a high-resolution SEC column to separate monomers from aggregates. |
Ion-Exchange Chromatography (IEX) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Conjugate does not bind to the column. | The buffer pH is incorrect, resulting in the conjugate having the same charge as the resin. | Adjust the buffer pH to be at least one pH unit above (for anion exchange) or below (for cation exchange) the isoelectric point (pI) of the conjugate. |
| The ionic strength of the loading buffer is too high. | Use a buffer with low salt concentration for loading. | |
| Poor separation of different PEGylated species. | The charge difference between the species is too small. | Use a shallower salt gradient for elution. Optimize the pH to maximize the charge difference. |
| The PEG chains are shielding the protein's charge. | Consider using a different technique like HIC or RP-HPLC if IEX is not providing sufficient resolution. | |
| Low recovery of the conjugate. | The conjugate is binding too strongly to the resin. | Increase the salt concentration or change the pH of the elution buffer to facilitate elution. |
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad peaks and poor resolution. | The polydispersity of the PEG linker is causing peak broadening. | Use a highly monodisperse N-Mal-N-bis(PEG4-amine) reagent for the conjugation. |
| Suboptimal mobile phase or gradient. | Optimize the organic solvent (e.g., acetonitrile, isopropanol) and the gradient slope. | |
| Low recovery of the conjugate. | Irreversible binding to the column. | Use a column with a larger pore size (e.g., 300 Å) and a shorter alkyl chain (e.g., C4, C8). Elevating the column temperature can also improve recovery. |
| The conjugate is precipitating on the column. | Lower the sample concentration. Adjust the mobile phase composition. | |
| Carryover between injections. | The conjugate is not fully eluting during the gradient. | Implement a high organic wash step at the end of each run. |
Quantitative Data Summary
The following tables provide an overview of typical performance characteristics for the purification of PEGylated conjugates. The actual results will vary significantly depending on the specific molecule, the degree of PEGylation, and the optimized purification conditions.
Table 1: Typical Purity and Yield for Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Application |
| Size Exclusion Chromatography (SEC) | >95% | 80-95% | Removal of unreacted PEG linker and buffer exchange. |
| Ion-Exchange Chromatography (IEX) | >98% | 70-90% | Separation of species with different degrees of PEGylation. |
| Reverse-Phase HPLC (RP-HPLC) | >99% | 60-85% | High-resolution separation of isoforms and final polishing. |
| Hydrophobic Interaction Chromatography (HIC) | >98% | 75-90% | Separation based on hydrophobicity under native conditions. |
Table 2: Example of a Two-Step Purification Process for a PEGylated Protein
| Purification Step | Objective | Starting Purity | Purity After Step | Step Yield | Overall Yield |
| Step 1: SEC | Remove unreacted PEG linker | ~60% | ~90% | ~90% | ~90% |
| Step 2: IEX | Separate unreacted protein and multi-PEGylated species | 90% | >98% | ~85% | ~76.5% |
Experimental Protocols
Protocol 1: General Maleimide-PEG Conjugation
This protocol provides a general procedure for conjugating a thiol-containing molecule with N-Mal-N-bis(PEG4-amine).
Materials:
-
Thiol-containing molecule (e.g., protein with a free cysteine)
-
N-Mal-N-bis(PEG4-amine)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, or another thiol-free buffer.
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
Purification columns (SEC, IEX, or RP-HPLC)
Procedure:
-
Dissolve the Thiol-Containing Molecule: Prepare a solution of your protein or peptide in the conjugation buffer.
-
Prepare the PEG Linker Solution: Immediately before use, dissolve the N-Mal-N-bis(PEG4-amine) in the conjugation buffer.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG4-amine) solution to the thiol-containing molecule solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add a small excess of a quenching reagent like free cysteine.
-
Purification: Proceed immediately to purification using one or more of the methods described below.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Objective: To remove unreacted N-Mal-N-bis(PEG4-amine) linker.
Materials:
-
SEC column with an appropriate molecular weight cutoff.
-
HPLC or FPLC system.
-
SEC Running Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should be less than 5% of the column volume.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The larger conjugate will elute before the smaller, unreacted PEG linker.
-
Analysis: Analyze the collected fractions for purity using analytical SEC or SDS-PAGE. Pool the fractions containing the pure conjugate.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
Objective: To separate the desired conjugate from unreacted protein and species with different degrees of PEGylation.
Materials:
-
IEX column (cation or anion exchange, depending on the pI of the conjugate).
-
HPLC or FPLC system.
-
Binding Buffer (low salt concentration, e.g., 20 mM Tris, pH 8.0).
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Load the SEC-purified sample (after buffer exchange into the Binding Buffer) onto the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes).
-
Fraction Collection: Collect fractions across the gradient and monitor the elution profile.
-
Analysis: Analyze the fractions to identify those containing the desired conjugate with the highest purity.
Visualizations
References
Technical Support Center: N-Mal-N-bis(PEG4-amine) for Protein Aggregation Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals using N-Mal-N-bis(PEG4-amine) to prevent protein aggregation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG4-amine) and how does it function to prevent protein aggregation?
A1: N-Mal-N-bis(PEG4-amine) is a heterobifunctional crosslinking reagent. It features a maleimide (B117702) group at one end and a primary amine at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The maleimide group selectively reacts with free sulfhydryl groups on cysteine residues of a protein. The hydrophilic PEG4 chain then forms a protective layer around the protein surface, which can increase solubility and steric hindrance, thereby preventing protein-protein interactions that lead to aggregation.
Q2: What are the optimal reaction conditions for conjugating N-Mal-N-bis(PEG4-amine) to my protein?
A2: The optimal conditions are protein-dependent. However, a good starting point for the maleimide-thiol reaction is a pH range of 6.5-7.5. Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point. Refer to the tables below for more detailed recommendations.
Q3: How can I confirm that the conjugation of N-Mal-N-bis(PEG4-amine) to my protein was successful?
A3: Successful conjugation can be confirmed using several methods. SDS-PAGE analysis will show a shift in the molecular weight of the conjugated protein. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the exact mass of the modified protein, confirming the number of attached molecules.
Q4: Can N-Mal-N-bis(PEG4-amine) be used for intramolecular versus intermolecular crosslinking?
A4: The primary application of this reagent is for intermolecular PEGylation to shield the protein surface. While intramolecular crosslinking between a cysteine and a lysine (B10760008) (after amine activation) is theoretically possible, it is less common. The primary amine is more often used as a secondary conjugation site for other molecules or for surface attachment.
Q5: What is the specific role of the PEG4 spacer in this reagent?
A5: The PEG4 (polyethylene glycol, 4 units) spacer is a flexible, hydrophilic chain. Its primary roles are to increase the hydrodynamic radius of the protein, enhance its solubility in aqueous solutions, and provide a steric barrier that helps to prevent aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Presence of reducing agents (e.g., DTT, BME) in the protein sample. | Remove reducing agents by dialysis, desalting columns, or buffer exchange prior to conjugation. |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal maleimide-thiol reactivity. | |
| Hydrolysis of the maleimide group. | Prepare the reagent solution immediately before use. Avoid storing the reagent in aqueous solutions for extended periods. | |
| Protein Precipitation/Aggregation During Conjugation | High concentration of the crosslinking reagent. | Optimize the molar excess of the reagent. Start with a lower ratio (e.g., 5:1) and titrate up. |
| Sub-optimal buffer conditions (e.g., ionic strength, pH). | Screen different buffer compositions. Consider adding stabilizing excipients like arginine or glycerol. | |
| Protein is inherently unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Non-specific Modification | Reaction pH is too high. | Maintain the reaction pH below 8.0 to minimize reaction of the maleimide group with primary amines (e.g., lysine). |
| Prolonged reaction time. | Optimize the reaction time. Quench the reaction with a free thiol-containing compound like L-cysteine or BME once the desired level of conjugation is achieved. | |
| Difficulty Removing Excess Reagent | Inappropriate purification method. | Use size-based separation methods like dialysis with an appropriate molecular weight cutoff (MWCO) membrane, size exclusion chromatography (SEC), or spin filtration. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with N-Mal-N-bis(PEG4-amine)
-
Protein Preparation:
-
Ensure your protein sample is in a buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS).
-
The buffer should be free of any primary amines (e.g., Tris) or thiols (e.g., DTT, BME). If present, remove them by dialysis or buffer exchange.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Dissolve N-Mal-N-bis(PEG4-amine) in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
Prepare this solution immediately before use to minimize hydrolysis of the maleimide group.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the N-Mal-N-bis(PEG4-amine) stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent containing a free thiol (e.g., L-cysteine or BME) to a final concentration of 10-50 mM.
-
-
Purification:
-
Remove excess, unreacted N-Mal-N-bis(PEG4-amine) and quenching reagent by dialysis, size exclusion chromatography, or spin filtration.
-
Protocol 2: Turbidity Assay for Protein Aggregation
-
Sample Preparation:
-
Prepare samples of both the unmodified and the N-Mal-N-bis(PEG4-amine)-conjugated protein at the same concentration in an appropriate buffer.
-
-
Inducing Aggregation:
-
Induce aggregation by a chosen stress condition (e.g., thermal stress by heating at a specific temperature, chemical denaturation with a low concentration of guanidine (B92328) HCl, or mechanical stress by agitation).
-
-
Measurement:
-
Measure the absorbance (optical density) of the samples at a wavelength where light scattering by aggregates is significant (e.g., 340 nm or 600 nm) over time using a spectrophotometer.
-
An increase in absorbance indicates an increase in sample turbidity due to protein aggregation.
-
-
Data Analysis:
-
Plot the absorbance versus time for both the modified and unmodified protein samples. A lower rate of increase in absorbance for the conjugated protein indicates successful prevention of aggregation.
-
Visualizations
Caption: Workflow for protein conjugation with N-Mal-N-bis(PEG4-amine).
Caption: Troubleshooting flowchart for low conjugation efficiency.
Caption: Mechanism of aggregation prevention by N-Mal-N-bis(PEG4-amine).
Technical Support Center: Hydrolysis of Maleimide Groups
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of the maleimide (B117702) group in reagents such as N-Mal-N-bis(PEG4-amine).
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative.[1] This resulting maleamic acid is unreactive towards thiol groups, which are the intended target for conjugation.[1][2] Therefore, premature hydrolysis of your maleimide-containing reagent, such as N-Mal-N-bis(PEG4-amine), will lead to a loss of reactivity and result in low conjugation efficiency.[3]
Q2: What factors influence the rate of maleimide hydrolysis?
A2: The rate of maleimide hydrolysis is primarily influenced by:
-
pH: Hydrolysis is significantly accelerated at neutral to alkaline pH values (pH > 7).[2][4][5] Maleimides are more stable in acidic solutions.[5]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[6]
-
Buffer Composition: Certain buffer components can influence the rate of hydrolysis.[5]
-
N-Substituent: The chemical group attached to the nitrogen of the maleimide ring can affect its stability. Electron-withdrawing groups can increase the rate of hydrolysis.[7][8]
Q3: How can I prevent premature hydrolysis of my N-Mal-N-bis(PEG4-amine) reagent?
A3: To minimize premature hydrolysis, follow these best practices:
-
Storage: Store the reagent in a dry, biocompatible, water-miscible solvent such as DMSO or DMF at -20°C.[2][3] Do not store maleimide-containing products in aqueous solutions for extended periods.[2]
-
Solution Preparation: Prepare aqueous solutions of the maleimide reagent immediately before use.[2][3]
-
pH Control: Perform conjugation reactions in a pH range of 6.5-7.5, where the reaction with thiols is efficient and hydrolysis is relatively slow.[2][9]
Q4: Can the hydrolysis of the maleimide group be beneficial?
A4: Yes, post-conjugation hydrolysis of the thiosuccinimide ring (the product of the maleimide-thiol reaction) is desirable. This ring-opening stabilizes the conjugate by preventing the reversible retro-Michael reaction, which can lead to deconjugation and off-target effects.[3][9][10] To achieve this, the pH of the conjugate solution can be raised to 8.5-9.0 after the initial conjugation is complete.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency. | Premature hydrolysis of the maleimide reagent. | - Prepare fresh aqueous solutions of the maleimide reagent for each experiment.[2][3] - Ensure the reagent has been stored properly in a dry organic solvent at -20°C.[2] |
| Incorrect pH of the reaction buffer. | - Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5 for the thiol-maleimide reaction.[2][9] | |
| Oxidized or inaccessible thiol groups on the target molecule. | - Ensure the thiol groups on your protein or peptide are reduced and accessible. Consider a pre-reduction step with a reducing agent like TCEP.[3][11] | |
| Inconsistent conjugation results between experiments. | Variable levels of maleimide hydrolysis. | - Standardize the time between dissolving the maleimide reagent and its use in the reaction. - Precisely control the pH and temperature of the reaction.[6] |
| Loss of conjugated payload in vivo or in thiol-rich environments. | Retro-Michael reaction of the thiosuccinimide linkage. | - After the conjugation reaction, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by raising the pH to 8.5-9.0.[3][8] |
Quantitative Data on Maleimide Hydrolysis
The rate of maleimide hydrolysis is highly dependent on the specific N-substituent and the reaction conditions. The following table summarizes general trends and specific data points found in the literature.
| Maleimide Derivative | Condition | Observation | Reference |
| N-alkyl maleimides | pH 7-9 | Rate of hydrolysis is proportional to hydroxide (B78521) ion concentration. | [12] |
| N-aryl maleimides | pH 7.4, 37°C | Hydrolyze ~5.5 times faster than N-alkyl maleimides. | [7] |
| 8armPEG10k-maleimide | pH 5.5, 20°C and 37°C | Ring-opening hydrolysis is extremely slow. | [6] |
| 8armPEG10k-maleimide | pH 7.4, 20°C | Rate constant (k) = 1.24 x 10⁻⁵ s⁻¹ | [6] |
| 8armPEG10k-maleimide | pH 7.4, 37°C | Rate constant (k) = 6.55 x 10⁻⁵ s⁻¹ (approx. 5 times faster than at 20°C) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general framework. Optimal conditions may vary depending on the specific reactants.
-
Protein Preparation: a. Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[13] b. If disulfide bonds are present, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[3][13]
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the N-Mal-N-bis(PEG4-amine) in a dry, water-miscible organic solvent such as DMSO or DMF.[3][11]
-
Conjugation Reaction: a. Add the desired molar excess of the dissolved maleimide reagent to the protein solution. A 10-20 fold molar excess is a common starting point.[3] b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Purification: a. Remove excess, unreacted maleimide reagent using a desalting column, dialysis, or size-exclusion chromatography.[3]
-
(Optional) Stabilization of the Conjugate: a. To stabilize the conjugate and prevent the retro-Michael reaction, adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C.[3] b. Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[3]
Visualizations
Caption: Maleimide hydrolysis pathway.
Caption: Experimental workflow for thiol-maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Steric Hindrance with Branched PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges associated with steric hindrance when using branched Polyethylene Glycol (PEG) linkers in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of branched PEG linkers?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction or interaction. Branched PEG linkers, which consist of multiple PEG chains radiating from a central core, occupy a larger three-dimensional space (hydrodynamic volume) compared to linear PEGs of the same molecular weight.[1][2][3] This increased bulk can physically block or slow down the interaction of the conjugated molecule (e.g., an antibody or enzyme) with its target, such as a receptor or substrate.
Q2: What are the primary advantages of using branched PEG linkers despite the potential for steric hindrance?
A2: Branched PEG linkers offer several key advantages:
-
Enhanced Pharmacokinetics: They are highly effective at increasing the in-vivo circulation half-life of therapeutic proteins, often superior to linear PEGs of the same total molecular weight.[3][4]
-
Improved Stability: The dense PEG shield offers better protection against enzymatic degradation and can reduce the immunogenicity of the bioconjugate.[5][6]
-
Reduced Aggregation: For hydrophobic payloads, such as those in Antibody-Drug Conjugates (ADCs), branched PEGs can improve solubility and reduce the tendency for aggregation.[7]
-
Superior Shielding: The "umbrella-like" structure provides more comprehensive surface coverage, which is highly effective at masking the protein surface from the immune system.[8]
Q3: How does the architecture of a branched PEG linker (e.g., 2-arm vs. 4-arm) affect its properties?
A3: The degree of branching influences the linker's overall shape and density. A 4-arm branched PEG will have a more compact, globular conformation compared to a 2-arm or linear PEG of the same total mass. This denser structure can provide more significant steric shielding, leading to a more pronounced effect on circulation time and a greater potential to hinder binding if the conjugation site is near the active region of the molecule.[4][9]
Troubleshooting Guide
Problem 1: Low Conjugation Yield or Incomplete Reaction
-
Question: I am observing low yields when trying to conjugate my protein with a branched PEG-NHS ester. What could be the cause?
-
Answer:
-
Steric Hindrance at Conjugation Site: The bulky nature of the branched PEG may be sterically hindering its access to the target functional groups (e.g., lysine (B10760008) residues) on the protein surface. This is especially true if the target sites are located in clefts or less accessible regions.
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is critical for NHS ester chemistry (typically optimal at pH 7.5-8.5).[10] Incorrect buffering can lead to hydrolysis of the NHS ester before it can react with the protein.
-
Reagent Quality: Ensure the PEG linker is from a reputable supplier and has not degraded due to improper storage (moisture can hydrolyze NHS esters).
-
Optimization Strategy:
-
Increase Molar Excess: Start by increasing the molar excess of the branched PEG linker relative to the protein (e.g., from a 10-fold to a 50-fold excess).[11]
-
Modify Reaction Time/Temperature: Extend the incubation time (e.g., overnight at 4°C) to allow the reaction to proceed to completion.[11]
-
Screen pH: Perform small-scale reactions across a pH range (e.g., 7.0 to 8.5) to find the optimal condition for your specific protein.
-
Consider a Longer, More Flexible Linker: If steric hindrance is the primary issue, a branched PEG with a longer spacer arm between the reactive group and the branching point may provide the necessary flexibility to reach the target site.[12]
-
-
Problem 2: Significant Loss of Biological Activity or Binding Affinity
-
Question: After successfully conjugating a branched PEG linker to my antibody, its binding affinity (Kd) for its antigen has dramatically decreased. Why did this happen and how can I fix it?
-
Answer:
-
Masking of Binding Sites: The most common cause is the PEG chain sterically blocking the antigen-binding site (Fab region) of the antibody.[13] This is a direct consequence of steric hindrance. Random conjugation to lysine residues often results in a heterogeneous mixture where some antibodies are PEGylated at or near the binding domain.
-
Conformational Changes: The attachment of a large PEG molecule could induce subtle conformational changes in the protein that affect its activity.[14]
-
Optimization Strategy:
-
Site-Specific Conjugation: The most effective solution is to move away from random lysine conjugation. Use site-specific methods to attach the PEG linker to a region of the antibody distant from the binding site, such as the Fc region. Techniques include cysteine engineering, enzymatic ligation, or targeting the N-terminus.[7][13][14]
-
Use a Different Linker Architecture: If site-specific conjugation is not feasible, compare different linker types. A linear PEG or a branched PEG with a lower molecular weight might offer a better compromise between pharmacokinetic benefits and retained activity.
-
Protect the Active Site: In some cases, performing the conjugation reaction while the protein is bound to its substrate or an inhibitor can protect the active site from being modified.[13]
-
-
Problem 3: Formation of Aggregates During or After Conjugation
-
Question: My PEGylated protein solution shows signs of aggregation and precipitation. I thought PEGylation was supposed to prevent this?
-
Answer:
-
Cross-Linking: If you are using a homobifunctional PEG linker (with reactive groups at both ends), it can act as a cross-linker, causing multiple protein molecules to bind together, leading to large aggregates.[8] Ensure you are using a monofunctional PEG (e.g., mPEG-NHS) for simple conjugation.
-
Hydrophobic Payloads: In ADCs, the cytotoxic drug is often hydrophobic. Even with a hydrophilic PEG linker, achieving a high drug-to-antibody ratio (DAR) can create hydrophobic patches on the antibody surface, leading to aggregation.[7][15]
-
Denaturation: Suboptimal reaction conditions (e.g., presence of organic solvents, incorrect pH) can cause partial denaturation of the protein, exposing hydrophobic cores and promoting aggregation.
-
Optimization Strategy:
-
Verify Linker Functionality: Double-check that you are using a monofunctional PEG linker for your conjugation.
-
Optimize Solvent Conditions: For ADCs with hydrophobic drugs, minimize the amount of organic co-solvent required for the drug-linker. Using a more hydrophilic branched PEG linker can sometimes reduce the need for organic solvents.[7]
-
Purification: Immediately after conjugation, purify the desired monomeric PEG-protein conjugate from aggregates and unreacted species using Size Exclusion Chromatography (SEC).
-
Formulation Screening: Screen different buffer conditions (pH, excipients) for the final formulation to ensure long-term stability of the purified conjugate.
-
-
Data Presentation: Comparative Analysis of PEG Linker Architectures
The choice of PEG architecture significantly impacts the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize representative data comparing linear and branched PEG linkers.
Table 1: Impact of PEG Architecture on Nanoparticle (NP) Properties
This table presents data adapted from studies on PEGylated nanoparticles, illustrating how branched architecture enhances stability, which is indicative of superior steric shielding.
| Parameter | Uncoated NP | NP + Linear PEG (10 kDa) | NP + 4-Arm Branched PEG (10 kDa) |
| Stability in Serum | Visible Flocculation | Stable | Stable |
| Reduction in Protein Adsorption | Baseline | Significant | Most Significant |
| Diffusion in ECM Model | Low | Moderate | Highest |
(Data conceptualized from literature findings indicating branched PEG provides superior reduction in protein binding and can enhance diffusion through certain biological matrices[9][16])
Table 2: Influence of PEG Architecture on Pharmacokinetics (PK) of a 40 kDa PEG-Nanobody Conjugate
This table summarizes pharmacokinetic data for a TNFα nanobody conjugated with PEGs of the same total molecular weight but different architectures.
| PEG Conjugate (40 kDa total) | Configuration | Relative In-Vivo Exposure (Area Under the Curve) |
| Linear PEG | 1 x 40 kDa | 1.0x (Baseline) |
| 2-Arm Branched PEG | 2 x 20 kDa | ~1.5x |
| 4-Arm Branched PEG | 4 x 10 kDa | ~2.0x |
(Data adapted from a study by D.G. Covell et al., demonstrating the superior PK profile of branched PEG conjugates compared to a linear conjugate of the same mass[4])
Mandatory Visualizations
Diagram 1: Conceptual Model of Steric Hindrance
Caption: Linear vs. Branched PEG and Target Interaction.
Diagram 2: Experimental Workflow for PEGylation Analysis
Caption: Workflow for Conjugation and Analysis of PEGylated Proteins.
Experimental Protocols
Protocol 1: Characterization of PEGylation by SEC-MALS
Objective: To determine the degree of PEGylation, molar mass of the conjugate, and quantify the percentage of aggregation in a purified sample.[1][2][17][18]
Materials:
-
Purified PEG-protein conjugate sample
-
Mobile Phase Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC or UHPLC system
-
Size Exclusion Chromatography (SEC) column suitable for the expected size range of the conjugate
-
Multi-Angle Light Scattering (MALS) detector
-
UV Detector
-
Differential Refractive Index (dRI) detector
-
Analysis Software (e.g., ASTRA)
Methodology:
-
System Preparation: Equilibrate the entire SEC-MALS system (SEC column, detectors) with filtered and degassed mobile phase buffer until stable baselines are achieved for all detectors (MALS, UV, dRI).
-
Detector Calibration: Calibrate the detectors according to the manufacturer's instructions, typically using a well-characterized standard like Bovine Serum Albumin (BSA).
-
Parameter Input: In the analysis software, input the known parameters for the protein and the PEG linker:
-
Protein extinction coefficient at the UV wavelength (e.g., 280 nm).
-
Specific refractive index increment (dn/dc) for both the protein (~0.185 mL/g) and the PEG (~0.133 mL/g).
-
-
Sample Injection: Inject a known concentration of the purified PEG-protein conjugate (typically 50-100 µL) onto the SEC column.
-
Data Acquisition: Collect data from all three detectors (MALS, UV, dRI) as the sample elutes from the column.
-
Data Analysis (Protein Conjugate Method):
-
The software uses the signals from the UV (detects protein) and dRI (detects both protein and PEG) detectors to calculate the concentration of each component at every point in the chromatogram.
-
The MALS detector measures the light scattered by the eluting molecules, which is directly proportional to their molar mass.
-
By combining the concentration data with the light scattering data, the software calculates the absolute molar mass of the protein portion, the PEG portion, and the total conjugate across each eluting peak.
-
-
Interpretation:
-
Degree of PEGylation: The main peak will correspond to the PEG-protein conjugate. The calculated molar mass will reveal how many PEG chains are attached on average (e.g., a 50 kDa protein conjugated with a 20 kDa PEG should have a total mass of ~70 kDa for mono-PEGylation).
-
Aggregation: Any peaks eluting earlier than the main conjugate peak correspond to higher molecular weight species (aggregates). The software can integrate these peaks to provide a quantitative percentage of aggregation.
-
Unconjugated Species: Peaks eluting later may correspond to unconjugated protein or free PEG linker.
-
Protocol 2: Measuring Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a PEGylated antibody to its target antigen.[12][19][20][21]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5 chip for amine coupling)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Buffer (e.g., 10 mM Glycine-HCl, pH 1.5)
-
Purified Ligand (Antigen) and Analyte (PEGylated Antibody)
Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC/NHS.
-
Inject the antigen (ligand) diluted in immobilization buffer. The antigen will covalently couple to the activated surface. Aim for a low immobilization density (e.g., 100-200 Response Units, RU) to avoid mass transport limitations.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without injecting the antigen to allow for background subtraction.
-
-
Binding Analysis (Kinetic Titration):
-
Prepare a series of dilutions of the PEGylated antibody (analyte) in running buffer. It is crucial to use a range of concentrations that spans the expected KD (e.g., 0.1x to 10x KD), including a zero-concentration (buffer only) injection for double referencing.
-
Inject the lowest concentration of the analyte over both the ligand and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 600 seconds).
-
Repeat this for each concentration, from lowest to highest.
-
-
Regeneration:
-
Between each analyte injection, inject a short pulse of regeneration buffer to remove all bound analyte from the ligand surface, returning the signal to baseline. Test different regeneration conditions to find one that is effective without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the zero-concentration (buffer) data from the active flow cell data to obtain clean sensorgrams.
-
Globally fit the resulting set of sensorgrams (for all concentrations) to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The fitting process will yield the kinetic rate constants ka (association) and kd (dissociation).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates a higher binding affinity. Compare this value to that of the unconjugated antibody to quantify the impact of steric hindrance.
-
References
- 1. wyatt.com [wyatt.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. nicoyalife.com [nicoyalife.com]
Technical Support Center: N-Mal-N-bis(PEG4-amine) Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using N-Mal-N-bis(PEG4-amine) and other maleimide-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What is N-Mal-N-bis(PEG4-amine) and what is its primary application?
N-Mal-N-bis(PEG4-amine) is a branched linker molecule used in bioconjugation.[1] It features a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, typically from cysteine residues in proteins, to form a stable thioether bond.[1][2] The two terminal primary amine groups can be used for subsequent conjugation to other molecules, making it a useful heterobifunctional crosslinker for applications like creating antibody-drug conjugates (ADCs), PEGylating proteins, or functionalizing surfaces.[]
Q2: What are the primary side reactions associated with maleimide linkers during bioconjugation?
The most common side reactions involving the maleimide group are:
-
Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, rendering it inactive and unable to react with thiols.[4][5]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a cysteine thiol is reversible. In an environment rich in other thiols (e.g., in vivo with glutathione), the conjugated molecule can be transferred to other thiols, leading to off-target effects.[4][5][6]
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues on a protein or the amine groups on the N-Mal-N-bis(PEG4-amine) linker itself) at pH values above 7.5.[2][4][5]
-
Thiazine (B8601807) Rearrangement: If the maleimide reacts with an unprotected N-terminal cysteine, the conjugate can undergo an intramolecular rearrangement to form a stable thiazine derivative, which can complicate purification and analysis.[7][8]
Q3: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for a selective and efficient reaction between a maleimide and a thiol is between 6.5 and 7.5.[2][9] Within this range, the reaction with thiols is significantly faster (approximately 1,000 times at pH 7.0) than the competing reaction with amines.[][5] Above pH 7.5, the reaction with amines becomes more competitive, and the rate of maleimide hydrolysis also increases.[2][5]
Q4: My maleimide linker is not reacting with my protein's cysteine residues. What could be the cause?
Several factors could lead to low or no conjugation:
-
Maleimide Hydrolysis: The maleimide linker may have hydrolyzed before it had a chance to react. This can happen if stock solutions are prepared in aqueous buffers and stored for too long.[10]
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically inaccessible or may have formed disulfide bonds with other cysteines. Disulfides do not react with maleimides.[4][6]
-
Incorrect Buffer Composition: The reaction buffer may contain nucleophilic components like primary amines (e.g., Tris) or other thiol-containing additives (e.g., DTT) that compete with the target reaction.[2][6]
Q5: My final conjugate is unstable and loses its payload. Why is this happening?
The instability of the final conjugate is often due to the reversibility of the maleimide-thiol linkage, a process known as a retro-Michael reaction.[6][11] This deconjugation can occur, especially in the presence of high concentrations of other thiols like glutathione, which is abundant in cellular environments.[6] This can lead to the exchange of the payload to other molecules.[5]
Key Reaction Pathways
The following diagram illustrates the intended maleimide-thiol conjugation reaction versus the most common side reactions.
Caption: Desired maleimide-thiol reaction versus common side reactions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during bioconjugation with N-Mal-N-bis(PEG4-amine).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Maleimide Hydrolysis: The maleimide group on the linker is no longer active.[6][10] | • Prepare maleimide stock solutions fresh in a dry, aprotic solvent (e.g., DMSO, DMF) and use them immediately.[10]• Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[6] |
| 2. Thiol Oxidation/Inaccessibility: The target cysteine residues have formed disulfide bonds or are sterically hindered.[4][6] | • Reduce disulfide bonds with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP prior to conjugation.[4][6]• Degas buffers and add 1-5 mM EDTA to prevent metal-catalyzed re-oxidation.[6]• Quantify free thiols using Ellman's reagent (DTNB) to confirm their availability before starting.[6][12] | |
| 3. Incorrect Buffer: The buffer contains competing nucleophiles (e.g., Tris, DTT).[6] | • Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS) or HEPES.[6][10] | |
| Conjugate Instability / Payload Loss | 1. Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to deconjugation.[6][10] | • After conjugation, consider a controlled hydrolysis step (e.g., incubate at pH 8.5-9.0) to open the succinimide (B58015) ring. The resulting succinamic acid thioether is resistant to thiol exchange.[4][10]• For conjugates with N-terminal cysteines, extended incubation can facilitate rearrangement to a more stable thiazine product.[4][7] |
| Poor Selectivity / Heterogeneous Product | 1. Reaction with Amines: The reaction pH was too high, causing the maleimide to react with lysine residues or the linker's own amine groups.[2][5] | • Strictly maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity.[2]• Purify the conjugate using methods like size-exclusion chromatography (SEC) or HPLC to remove side products.[6] |
| 2. Post-conjugation Instability: The conjugate is undergoing both retro-Michael reaction and hydrolysis during storage, creating multiple species.[10] | • Analyze the final product immediately after purification.• For storage, ensure the buffer pH is between 6.5 and 7.0 and store at low temperatures (-20°C or -80°C).[10] |
Quantitative Data Summary
The efficiency and selectivity of maleimide chemistry are highly dependent on reaction conditions, particularly pH.
| Parameter | Condition | Value/Observation | Reference(s) |
| Optimal pH for Thiol Selectivity | Reaction Buffer | 6.5 - 7.5 | [2][9] |
| Relative Reaction Rate | pH 7.0 | Thiol reaction is ~1,000x faster than amine reaction. | [][5] |
| Maleimide Hydrolysis | pH 7.4, 22°C | Half-life can be as short as ~25 minutes for some maleimide derivatives. | [13] |
| pH 7.4, 37°C | ~30% hydrolysis observed over 16 hours for a PEG-maleimide conjugate. | [13] | |
| pH 9.2, 37°C | Complete hydrolysis observed over 14 hours for a PEG-maleimide conjugate. | [13] | |
| Thiazine Formation | pH 8.4, 24h | Nearly 90% of an N-terminal cysteine conjugate converted to the thiazine isomer. | [8] |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule like N-Mal-N-bis(PEG4-amine).
-
Protein Preparation:
-
If the protein contains disulfide bonds, reduce them in a degassed buffer (e.g., PBS, pH 7.2) by adding a 10-100 fold molar excess of TCEP.[4]
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column if it interferes with downstream applications. TCEP does not contain thiols and often does not need to be removed before maleimide addition.[2]
-
Confirm the concentration of free thiols using Ellman's Assay (see Protocol 2).[6]
-
-
Reagent Preparation:
-
Immediately before use, dissolve the N-Mal-N-bis(PEG4-amine) in a dry, aprotic solvent like DMSO to create a concentrated stock solution.[10]
-
-
Conjugation Reaction:
-
Adjust the protein solution to the desired concentration in a non-nucleophilic buffer (e.g., PBS, HEPES) at pH 6.5-7.5.[10]
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to thiol is a common starting point).[6][12]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM.[6]
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess linker and quenching reagent.[6]
-
-
Characterization:
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
This assay quantifies the number of available sulfhydryl groups in a sample before and after conjugation.[12]
-
Prepare a Cysteine Standard Curve:
-
Prepare a series of known concentrations of L-cysteine in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
-
Sample Preparation:
-
Dilute the protein sample to be tested in the same reaction buffer.
-
-
Reaction:
-
Prepare Ellman's Reagent solution (DTNB) in the reaction buffer.
-
In a 96-well plate, add 50 µL of each standard and sample.
-
Add 5 µL of the Ellman's Reagent solution to each well. Include a blank containing only buffer and the reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Measurement and Quantification:
-
Measure the absorbance at 412 nm.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of free thiols in the protein samples.[12]
-
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving problems with maleimide conjugation.
Caption: A logical workflow for troubleshooting maleimide conjugation experiments.
References
- 1. N-Mal-N-bis(PEG4-amine) [myskinrecipes.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
effect of pH on N-Mal-N-bis(PEG4-amine) reactivity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of N-Mal-N-bis(PEG4-amine).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting N-Mal-N-bis(PEG4-amine) with a thiol-containing molecule?
A1: The optimal pH range for the reaction between the maleimide (B117702) group of N-Mal-N-bis(PEG4-amine) and a sulfhydryl (thiol) group is between 6.5 and 7.5.[1][2][3] Within this range, the thiol is sufficiently deprotonated to be nucleophilic, leading to an efficient and highly selective reaction to form a stable thioether bond.[3]
Q2: What happens if I perform the conjugation reaction at a pH below 6.5?
A2: At a pH below 6.5, the rate of the thiol-maleimide reaction slows down significantly. This is because the thiol group (with a typical pKa of 8-9) is predominantly in its protonated, non-nucleophilic form, which is less reactive towards the maleimide.[3]
Q3: What are the risks of performing the conjugation at a pH above 7.5?
A3: At pH values above 7.5, two primary side reactions become significant:
-
Reaction with amines: The maleimide group can react with primary amines, such as the terminal amines on the N-Mal-N-bis(PEG4-amine) itself or lysine (B10760008) residues in proteins. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity decreases as the pH increases.[1]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening up to form a non-reactive maleamic acid derivative.[1][4] This hydrolysis is irreversible and will render the N-Mal-N-bis(PEG4-amine) incapable of reacting with thiols.
Q4: Can the amine groups on N-Mal-N-bis(PEG4-amine) interfere with the thiol conjugation?
A4: Yes, the two primary amine groups on the molecule can compete with the target thiol, especially at pH values above 7.5. This can lead to self-polymerization or reaction with other amine-containing molecules in the mixture, reducing the yield of the desired thiol conjugate. It is crucial to maintain the reaction pH within the optimal 6.5-7.5 range to ensure chemoselectivity for the thiol group.
Q5: How stable is the maleimide group on N-Mal-N-bis(PEG4-amine) in aqueous solutions?
A5: The maleimide group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH.[1][4] Stock solutions of N-Mal-N-bis(PEG4-amine) should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the aqueous reaction buffer immediately before use. Avoid storing the reagent in aqueous buffers for extended periods.
Q6: What is the stability of the resulting thioether bond after conjugation?
A6: The thioether bond formed between the maleimide and the thiol is generally stable. However, it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. To create a more permanently stable bond, the resulting thiosuccinimide ring can be hydrolyzed under slightly basic conditions (e.g., pH 8.5-9) after the initial conjugation is complete. This ring-opening reaction forms a stable succinamic acid thioether which is less prone to the reverse reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conjugation with the target thiol. | 1. Incorrect pH of the reaction buffer. 2. Hydrolysis of the maleimide group. 3. Oxidation of thiol groups on the target molecule. 4. Presence of competing nucleophiles. | 1. Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a calibrated pH meter.2. Use Fresh Reagent: Prepare N-Mal-N-bis(PEG4-amine) stock solution in anhydrous DMSO or DMF immediately before use.3. Reduce Disulfide Bonds: If working with proteins, consider pre-treating with a disulfide reducing agent like TCEP. Note that DTT and BME contain thiols and must be removed before adding the maleimide reagent.[3]4. Buffer Exchange: Ensure the reaction buffer is free of primary amines (e.g., Tris) or other extraneous thiols. Phosphate or HEPES buffers are recommended.[5] |
| Significant side-product formation (e.g., aggregation, unexpected molecular weight). | 1. Reaction pH is too high (>7.5). 2. Intra- or intermolecular reactions involving the amine groups of N-Mal-N-bis(PEG4-amine). | 1. Lower Reaction pH: Adjust the pH to the 6.5-7.0 range to maximize selectivity for thiols.2. Control Stoichiometry: Use a minimal necessary excess of N-Mal-N-bis(PEG4-amine) to reduce the likelihood of side reactions. |
| Conjugate is unstable and loses activity over time. | Retro-Michael reaction leading to deconjugation. | Post-conjugation Hydrolysis: After the initial reaction, consider a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to open the thiosuccinimide ring and form a more stable linkage. |
Data Summary
Table 1: Effect of pH on N-Mal-N-bis(PEG4-amine) Reactivity
| pH Range | Reactivity with Thiols | Reactivity with Amines | Maleimide Stability | Key Considerations |
| < 6.5 | Slow | Negligible | High | Reaction kinetics are significantly reduced due to protonation of the thiol. |
| 6.5 - 7.5 | Optimal | Low | Moderate | Recommended range for selective thiol conjugation. [1][2] |
| > 7.5 | Fast | Increasing | Low | Increased risk of competing reaction with amines and rapid hydrolysis of the maleimide group.[1] |
Table 2: Relative Reaction Rates and Stability
| Parameter | Condition | Approximate Value/Observation | Reference |
| Relative Reaction Rate | pH 7.0 | Thiol reaction is ~1,000 times faster than amine reaction. | [1] |
| Maleimide Hydrolysis Half-life | pH 7.4, 37°C | Rate of hydrolysis increases significantly compared to pH 5.5. | [4] |
| Maleimide Hydrolysis Half-life | pH 9.0, 37°C | Rapid hydrolysis observed. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Thiol Conjugation
-
Prepare Buffers: Use a non-nucleophilic buffer such as Phosphate Buffered Saline (PBS) or HEPES at a pH between 6.5 and 7.5.[5] Degas the buffer to minimize oxidation of thiols.
-
Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule contains disulfide bonds that need to be reduced, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Prepare N-Mal-N-bis(PEG4-amine): Immediately before use, dissolve the N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess (typically 10-20 fold) of the N-Mal-N-bis(PEG4-amine) stock solution to the solution of the thiol-containing molecule.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if working with light-sensitive molecules.
-
Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol such as cysteine or beta-mercaptoethanol.
-
Purification: Remove excess reagent and byproducts by size exclusion chromatography, dialysis, or other appropriate purification methods.
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Purify Conjugate: Following the conjugation reaction, purify the conjugate to remove unreacted reagents.
-
Adjust pH: Increase the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubate: Allow the solution to stand at room temperature for 2-4 hours to promote the hydrolysis of the thiosuccinimide ring.
-
Re-neutralize and Buffer Exchange: Adjust the pH back to the desired range for storage (typically pH 6.5-7.0) and perform a buffer exchange into the final storage buffer.
Visualizations
References
N-Mal-N-bis(PEG4-amine) stability in different buffers
This technical support center provides guidance on the stability of N-Mal-N-bis(PEG4-amine) in various buffers, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. The information provided is based on the general principles of maleimide (B117702) chemistry and should serve as a guide for your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of N-Mal-N-bis(PEG4-amine) in bioconjugation experiments.
Issue 1: Low or No Conjugation Efficiency
-
Possible Cause: The maleimide group may have hydrolyzed before the conjugation reaction.
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare stock solutions of N-Mal-N-bis(PEG4-amine) fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1][2][3]
-
Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH range of 6.5-7.5.[1][2][4] A pH outside this range can either slow down the reaction or lead to maleimide hydrolysis.[2] Use a non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Tris.[1][4]
-
Degas Buffer: To prevent oxidation of thiol groups on your target molecule, use a degassed buffer for the conjugation reaction.[1][4]
-
Check for Competing Thiols: Ensure your protein or molecule solution does not contain other thiol-containing compounds (e.g., DTT, beta-mercaptoethanol) that would compete with the target thiol for reaction with the maleimide.[1]
-
Issue 2: Conjugate Instability and Loss of Payload (Deconjugation)
-
Possible Cause: The thioether bond formed between the maleimide and the thiol is undergoing a retro-Michael reaction, leading to the release of the conjugated molecule. This is a known issue for maleimide-thiol conjugates, especially in environments with high concentrations of other thiols like glutathione.[5][6]
-
Troubleshooting Steps:
-
Post-Conjugation Hydrolysis: To stabilize the conjugate, consider a post-conjugation step to hydrolyze the succinimide (B58015) ring. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0) for a few hours.[2][7] This ring-opening reaction prevents the retro-Michael reaction, leading to a more stable conjugate.[6][8]
-
Buffer Composition During Storage: Store the purified conjugate in a buffer at a neutral or slightly acidic pH (e.g., pH 6.5-7.0) to minimize the rate of the retro-Michael reaction if the hydrolysis step is not performed.
-
Alternative Chemistries: For applications requiring very high stability, especially in vivo, consider alternative thiol-reactive chemistries that form more stable linkages, such as those based on haloacetamides or vinyl sulfones.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for conjugating N-Mal-N-bis(PEG4-amine) to a thiol-containing molecule?
A1: The optimal pH for the reaction of a maleimide with a thiol is between 6.5 and 7.5.[2] This pH range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group.[2] Recommended buffers are non-nucleophilic and free of thiols, such as PBS, HEPES, and Tris, typically at a concentration of 10-100 mM.[1][3]
Q2: How should I prepare and store stock solutions of N-Mal-N-bis(PEG4-amine)?
A2: Stock solutions of N-Mal-N-bis(PEG4-amine) should be prepared fresh in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of around 10 mM.[1][3] It is recommended to use the solution immediately after preparation. If short-term storage is necessary, unused stock solutions can be stored at -20°C for up to one month, protected from light.[1][3] Avoid preparing stock solutions in aqueous buffers, as the maleimide group is susceptible to hydrolysis.[9]
Q3: What factors can affect the stability of the maleimide group on N-Mal-N-bis(PEG4-amine) before conjugation?
A3: The primary factor affecting the stability of the maleimide group is hydrolysis. The maleimide ring can be opened by water, a reaction that is accelerated at higher pH levels (above 7.5).[2][9] Once hydrolyzed, the resulting maleamic acid is no longer reactive towards thiols.[9] Temperature can also influence the rate of hydrolysis.
Q4: What is the stability of the thioether bond formed after conjugation?
A4: The thioether bond formed from the reaction of a maleimide and a thiol (a thiosuccinimide linkage) can be reversible through a process called a retro-Michael reaction.[5][6] This can lead to deconjugation, especially in the presence of other thiols.[5] The stability of this linkage can be significantly enhanced by hydrolyzing the succinimide ring after conjugation, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[6][8]
Q5: How can I monitor the stability of my N-Mal-N-bis(PEG4-amine) conjugate?
A5: The stability of the conjugate can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By incubating the conjugate in a relevant buffer (e.g., PBS at 37°C) with or without a competing thiol like glutathione, you can track the amount of intact conjugate and the appearance of any degradation or deconjugated products.[9]
Data Summary
The following tables summarize the stability of the maleimide group before conjugation and the resulting thioether linkage after conjugation in different buffer conditions. This data is based on the general behavior of maleimides.
Table 1: Stability of the Maleimide Group (Pre-conjugation)
| Buffer Condition | pH Range | Temperature | Stability | Recommendation |
| PBS, HEPES, Tris | 6.5 - 7.5 | Room Temperature | Moderately Stable | Optimal for conjugation. Use freshly prepared solutions. |
| Acidic Buffers | < 6.5 | Room Temperature | More Stable | Slower conjugation reaction rate.[2] |
| Basic Buffers | > 7.5 | Room Temperature | Unstable | Prone to rapid hydrolysis, leading to loss of reactivity.[2] |
| Anhydrous Organic Solvents (DMSO, DMF) | N/A | -20°C | Highly Stable | Recommended for stock solution preparation and storage.[1] |
Table 2: Stability of the Thioether Linkage (Post-conjugation)
| Buffer Condition | pH Range | Temperature | Stability Concern | Mitigation Strategy |
| Physiological Buffers (e.g., PBS with competing thiols) | 7.0 - 7.4 | 37°C | Susceptible to retro-Michael reaction (deconjugation).[5] | Induce post-conjugation hydrolysis of the succinimide ring. |
| Slightly Basic Buffers | 8.0 - 9.0 | Room Temperature - 37°C | N/A | Promotes hydrolysis of the succinimide ring, leading to a more stable conjugate.[2][7] |
| Neutral to Slightly Acidic Buffers | 6.5 - 7.0 | 4°C | Lower rate of retro-Michael reaction. | Recommended for short-term storage of the unhydrolyzed conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Prepare the Thiol-Containing Molecule: Dissolve your protein, peptide, or other thiol-containing molecule in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH between 7.0 and 7.5.[1][4] The concentration should typically be between 1-10 mg/mL for proteins.[4]
-
Reduce Disulfide Bonds (if necessary): If your molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.
-
Prepare the Maleimide Reagent: Immediately before use, prepare a 10 mM stock solution of N-Mal-N-bis(PEG4-amine) in anhydrous DMSO or DMF.[1][3]
-
Perform the Conjugation: Add the maleimide stock solution to the thiol-containing molecule solution at a specific molar ratio (e.g., 10-20 fold molar excess of maleimide).[3] Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Purify the Conjugate: Remove excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1][9]
-
Optional Stabilization Step: To create a more stable conjugate, exchange the buffer of the purified conjugate to one with a pH of 8.0-9.0 and incubate at room temperature or 37°C for 2-4 hours to promote hydrolysis of the succinimide ring.[10] Afterwards, exchange back to a neutral storage buffer.
Visualizations
Caption: Stability pathways of the maleimide group before and after conjugation.
Caption: Experimental workflow for thiol-maleimide conjugation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. d-nb.info [d-nb.info]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
troubleshooting low yield in ADC synthesis with N-Mal-N-bis(PEG4-amine)
Welcome to the Technical Support Center for ADC Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yield when synthesizing Antibody-Drug Conjugates (ADCs) using the N-Mal-N-bis(PEG4-amine) linker.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical strategy for creating an ADC with the N-Mal-N-bis(PEG4-amine) linker?
A1: The synthesis is a two-stage process. First, the maleimide (B117702) group of the linker is conjugated to free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. This reaction is a Michael addition that forms a stable thioether bond.[1] Second, the two primary amine groups on the PEGylated linker are used to attach the drug payload, usually through amide bond formation with an activated form of the drug (e.g., an NHS ester).
Q2: What are the primary causes of instability or payload loss with maleimide-based ADCs?
A2: The main causes are the retro-Michael reaction and hydrolysis of the succinimide (B58015) ring. The retro-Michael reaction is a reversible process where the thioether bond breaks, leading to deconjugation and potential off-target toxicity.[2][3] Hydrolysis of the succinimide ring, while preventing the retro-Michael reaction, can introduce heterogeneity if not controlled.[2][4] A common strategy to improve stability is to intentionally promote ring hydrolysis after conjugation under slightly alkaline conditions.[5]
Q3: Why is the choice of pH so critical for the maleimide-thiol conjugation step?
A3: The pH is critical for balancing reaction efficiency and specificity. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][5] Below this range, the reaction rate slows down. Above pH 7.5, two side reactions become problematic: the maleimide group can react with primary amines (like lysine (B10760008) residues on the antibody), leading to a heterogeneous product, and the rate of maleimide hydrolysis increases significantly, inactivating the linker before it can react with the thiol.[1][5]
Q4: How does the PEG component of the linker influence the ADC synthesis?
A4: The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the linker-payload complex. This is crucial for improving solubility, reducing aggregation of the final ADC (especially with hydrophobic payloads), and potentially improving pharmacokinetics.[6][7] However, very long PEG chains can sometimes cause steric hindrance, which might slightly reduce conjugation efficiency.[7]
Troubleshooting Guide: Low ADC Yield & Low Drug-to-Antibody Ratio (DAR)
This guide addresses common issues encountered during the two main stages of ADC synthesis with the N-Mal-N-bis(PEG4-amine) linker.
Issue 1: Low Yield after Maleimide-Thiol Conjugation (Linker Attachment)
Symptom: Analysis by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) shows a large peak for unconjugated antibody and a low average Drug-to-Antibody Ratio (DAR).
| Possible Cause | Recommended Solution & Experimental Protocol |
| 1. Incomplete Antibody Reduction | The interchain disulfide bonds were not fully reduced, resulting in fewer available thiol groups for conjugation.[2] |
| Protocol: Antibody Disulfide Bond Reduction 1. Prepare the antibody in a degassed phosphate (B84403) buffer (e.g., PBS, pH 7.2).2. Add a 20-50 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT if subsequent steps are sensitive to thiols.3. Incubate for 1-2 hours at 37°C.4. Remove the excess reducing agent immediately before conjugation using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (pH 6.5-7.5).[5] | |
| 2. Maleimide Linker Hydrolysis | The maleimide ring is susceptible to hydrolysis in aqueous solutions, rendering it inactive. This is accelerated at pH > 7.5 and over time.[1] |
| Solution: • Always prepare the aqueous solution of the N-Mal-N-bis(PEG4-amine) linker immediately before adding it to the antibody solution.[1]• For storage, dissolve the linker in a dry, anhydrous organic solvent such as DMSO or DMF.[5]• Ensure the conjugation buffer pH is strictly maintained between 6.5 and 7.5. | |
| 3. Re-oxidation of Antibody Thiols | Free thiol groups are prone to oxidation, reforming disulfide bonds that are unreactive with maleimides.[1] |
| Solution: • Use degassed buffers for all steps following the reduction.• Flush reaction vessels with an inert gas like nitrogen or argon to minimize oxygen exposure.[1]• Proceed with the conjugation step immediately after removing the reducing agent. | |
| 4. Suboptimal Molar Ratio | An insufficient molar excess of the linker can lead to an incomplete reaction. |
| Solution: • Optimize the molar ratio of linker-to-antibody. Start with a 5-10 fold molar excess of the linker over the antibody. Increase the excess if the DAR remains low, but be aware that very large excesses can complicate purification.[2] |
Issue 2: Low Yield after Payload Conjugation (Drug Attachment)
Symptom: The linker is successfully attached to the antibody, but the final DAR is low, indicating inefficient payload conjugation to the linker's amine groups.
| Possible Cause | Recommended Solution & Experimental Protocol |
| 1. Inefficient Amine Coupling Chemistry | The activation of the drug payload's carboxyl group (e.g., to an NHS ester) was incomplete, or the coupling reaction conditions are suboptimal. |
| Protocol: Payload Conjugation to Amine-Linker-Antibody 1. Prepare the antibody-linker conjugate in a suitable buffer for amine coupling (e.g., PBS, pH 7.4-8.0).2. Dissolve the activated payload (e.g., Payload-NHS ester) in a compatible organic solvent like DMSO.3. Add a 5-15 fold molar excess of the activated payload to the antibody-linker solution. The final DMSO concentration should typically be kept below 10% (v/v).4. Incubate the reaction for 2-4 hours at room temperature or 4°C, with gentle mixing.5. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted activated payload. | |
| 2. Steric Hindrance | The drug payload is bulky, and the PEG4 spacers may not provide enough distance from the antibody surface, leading to steric hindrance that prevents the second payload molecule from attaching efficiently. |
| Solution: • Increase the reaction time or temperature (e.g., incubate overnight at 4°C) to help drive the reaction to completion.• Consider using a linker with longer PEG chains if steric hindrance is a persistent issue.[7] | |
| 3. ADC Aggregation & Precipitation | The attachment of a hydrophobic payload increases the overall hydrophobicity of the ADC, which can cause aggregation and loss of product during the reaction or purification.[8][9] |
| Solution: • Perform the conjugation at a lower antibody concentration (e.g., < 5 mg/mL).• Include organic co-solvents (e.g., propylene (B89431) glycol, isopropanol) or solubility enhancers in the reaction buffer, if compatible with the antibody.• Optimize the purification method. Use Size Exclusion Chromatography (SEC) to remove aggregates.[10] |
Summary of Recommended Reaction Parameters
| Parameter | Stage 1: Thiol-Maleimide Conjugation | Stage 2: Amine-Payload Conjugation | Key Considerations |
| pH | 6.5 - 7.5 | 7.4 - 8.0 | Critical for maleimide stability and reaction specificity.[1] |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | Lower temperature can reduce aggregation for hydrophobic payloads. |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | Monitor reaction progress by HIC or MS if possible. |
| Linker/Payload Molar Excess | 5-10x over Antibody | 5-15x over Antibody-Linker | Must be optimized for each specific antibody-payload pair. |
| Buffers | Degassed Phosphate Buffers (e.g., PBS) | Phosphate or Borate Buffers | Avoid amine-containing buffers (e.g., Tris) during Stage 1. |
Key Experimental Workflows & Diagrams
The following diagrams illustrate the ADC synthesis workflow and a troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Linker Length & Conjugate Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the impact of linker length on the stability of bioconjugates, such as antibody-drug conjugates (ADCs).
Frequently Asked questions (FAQs)
Q1: What is the primary role of a linker in a bioconjugate?
A linker is a critical component that covalently connects a biological molecule (like an antibody) to a payload (such as a cytotoxic drug).[1][2][3][4] Its design is crucial for the overall efficacy and safety of the conjugate.[5] An ideal linker must balance two competing requirements: it must be stable enough to keep the payload attached while circulating in the bloodstream to prevent premature release and off-target toxicity, and it must allow for the efficient release of the payload once the conjugate reaches the target cell.[2][6][7]
Q2: How does linker length generally impact the stability of a conjugate?
Linker length is a key parameter that modulates conjugate stability through several mechanisms.[1][2][8] Shorter linkers can increase stability by taking advantage of the steric hindrance provided by the antibody, which can shield the linker and payload from enzymes or other molecules in circulation that might cause degradation or cleavage.[1][2] Conversely, longer linkers, particularly those incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG), can improve stability by increasing the conjugate's solubility and reducing aggregation, especially when dealing with hydrophobic payloads.[6][9]
Q3: What are the stability trade-offs between using a short vs. a long linker?
Choosing a linker length often involves a trade-off between circulatory stability, solubility, and efficacy.
-
Short Linkers: Can enhance in vivo stability by using the antibody's structure as a "steric shield," which protects the linker from premature cleavage in the plasma.[1][2] However, a linker that is too short may cause steric hindrance that prevents the payload from effectively interacting with its target after release.[10]
-
Long Linkers: Are often used to improve the solubility and reduce the aggregation of conjugates, especially those with hydrophobic payloads.[6][9][11] PEG linkers, for example, can increase the hydrodynamic volume of the conjugate, prolonging its half-life in circulation.[9][12] However, longer linkers may expose the payload more, potentially leading to increased off-target toxicity or more rapid clearance if the linker itself is unstable.[11][13][14]
Q4: How does the hydrophobicity of the linker and payload relate to stability?
The hydrophobicity of the linker-payload combination is a major driver of instability, primarily through aggregation.[15][16] Many potent cytotoxic payloads are highly hydrophobic, and conjugating them to an antibody can lead to the formation of soluble or insoluble aggregates.[16][17][18] This aggregation is a critical quality attribute to control, as it can lead to loss of activity, decreased solubility, and increased immunogenicity.[17][19] Using hydrophilic linkers, such as those containing PEG chains, is a primary strategy to counteract the payload's hydrophobicity, improve overall solubility, and prevent aggregation.[6][9][20] The more hydrophobic the payload, the longer the hydrophilic linker may need to be.[6]
Troubleshooting Guide
This section addresses common experimental issues related to conjugate stability where linker length may be a contributing factor.
Problem: My conjugate is showing high levels of aggregation.
High aggregation is a frequent issue, often driven by the hydrophobicity of the payload and linker.[15][18] It can compromise efficacy, pharmacokinetics, and safety.[15]
-
Possible Cause: The linker may be too short or too hydrophobic, failing to mask the hydrophobicity of the payload. This is especially common with high drug-to-antibody ratios (DARs).[15][21]
-
Troubleshooting Steps:
-
Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and higher-order aggregates.[17][19][22][23] SEC is the standard method for this analysis.[17]
-
Modify the Linker: The most effective solution is often to increase the hydrophilicity of the linker.[20] Consider re-synthesizing the conjugate with a linker containing a hydrophilic spacer, such as a PEG chain (e.g., PEG4, PEG8, PEG12).[6][9][24] Longer PEG chains can create a "hydration shell" that improves solubility and reduces non-specific interactions that lead to aggregation.[9]
-
Optimize Conjugation Conditions: Aggregation can also occur during the conjugation process itself due to the use of co-solvents or pH conditions that are suboptimal for antibody stability.[18] Consider alternative conjugation strategies, such as immobilization on a solid support, to prevent antibody-antibody interactions during conjugation.[18]
-
Problem: I am observing premature payload release in plasma.
Premature release of the payload in circulation can lead to significant off-target toxicity and reduced therapeutic index.[2][16]
-
Possible Cause: The linker, while designed to be cleaved at the target site, may be susceptible to enzymes present in plasma.[7][21] The length of the linker can influence its accessibility to these enzymes. A longer, more flexible linker might be more easily accessed and cleaved compared to a shorter linker that is sterically protected by the antibody.[1][2]
-
Troubleshooting Steps:
-
Assess Plasma Stability: Conduct an in vitro plasma stability assay.[3][25] Incubate the conjugate in plasma from relevant species (e.g., mouse, rat, human) at 37°C and measure the amount of released payload over time using LC-MS.[3][26][27]
-
Shorten the Linker: If the linker is cleavable and appears too exposed, consider synthesizing a version with a shorter spacer. This can increase the steric shielding from the antibody structure, potentially reducing cleavage by circulating enzymes.[1][2][28]
-
Change Linker Chemistry: If shortening the linker is not feasible or effective, evaluate alternative cleavable chemistries that are known to have higher plasma stability.[7][21] For example, if a Val-Cit linker is being cleaved by mouse carboxylesterase, modifying the peptide sequence can reduce this susceptibility.[21] Alternatively, a non-cleavable linker can be used, which generally offers greater plasma stability.[3][4][7]
-
Quantitative Data Summary
The length of a hydrophilic linker, such as PEG, can significantly alter the biophysical and pharmacokinetic properties of a conjugate. The following table summarizes representative data on how PEG linker length can impact key parameters.
| Property | No PEG Linker | Short/Mid PEG (e.g., 4 kDa) | Long PEG (e.g., 10-45 kDa) | Rationale & Reference |
| In Vivo Half-Life | Baseline | ▲ Increased (e.g., 2.5-fold) | ▲▲ Significantly Increased (e.g., 11.2-fold) | Longer PEG chains increase the hydrodynamic radius, slowing renal clearance and extending circulation time.[9][12] |
| Tendency for Aggregation | High (payload-dependent) | ▼ Decreased | ▼▼ Significantly Decreased | The hydrophilic PEG chain counteracts payload hydrophobicity, forming a hydration shell that prevents aggregation.[6][9][24] |
| In Vitro Cytotoxicity | Baseline | ▼ Decreased (e.g., 4.5-fold) | ▼▼ Significantly Decreased (e.g., 22-fold) | Longer linkers can introduce steric hindrance that may slightly impede the payload's ability to interact with its intracellular target.[12] |
| Overall Therapeutic Efficacy | Baseline | ▲ Improved | ▲▲ Potentially Most Improved | Despite reduced in vitro cytotoxicity, the dramatically extended half-life often leads to greater tumor accumulation and superior overall in vivo efficacy.[12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a conjugate and monitor payload release in plasma.[3][21][25][29]
Objective: To determine the rate of payload deconjugation from a bioconjugate in plasma from one or more species over time.
Materials:
-
Test conjugate (e.g., ADC) at a known concentration.
-
Frozen, citrate-anticoagulated plasma (e.g., human, mouse).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator set to 37°C.
-
Analysis system (e.g., LC-MS) to quantify the free payload and/or intact conjugate.[3][26][27]
Methodology:
-
Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Pre-warm the plasma to 37°C.
-
Spike the test conjugate into the plasma to a final concentration (e.g., 0.1-1 mg/mL). Mix gently by inversion.
-
Place the sample in the 37°C incubator.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, 144 hours), withdraw an aliquot of the plasma/conjugate mixture.[21][25]
-
Immediately process the aliquot to stop further degradation. This may involve protein precipitation (e.g., with cold acetonitrile) or immunoaffinity capture of the conjugate.[29]
-
Analyze the samples to determine the concentration of the released payload or the change in the drug-to-antibody ratio (DAR).[27]
-
Plot the amount of released payload or the average DAR over time to determine the stability profile and calculate the conjugate's half-life in plasma.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol describes the standard method for separating and quantifying monomers, dimers, and higher molecular weight species (aggregates).[17][19][22][23]
Objective: To quantify the percentage of aggregates in a purified bioconjugate sample.
Materials:
-
SEC-HPLC system with a UV detector (e.g., monitoring at 280 nm).
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[17][30]
-
Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0). For hydrophobic conjugates, the addition of an organic modifier (e.g., 10-15% isopropanol (B130326) or acetonitrile) may be necessary to prevent non-specific interactions with the column stationary phase.[17][19]
-
Purified conjugate sample.
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the conjugate sample by diluting it in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Inject a defined volume of the sample onto the column.
-
Run the separation using an isocratic flow of the mobile phase. Molecules will separate based on their hydrodynamic size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.[19][22]
-
Integrate the peak areas from the resulting chromatogram.
-
Calculate the percentage of each species (e.g., aggregate, monomer) by dividing the area of its corresponding peak by the total area of all peaks.
Visualizations
The following diagrams illustrate key concepts and workflows related to linker length and conjugate stability.
Caption: Troubleshooting workflow for conjugate instability issues related to linker design.
Caption: Conceptual trade-offs between short and long hydrophilic linkers in conjugate design.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. purepeg.com [purepeg.com]
- 7. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. leapchem.com [leapchem.com]
- 12. mdpi.com [mdpi.com]
- 13. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. pharmtech.com [pharmtech.com]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. agilent.com [agilent.com]
Technical Support Center: Controlling the Degree of PEGylation with Branched Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of PEGylation using branched linkers.
Frequently Asked Questions (FAQs)
Q1: What are branched PEG linkers and how do they differ from linear PEG linkers?
A1: Branched PEG linkers have multiple PEG chains extending from a central core, in contrast to linear PEG linkers which consist of a single, straight PEG chain.[][2] This branched architecture gives them a larger hydrodynamic volume for a given molecular weight, which can enhance the shielding effect and prolong the in-vivo half-life of the conjugated molecule.[3] Common branched structures include Y-shaped and multi-arm PEGs.[4][5]
Q2: What are the main advantages of using branched PEG linkers over linear ones?
A2: Branched PEG linkers offer several advantages, including:
-
Enhanced Shielding: The three-dimensional structure of branched PEGs provides superior protection for the conjugated molecule from enzymatic degradation and the immune system.[6]
-
Improved Pharmacokinetics: Branched PEGs can lead to longer circulation times and reduced renal clearance compared to linear PEGs of similar molecular weight.[][7]
-
Higher Drug-to-Antibody Ratios (DARs): In the context of antibody-drug conjugates (ADCs), branched linkers can enable a higher DAR without causing aggregation.[6]
-
Increased Stability: Nanoparticles coated with branched PEGs have shown increased stability in serum.[8]
Q3: How does the architecture of a branched PEG linker affect the properties of the final conjugate?
A3: The architecture of a branched PEG, including the number of arms and their length, can significantly influence the properties of the PEGylated molecule. Increasing the number of arms, even with shorter individual chains, can lead to a longer plasma half-life.[4] The higher surface density of PEG chains provided by branched structures can enhance the protective efficacy of the PEGylation.[9]
Q4: What are some common chemistries used for conjugating branched PEG linkers to biomolecules?
A4: Common conjugation chemistries target specific functional groups on the biomolecule. The most prevalent is amine-reactive chemistry, which targets the primary amine (-NH₂) groups on lysine (B10760008) residues or the N-terminus of proteins.[3] Other strategies include targeting sulfhydryl groups on cysteine residues using maleimide (B117702) or vinyl sulfone-activated PEGs.[10]
Troubleshooting Guide
Problem 1: Low Degree of PEGylation
| Potential Cause | Troubleshooting Steps |
| Inefficient Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time.[11] For amine-reactive PEGs, the pH is a critical factor; controlling the pH can help achieve specific modifications.[12] |
| Steric Hindrance | The accessibility of the target functional groups on the biomolecule may be limited. Consider using a longer or more flexible branched PEG linker to overcome steric hindrance. |
| PEG Reagent Degradation | Ensure the branched PEG linker is properly stored and has not expired. Hydrolysis of the reactive group can lead to low conjugation efficiency. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) if you are using an amine-reactive PEG linker, as they will compete with the target molecule for conjugation. |
Problem 2: High Degree of PEGylation or Polydispersity
| Potential Cause | Troubleshooting Steps |
| Excess PEG Reagent | Reduce the molar ratio of the branched PEG linker to the biomolecule in the reaction mixture. It is crucial to control the proportion between PEG and the target protein or peptide.[12] |
| Multiple Reactive Sites | If the goal is site-specific PEGylation, consider protein engineering to reduce the number of available conjugation sites. Alternatively, controlling the reaction pH can favor modification at a specific site, such as the N-terminal α-amino group over lysine ε-amino groups.[10][12] |
| Prolonged Reaction Time | Decrease the incubation time of the PEGylation reaction to limit the extent of modification. |
Problem 3: Loss of Biological Activity of the Conjugate
| Potential Cause | Troubleshooting Steps |
| PEGylation at an Active Site | If the PEGylation occurs at or near a functionally important residue, it can hinder the molecule's biological activity.[13] Attempt site-specific PEGylation at a location distant from the active site. The use of cleavable linkers can also be explored.[14] |
| Conformational Changes | The attachment of a bulky branched PEG linker may induce conformational changes in the biomolecule. Characterize the structure of the conjugate to assess any changes. |
Experimental Protocols
Protocol 1: General PEGylation of a Protein with a Branched NHS-Ester PEG Linker
-
Protein Preparation: Prepare a solution of the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]
-
Linker Preparation: In a separate vial, dissolve the branched PEG-NHS ester in a minimal amount of an anhydrous organic solvent like DMF or DMSO.[6]
-
Conjugation Reaction: Add the PEG linker solution to the protein solution with gentle stirring. The molar excess of the PEG linker to the protein may need to be optimized, but a starting point of a 10- to 50-fold excess can be used.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris buffer or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[6]
-
Purification: Remove the unreacted PEG linker and other byproducts using size-exclusion chromatography (SEC).[6]
Protocol 2: Determination of the Degree of PEGylation using TNBS Assay
This protocol quantifies the number of free amino groups remaining after PEGylation.
-
Sample Preparation: Prepare a solution of the PEGylated protein (0.5 mg/mL) in 0.1 M sodium bicarbonate buffer (pH 8.5).[11]
-
TNBS Reaction: Add 250 µL of a 0.01% 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution to 500 µL of the protein solution.[11]
-
Incubation: Shake the reaction mixture at 500 rpm for 2 hours at 37°C.[11]
-
Separation: Centrifuge the sample to separate the nanoparticles or protein aggregates (e.g., 35,000 x g for 30 min).[11]
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 345 nm to determine the amount of unreacted TNBS.[11] The degree of PEGylation can be calculated by comparing the number of free amino groups in the PEGylated sample to that of the unmodified protein.
Protocol 3: Characterization of PEGylated Proteins by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the degree of PEGylation and identifying conjugation sites.
-
Sample Preparation: Dilute the purified PEGylated protein to a suitable concentration for MS analysis (typically in the low µg/mL range).[6]
-
Liquid Chromatography (LC) Separation: Inject the sample into an LC system to separate the conjugated protein from any remaining impurities.[6]
-
Mass Spectrometry (MS) Analysis: Analyze the eluting protein peaks using electrospray ionization mass spectrometry (ESI-MS).[6] Acquire the full mass spectrum.
-
Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its various PEGylated forms.[6]
-
Quantification: The number of attached PEG linkers can be determined from the mass shift between the unmodified and PEGylated protein peaks. The relative abundance of the different conjugated species can be determined from the peak intensities in the deconvoluted mass spectrum to calculate the average degree of PEGylation.[6]
Visualizations
References
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of PEGylated Proteins by Ion-Exchange Chromatography
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins using ion-exchange chromatography (IEX).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying PEGylated proteins with Ion-Exchange Chromatography?
The PEGylation process, which involves covalently attaching polyethylene (B3416737) glycol (PEG) to a protein, often results in a complex and heterogeneous mixture. This heterogeneity is the main challenge during purification and includes:
-
Unreacted Protein: The original, unmodified protein.
-
Unreacted PEG: Excess PEG reagent from the reaction.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]
Separating these closely related species is difficult because the neutral and hydrophilic PEG polymer can shield the protein's surface charges, altering its interaction with the IEX resin.[1][3]
Q2: How does PEGylation affect a protein's interaction with an IEX resin?
PEGylation can significantly alter a protein's physicochemical properties. The attached PEG chains can shield the protein's surface charges, which is the basis for interaction with the IEX resin.[1][3] This "charge shielding" effect can reduce the protein's net surface charge, leading to weaker binding and changes in elution behavior compared to the non-PEGylated form.[1][] However, this alteration in charge can be exploited to separate PEGylated species from the native protein and from each other.[][3]
Q3: Which type of IEX chromatography (Anion-Exchange or Cation-Exchange) should I use?
The choice between anion-exchange (AEX) and cation-exchange (CEX) chromatography depends on the protein's isoelectric point (pI) and the desired pH for the separation.
-
Anion-Exchanger: Use when the buffer pH is above the protein's pI, giving the protein a net negative charge. The resin will be positively charged.
-
Cation-Exchanger: Use when the buffer pH is below the protein's pI, resulting in a net positive charge on the protein. The resin will be negatively charged.[4]
For successful binding, the pH of the starting buffer should be at least 0.5 to 1 pH unit away from the protein's pI.[4][5]
Q4: Can IEX separate different PEGylated species (e.g., mono- vs. di-PEGylated)?
Yes, IEX is a powerful technique for separating different PEGylated species.[6] The addition of each PEG chain can alter the protein's surface charge to a different extent, allowing for their separation. Even positional isomers, where the PEG chain is attached at different locations, can sometimes be resolved due to subtle differences in how the charge landscape of the protein is masked.[][6] Achieving this level of resolution often requires careful optimization of the elution gradient.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the IEX purification of your PEGylated protein.
Problem 1: Poor Separation of PEGylated Species or from Native Protein
If you are observing broad peaks, co-elution of species, or a lack of resolution between the native and PEGylated protein, consider the following:
| Potential Cause | Suggested Solution |
| "Charge shielding" by PEG | Optimize the mobile phase pH. Small changes can significantly impact the protein's surface charge and its interaction with the resin.[1] |
| Inappropriate Salt Gradient | For species with small charge differences, a shallow salt gradient is often more effective than a steep or step elution.[1][3] Consider a gradient volume of 10-20 column volumes.[5] |
| Sample Volume Too Large | Ensure the sample volume does not exceed 2-5% of the total column volume to maintain optimal resolution.[1] |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of your buffers. Ensure the starting buffer has a low enough ionic strength to facilitate strong binding.[1][4] |
Problem 2: Low or No Binding (Protein Elutes in Flow-Through)
When your target PEGylated protein does not bind to the column and is found in the flow-through, it is typically due to incorrect binding conditions.
| Potential Cause | Suggested Solution |
| Incorrect Buffer pH | Ensure the loading buffer pH results in a net charge on the protein that is opposite to the charge of the resin. The pH should be at least 0.5 units away from the protein's pI.[1][4] |
| Ionic Strength of Sample/Buffer Too High | The ionic strength of the loading buffer and the sample should be low enough to allow for binding.[1][4] If necessary, perform a buffer exchange on your sample using a desalting column.[4] |
| Steric Hindrance from PEG Chain | The large PEG chain may prevent the protein from accessing the binding sites within the resin pores.[1] Consider using a resin with a larger pore size. Agarose-based resins with open porous structures can offer higher binding capacities for PEGylated proteins.[1] |
| Column Capacity Exceeded | If the amount of protein loaded exceeds the column's binding capacity, the excess will elute in the flow-through.[4] Use a larger column volume or a resin with higher binding capacity.[4] |
Problem 3: Low Recovery of PEGylated Protein
If the total amount of recovered PEGylated protein is significantly lower than the amount loaded, you may be facing one of these issues.
| Potential Cause | Suggested Solution |
| Protein Precipitation on the Column | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary to improve solubility.[1][3] |
| Non-specific Binding to the Column Matrix | Ensure the column is thoroughly equilibrated with the mobile phase.[1] Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions. |
| Irreversible Binding | The protein may be binding too strongly to the resin. To elute it, try increasing the salt concentration in the elution buffer significantly (e.g., up to 1 M NaCl) or changing the pH to reverse the protein's charge.[3][5] |
Experimental Protocols
General Protocol for IEX Purification of a PEGylated Protein
This protocol provides a general framework. Specific conditions such as buffer composition, pH, and salt concentrations must be optimized for each specific PEGylated protein.
1. Sample Preparation:
-
Quench Reaction: Stop the PEGylation reaction by adding a suitable quenching reagent (e.g., Tris or glycine).
-
Buffer Exchange: Exchange the reaction mixture into the IEX start buffer using a desalting column or dialysis.[1][4] The start buffer should have a low ionic strength.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulates.[1]
2. Column Equilibration:
-
Equilibrate the IEX column with 5-10 column volumes (CVs) of the start buffer.[5]
-
Monitor the column effluent's pH and conductivity until they are stable and match the start buffer.[5]
3. Sample Application:
-
Load the prepared sample onto the equilibrated column. The sample volume should ideally be between 2-5% of the column volume.[1]
4. Washing:
-
Wash the column with 5-10 CVs of start buffer to remove any unbound molecules.[5]
-
Continue washing until the UV absorbance at 280 nm returns to baseline.
5. Elution:
-
Elute the bound proteins using a linear salt gradient. A typical gradient might be from 0 to 0.5 M NaCl over 10-20 CVs.[5] For PEGylated proteins with small charge differences, a shallower gradient may be necessary.[1][3]
-
Alternatively, a step gradient can be used, where the salt concentration is increased in steps.[5]
-
Collect fractions throughout the elution process.
6. Regeneration:
-
Wash the column with a high salt buffer (e.g., 1 M NaCl) for 5 CVs to remove any remaining tightly bound proteins.[5]
-
Re-equilibrate the column with start buffer if it will be used again shortly, or store it in an appropriate solution (e.g., 20% ethanol).
7. Analysis of Fractions:
-
Analyze the collected fractions using methods like SDS-PAGE to observe the shift in molecular weight due to PEGylation and to identify fractions containing the purified PEGylated protein.
-
Use techniques like SEC-HPLC or RP-HPLC to assess purity and quantify the different species.[3]
-
Mass spectrometry can be used to confirm the identity and degree of PEGylation.[3]
Visualizations
Caption: Troubleshooting workflow for IEX purification of PEGylated proteins.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Practical Considerations for IEX Separation [sigmaaldrich.com]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Polydispersity in PEGylated Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polydispersity in PEGylated products.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity in the context of PEGylation, and why is it a concern?
A1: Polydispersity refers to the distribution of molecular weights in a given polymer sample. In PEGylation, a polydisperse PEG reagent is a mixture of PEG chains with a range of different lengths and, consequently, different molecular weights.[1][2][] This is a critical quality attribute to monitor because the heterogeneity of PEGylated products can impact the consistency and reproducibility of drug quality.[2] The polydispersity index (PDI) is a measure of the breadth of the molecular weight distribution; a PDI of 1.0 signifies a monodisperse sample with a single, defined molecular weight, while higher values indicate a broader distribution.[1][]
The primary concerns arising from polydispersity include:
-
Difficulty in Characterization: The presence of multiple PEGylated species complicates analytical characterization and purity assessment.[1][4]
-
Inconsistent Product Composition: High polydispersity can lead to batch-to-batch variability, making it challenging to maintain a consistent product profile.[1]
-
Impact on Efficacy and Safety: The size of the PEG chain influences the pharmacokinetic and pharmacodynamic properties of the biotherapeutic, such as its circulation half-life and immunogenicity.[5][6][7] A broad distribution of PEG sizes can result in a heterogeneous mixture of conjugates with varying biological activities and clearance rates.[1][8][9][10]
-
Potential for Immunogenicity: There is growing evidence that polydisperse PEGs may contribute to the development of anti-PEG antibodies, which can lead to reduced efficacy and adverse immune reactions.[1][2]
Q2: What is the difference between polydisperse and monodisperse (or discrete) PEGs?
A2: The key difference lies in the uniformity of the PEG chains.
-
Polydisperse PEGs are a heterogeneous mixture of PEG molecules with a range of molecular weights.[][11] They are typically produced through ring-opening polymerization of ethylene (B1197577) oxide, a process that inherently results in a distribution of chain lengths.[1][2] Most currently approved PEGylated drugs utilize polydisperse PEGs.[2]
-
Monodisperse (or discrete) PEGs are uniform compositions with a precise, single molecular weight.[2][11] These are synthesized through stepwise methods that allow for exact control over the number of ethylene glycol units.[1] The use of monodisperse PEGs can simplify analysis, improve batch-to-batch consistency, and potentially lead to more effective and less immunogenic therapeutics.[1][12][13]
Q3: My Size Exclusion Chromatography (SEC) results for a PEGylated protein show a broad peak or multiple peaks. What could be the cause?
A3: A broad or multi-peak profile in SEC of a PEGylated protein can indicate several possibilities:
-
Inherent Polydispersity: The PEG reagent used was likely polydisperse, resulting in a population of protein conjugates with varying numbers of PEG chains and/or PEG chains of different lengths.
-
Presence of Aggregates: The PEGylation process or subsequent handling may have induced protein aggregation, which would elute as earlier, higher molecular weight peaks.
-
Unconjugated Species: The sample may contain residual unconjugated protein and/or free PEG reagent.
-
Column Interactions: The PEG moiety can sometimes interact with the stationary phase of the SEC column, leading to distorted peak shapes and tailing.[13]
Troubleshooting Flowchart for SEC Analysis
Caption: Troubleshooting broad or multiple peaks in SEC.
Q4: How can I accurately determine the degree of PEGylation (i.e., the number of PEG chains per protein)?
A4: Accurately determining the degree of PEGylation requires techniques that can measure the molecular weight of the intact conjugate.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful for determining the molecular weight of the PEGylated protein.[14] By comparing the molecular weight of the conjugate to the unmodified protein, the mass added by the PEG chains can be calculated. Dividing this by the molecular weight of a single PEG chain provides the degree of PEGylation.[14]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the absolute molar mass of macromolecules in solution without relying on column calibration standards.[13] This is particularly useful for PEGylated proteins, which have a larger hydrodynamic radius than non-PEGylated proteins of the same molecular weight and thus behave differently in conventional SEC.[13]
Q5: My protein loses activity after PEGylation. What are the possible reasons and how can I mitigate this?
A5: Loss of protein activity post-PEGylation can be due to several factors:
-
Steric Hindrance: The PEG chain may be attached at or near the protein's active site or a binding site, sterically blocking its interaction with its target.
-
Conformational Changes: The attachment of PEG can induce conformational changes in the protein that alter its activity.
-
Heterogeneity: If the PEGylation is random, the resulting mixture will contain molecules with varying degrees of PEGylation and different attachment sites. Some of these species may be inactive.
To mitigate activity loss:
-
Site-Specific PEGylation: Employ chemistries that target specific amino acid residues away from the active or binding sites.[13] Computational modeling can help identify suitable sites for PEGylation.[4]
-
Optimize PEG Size: Use different molecular weight PEGs to find a balance between improved pharmacokinetics and retained activity.
-
Control the Degree of PEGylation: Adjust the reaction stoichiometry (PEG:protein ratio) and conditions to control the number of attached PEG chains.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low PEGylation Efficiency | - Suboptimal reaction pH.- Inactive PEG reagent.- Inaccessible target functional groups on the protein. | - Optimize the reaction buffer pH for the specific PEGylation chemistry being used.[16]- Verify the activity of the PEG reagent; use a fresh batch if necessary.- Consider using a different PEGylation chemistry that targets more accessible residues. |
| Batch-to-Batch Variability in Product Profile | - Inconsistent quality of the starting PEG reagent (variable PDI).- Poor control over reaction conditions (temperature, time, pH).- Inconsistent purification process. | - Source high-quality PEG reagents with a consistent, narrow PDI.[1]- Tightly control all reaction parameters.- Standardize and validate the purification protocol. |
| Difficulty in Removing Unreacted PEG | - Similar size and charge properties between the PEGylated product and excess PEG.- High concentration of excess PEG. | - Use a purification method that separates based on properties other than size, such as Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).- Optimize the PEG:protein molar ratio in the reaction to minimize excess PEG.[15] |
| Inaccurate Quantification of PEGylated Protein | - Interference from PEG chains in colorimetric assays (e.g., Bradford, BCA).[13] | - Use quantification methods that are less prone to interference, such as amino acid analysis or a specific ELISA for the protein.[13]- A UV absorbance reading at 280 nm can quantify the protein component, but will not account for the PEG.[14] |
Key Experimental Protocols
Protocol 1: Characterization of Polydispersity by SEC-MALS
Objective: To determine the absolute molar mass and molar mass distribution (polydispersity) of a PEGylated protein sample.
Methodology:
-
System Setup: An SEC system is coupled in-line with a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector.[13]
-
Mobile Phase: Use a filtered and degassed mobile phase suitable for the protein and SEC column (e.g., phosphate-buffered saline).[13]
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.
-
Injection and Separation: Inject the sample onto an appropriate SEC column to separate species based on their hydrodynamic volume.
-
Data Acquisition: Collect data simultaneously from the MALS, UV, and dRI detectors as the sample elutes.
-
Data Analysis:
-
Use the UV detector signal to determine the protein concentration of the eluting species.
-
Use the dRI detector signal to determine the overall concentration of the conjugate.
-
The MALS detector measures the light scattered by the eluting molecules at multiple angles.
-
Software is used to process the data from all three detectors to calculate the absolute molar mass at each point across the elution peak. This allows for the determination of the weight-average molar mass (Mw), number-average molar mass (Mn), and the polydispersity index (PDI = Mw/Mn) for the sample.
-
Experimental Workflow for SEC-MALS Analysis
Caption: Workflow for SEC-MALS analysis of PEGylated proteins.
Protocol 2: Determination of Degree of PEGylation by MALDI-TOF MS
Objective: To determine the average number of PEG chains attached per protein molecule.
Methodology:
-
Sample Preparation:
-
Purify the PEGylated protein to remove any unconjugated PEG and protein.
-
Prepare two samples: one of the unmodified protein and one of the PEGylated protein.
-
Desalt the samples using a suitable method (e.g., dialysis, buffer exchange) to remove salts that can interfere with ionization.
-
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a solvent mixture (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
Spotting: On a MALDI target plate, spot a small volume (e.g., 1 µL) of the sample and immediately add an equal volume of the matrix solution. Allow the spot to air dry completely (co-crystallization).
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra for both the unmodified and PEGylated protein samples in linear mode. Calibrate the instrument using protein standards of known molecular weight.
-
-
Data Analysis:
-
Determine the average molecular weight (MW) of the main peak for both the unmodified protein (MW_protein) and the PEGylated protein (MW_conjugate).
-
Calculate the mass difference: ΔMW = MW_conjugate - MW_protein.
-
Determine the average molecular weight of the PEG reagent used (MW_PEG).
-
Calculate the average degree of PEGylation: Degree = ΔMW / MW_PEG.
-
Logical Diagram for Degree of PEGylation Calculation
Caption: Calculation of the degree of PEGylation using MS data.
References
- 1. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 8. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 12. Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures [pharmafeatures.com]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. idosi.org [idosi.org]
Technical Support Center: Optimizing N-Maleimide and N-bis(PEG4-amine) Coupling Reactions
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in optimizing the reaction between N-substituted maleimides and N-bis(PEG4-amine).
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the maleimide-amine reaction?
The reaction proceeds through a Michael addition mechanism. The nucleophilic primary amine group of the N-bis(PEG4-amine) attacks the electron-deficient carbon-carbon double bond of the maleimide (B117702) ring. This forms a stable, covalent succinimide-amine adduct.
Q2: What is the most critical parameter for switching maleimide reactivity from thiols to amines?
The pH of the reaction buffer is the most critical factor. Maleimides are highly selective for thiol groups at a pH of 6.5-7.5.[1][2] To favor the reaction with primary amines, the pH must be raised to a more alkaline range, typically pH 8.5 or higher.[3] This is because a higher pH deprotonates the primary amine, increasing its nucleophilicity.
Q3: My reaction yield is low. What is the most likely cause?
The most common cause of low yield is the hydrolysis of the maleimide ring.[4] At the elevated pH required for the amine reaction, the maleimide ring is susceptible to opening by hydroxide (B78521) ions in the aqueous buffer. This forms a non-reactive maleamic acid, rendering the maleimide reagent inactive.[3][5] It is a time- and pH-dependent side reaction that directly competes with your desired amine coupling.
Q4: How can I minimize maleimide hydrolysis?
To minimize hydrolysis:
-
Prepare Fresh Reagents: Always prepare stock solutions of the maleimide reagent in a dry, aprotic solvent like DMSO or DMF immediately before use.[6] Do not store maleimides in aqueous buffers.[6]
-
Optimize pH: While a high pH is needed, avoid excessively high pH (e.g., > 9.5) where hydrolysis becomes extremely rapid.[7] An initial optimization between pH 8.5 and 9.0 is recommended.
-
Control Reaction Time: Longer reaction times increase the opportunity for hydrolysis. Monitor the reaction progress to determine the optimal time, avoiding unnecessarily long incubations.
Q5: I am using a bis-amine linker. How do I control whether I get a mono-adduct or a di-adduct?
The stoichiometry (molar ratio) of your reactants is the primary tool for controlling the product distribution:
-
To favor the mono-adduct (only one amine of the linker reacts): Use a molar excess of the N-bis(PEG4-amine) linker relative to the maleimide molecule.
-
To favor the di-adduct (both amines of the linker react, potentially for crosslinking): Use a molar excess of the maleimide molecule relative to the N-bis(PEG4-amine) linker. A 2:1 or slightly higher molar ratio of maleimide to bis-amine linker is a good starting point.
Q6: What buffer should I use for the reaction?
Use a non-nucleophilic buffer that is effective in the pH 8.5-9.0 range. Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[6] Good choices include:
-
Borate buffer (100 mM)
-
Sodium bicarbonate/carbonate buffer (100 mM)
-
HEPES (can be used up to ~pH 8.5)
Reaction Parameter Tables
Table 1: Comparison of Maleimide Reactions with Thiols vs. Amines
| Parameter | Thiol Coupling | Amine Coupling |
| Optimal pH | 6.5 - 7.5[1] | 8.5 - 9.0[3] |
| Relative Rate | Very Fast (approx. 1000x faster than amines at pH 7)[1] | Slower |
| Primary Side Reaction | Retro-Michael Reaction (Thiol Exchange)[4] | Maleimide Hydrolysis[4] |
| Nucleophile | Thiolate anion (RS⁻) | Deprotonated primary amine (R-NH₂) |
| Recommended Buffer | Phosphate (PBS), HEPES[6] | Borate, Bicarbonate |
Table 2: Recommended Starting Conditions for N-Mal-N-bis(PEG4-amine) Coupling
| Parameter | Recommended Starting Condition | Optimization Range |
| pH | 8.5 | 8.0 - 9.0 |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C |
| Reaction Time | 4 hours | 2 - 24 hours |
| Solvent | Aqueous Buffer (e.g., Borate) with <10% DMSO/DMF | Adjust co-solvent % if solubility is an issue |
| Molar Ratio (Mal:Amine) | 2.5 : 1 (for di-adduct) or 1 : 2.5 (for mono-adduct) | 1:5 to 5:1 |
| Concentration | 1-10 mg/mL of limiting reagent | Dependent on reactant solubility |
Experimental Protocols
Protocol 1: General Procedure for Coupling
This protocol aims for the di-adduct product by using an excess of the maleimide reagent.
-
Reagent Preparation: a. Equilibrate your N-Maleimide reagent and N-bis(PEG4-amine) linker to room temperature. b. Prepare a 100 mM Borate Buffer at pH 8.5. Degas the buffer by vacuum or by bubbling with nitrogen/argon. c. Immediately before use, dissolve the N-Maleimide reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM or ~10 mg/mL). d. Dissolve the N-bis(PEG4-amine) linker in the pH 8.5 Borate Buffer to a desired concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: a. In a reaction vial, add the N-bis(PEG4-amine) solution. b. Add the N-Maleimide stock solution to the reaction vial to achieve a 2.5-fold molar excess of maleimide over the amine linker. The final DMSO concentration should ideally be below 10%. c. Mix gently by pipetting or brief vortexing. d. Incubate the reaction at room temperature for 4 hours, protected from light.
-
Quenching the Reaction: a. To stop the reaction, add a small molecule with a primary amine or thiol to quench any unreacted maleimide. A 5-fold molar excess of L-cysteine or Tris buffer relative to the initial amount of maleimide is effective. b. Let the quenching reaction proceed for 30 minutes at room temperature.
-
Analysis and Purification: a. Analyze the reaction mixture to confirm product formation. Techniques like LC-MS are ideal for identifying the mono- and di-adducts and any remaining starting materials. b. Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Small-Scale Optimization of Reaction Time
This protocol helps determine the minimum time required for a complete reaction, thereby minimizing hydrolysis.
-
Set up the conjugation reaction as described in Protocol 1 (steps 1a through 2c).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench each aliquot by adding it to a tube containing a quenching agent (e.g., L-cysteine).
-
Analyze each quenched sample by LC-MS or HPLC to determine the relative amounts of product and starting material.
-
Plot the percentage of product formation versus time to identify the optimal reaction duration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Maleimide Hydrolysis: The maleimide reagent was inactivated by exposure to water/buffer before or during the reaction.[4] | • Prepare maleimide stock solution in anhydrous DMSO/DMF immediately before use. • Decrease reaction time or pH (e.g., try pH 8.0). |
| 2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris) that competed with the linker.[6] | • Use a non-amine buffer like Borate or Bicarbonate. | |
| Low Yield / Incomplete Reaction | 1. Suboptimal pH: The pH is too low for efficient deprotonation of the amine, slowing the reaction significantly. | • Increase the pH in small increments (e.g., from 8.5 to 8.8 or 9.0) and re-evaluate. |
| 2. Insufficient Reaction Time: The reaction has not proceeded to completion. | • Monitor the reaction over a longer period (up to 24 hours). Perform a time-course study (Protocol 2). | |
| 3. Low Molar Ratio: Insufficient excess of one reagent is limiting the reaction. | • Increase the molar excess of the reagent that is not the limiting factor. A 5-10 fold excess can sometimes be required. | |
| Mix of Mono- and Di-adducts | 1. Incorrect Stoichiometry: The molar ratio of maleimide to bis-amine linker is close to 1:1 or 2:1. | • To favor the di-adduct, significantly increase the molar excess of the maleimide (e.g., >5-fold). • To favor the mono-adduct, significantly increase the molar excess of the bis-amine linker. |
| Unidentified Peaks in Analysis | 1. Hydrolyzed Maleimide: A peak corresponding to the mass of the maleamic acid may be present.[3] | • This confirms that hydrolysis is a significant side reaction. Shorten the reaction time or lower the pH. |
| 2. Product Degradation: The product itself may be unstable under the reaction conditions. | • Once the optimal reaction time is found, quench the reaction immediately and proceed to purification. Neutralize the pH of the final product for storage. |
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Analysis of N-Mal-N-bis(PEG4-amine) Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry (MS) techniques for the characterization of biomolecules conjugated with the heterobifunctional N-Mal-N-bis(PEG4-amine) linker. We offer a detailed comparison of common MS approaches, present standardized experimental protocols, and include supporting data to guide researchers in selecting the optimal analytical strategy for their specific needs.
Introduction to N-Mal-N-bis(PEG4-amine) Conjugates
The N-Mal-N-bis(PEG4-amine) linker is a valuable tool in bioconjugation, enabling the covalent linkage of biomolecules. Its structure features a maleimide (B117702) group for reaction with thiol-containing molecules (e.g., cysteine residues in proteins) and a terminal amine for further functionalization. The dual PEG4 (polyethylene glycol) chains enhance solubility and can provide a flexible spacer arm. Accurate characterization of these conjugates is critical to ensure identity, purity, and homogeneity, with mass spectrometry being the primary analytical technique.
This guide focuses on comparing two principal MS workflows for analyzing a model conjugate: a cysteine-containing peptide linked to a reporter molecule via the N-Mal-N-bis(PEG4-amine) linker.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of PEGylated bioconjugates. The two most common methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offer distinct advantages and are compared below.
Workflow Overview
The general workflow for the analysis of these conjugates involves several key steps, from sample preparation to data interpretation.
Caption: General experimental workflow for MS analysis of bioconjugates.
Performance Comparison: ESI vs. MALDI
Electrospray ionization is often coupled with high-resolution mass analyzers (e.g., Orbitrap, Q-TOF) and is ideal for obtaining precise mass measurements and detailed structural information from complex mixtures. MALDI, typically paired with Time-of-Flight (TOF) analyzers, excels in high-throughput screening and the analysis of larger molecules, though often at lower resolution.
Table 1: Quantitative Comparison of ESI-MS and MALDI-TOF for a Model Peptide Conjugate
| Parameter | ESI-QTOF / Orbitrap | MALDI-TOF |
| Typical Mass Accuracy | < 5 ppm | 20-100 ppm |
| Resolution (FWHM) | > 60,000 | 10,000 - 40,000 |
| Ion Species | Multiply charged ions (e.g., [M+nH]n+) | Predominantly singly charged ions ([M+H]+) |
| Sample Consumption | Low (fmol to low pmol) | Very Low (sub-fmol to fmol) |
| Salt Tolerance | Low (requires extensive desalting) | High (more tolerant to buffers and salts) |
| Throughput | Lower (LC-MS integration) | Higher (direct plate spotting) |
| Primary Application | High-resolution intact mass, fragmentation analysis. | Rapid screening, analysis of large proteins. |
Fragmentation Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is essential for confirming the identity of the conjugate and pinpointing the site of modification. The choice of fragmentation method determines the type of structural information obtained.
Fragmentation Pathways
Collision-Induced Dissociation (CID) is the most common method, typically cleaving the most labile bonds, which in PEGylated peptides are often the peptide backbone amide bonds and the PEG ether linkages. This provides peptide sequence information and can confirm the presence of the linker.
Caption: Key fragmentation sites in a model conjugate during CID-MS/MS.
Table 2: Information Obtained from Different Fragmentation Methods
| Method | Principle | Primary Information Yielded | Best For |
| CID | Collisional activation | Peptide sequence (b- and y-ions), PEG neutral losses (44.026 Da) | Routine confirmation of peptide identity and presence of PEG modification. |
| HCD | Higher-energy collisional dissociation | Similar to CID but often with higher resolution fragment ions (in Orbitrap). | High-resolution characterization of fragment ions. |
| ETD | Electron Transfer Dissociation | Cleaves peptide backbone (c- and z-ions) while preserving labile modifications (linker). | Confirming modification site without cleaving the PEG linker itself. |
Experimental Protocols
Protocol 1: Sample Preparation for MS Analysis
-
Objective: To desalt and concentrate the N-Mal-N-bis(PEG4-amine) conjugate prior to MS analysis.
-
Materials: C4 ZipTip®, Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA) in water, 50% ACN / 0.1% TFA.
-
Procedure:
-
Equilibrate the C4 ZipTip by aspirating and dispensing 10 µL of 50% ACN / 0.1% TFA three times.
-
Wash the tip by aspirating and dispensing 10 µL of 0.1% TFA three times.
-
Load the sample (1-10 µL containing ~5 pmol of conjugate) by aspirating and dispensing slowly for 10-15 cycles.
-
Wash the bound sample by aspirating and dispensing 10 µL of 0.1% TFA five times.
-
Elute the sample by aspirating and dispensing 2-5 µL of 50% ACN / 0.1% TFA directly into a new tube or onto a MALDI plate.
-
Protocol 2: ESI-QTOF MS Analysis
-
Objective: To acquire high-resolution intact mass data of the conjugate.
-
Instrumentation: An Agilent 6550 iFunnel Q-TOF LC/MS system (or equivalent).
-
Method:
-
LC Separation (Optional, for complex samples):
-
Column: C4, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: 5% to 95% B over 10 minutes.
-
-
MS Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Gas Temperature: 325 °C.
-
Drying Gas: 10 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Mass Range: 300 - 3000 m/z.
-
Acquisition Rate: 2 spectra/s.
-
-
-
Data Analysis: Use vendor software (e.g., MassHunter) to deconvolute the resulting charge state envelope to obtain the neutral, intact mass of the conjugate.
Protocol 3: MALDI-TOF MS Analysis
-
Objective: To rapidly screen for the presence of the conjugate.
-
Instrumentation: A Bruker ultrafleXtreme MALDI-TOF/TOF (or equivalent).
-
Method:
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50% ACN / 0.1% TFA.
-
Spotting: Mix 1 µL of the desalted sample (from Protocol 1) with 1 µL of the matrix solution directly on the MALDI target plate. Allow to air dry completely (dried-droplet method).
-
MS Acquisition Parameters:
-
Ionization Mode: Positive, Linear.
-
Laser Intensity: Optimized for signal-to-noise (typically 40-60%).
-
Mass Range: 1000 - 10000 Da.
-
Shots per Spectrum: 500-1000 laser shots.
-
-
-
Data Analysis: Identify the peak corresponding to the singly protonated species [M+H]+. The characteristic PEG ladder (peaks separated by 44 Da) may be visible as adducts or unresolved peak broadening.
A Comparative Guide to Characterizing N-Mal-N-bis(PEG4-amine) ADCs by Hydrophobic Interaction Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) for the characterization of Antibody-Drug Conjugates (ADCs) featuring the N-Mal-N-bis(PEG4-amine) linker. We will explore the performance of HIC in determining critical quality attributes, compare it with alternative analytical techniques, and provide detailed experimental protocols to support your research and development efforts.
Introduction to N-Mal-N-bis(PEG4-amine) ADCs and the Role of HIC
The N-Mal-N-bis(PEG4-amine) linker is a branched, hydrophilic linker utilized in the development of next-generation ADCs. Its branched structure allows for the attachment of multiple drug molecules, potentially increasing the drug-to-antibody ratio (DAR), while the polyethylene (B3416737) glycol (PEG) chains enhance solubility and can reduce aggregation.[1][2] Characterizing the heterogeneity of these complex biomolecules is critical for ensuring their safety and efficacy.
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique particularly well-suited for the characterization of ADCs.[3] It separates molecules based on their surface hydrophobicity under non-denaturing conditions, which preserves the native structure of the antibody.[4] For ADCs, the addition of a hydrophobic drug-linker moiety increases the overall hydrophobicity of the antibody, allowing HIC to resolve species with different numbers of conjugated drugs.[5] This makes HIC an ideal method for determining the DAR and the distribution of different drug-loaded species.[3][6]
HIC Performance in Characterizing N-Mal-N-bis(PEG4-amine) ADCs
The branched and hydrophilic nature of the N-Mal-N-bis(PEG4-amine) linker influences the HIC profile of the resulting ADC. The PEG chains are hydrophilic and can shield the hydrophobic drug, leading to earlier elution times compared to ADCs with more hydrophobic linkers. However, the overall hydrophobicity will still increase with each conjugated drug-linker, enabling separation of different DAR species.[7]
Key Performance Attributes:
-
DAR Determination: HIC effectively separates ADC species based on their drug load, allowing for the calculation of the average DAR and the assessment of drug distribution.
-
Heterogeneity Profiling: The technique provides a detailed profile of the different drug-loaded species present in the ADC preparation.
-
Non-Denaturing Conditions: HIC is performed in aqueous salt solutions without organic solvents, which helps to maintain the conformational integrity of the ADC.[4]
Comparison with Alternative Analytical Methods
While HIC is a cornerstone for ADC characterization, orthogonal methods are essential for a comprehensive understanding of the molecule.
| Analytical Method | Principle | Advantages for N-Mal-N-bis(PEG4-amine) ADCs | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity in a decreasing salt gradient. | Excellent for DAR determination and heterogeneity profiling under native conditions.[3] | High salt concentrations can be incompatible with mass spectrometry (MS) without specialized interfaces.[8] May have lower resolution for very hydrophilic linkers. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separation based on hydrophobicity using a non-polar stationary phase and an organic solvent gradient. | High resolution, especially for reduced antibody chains.[1] Readily coupled with MS for mass confirmation of different species. | Denaturing conditions can lead to the loss of native structure information.[9] May not be suitable for intact ADC analysis if the branched structure is unstable under these conditions. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective for quantifying aggregates and fragments.[1] Can be performed under native conditions. | Does not provide information on DAR. Hydrophobic interactions with the column matrix can sometimes occur. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides accurate mass information for the entire ADC and its subunits, confirming conjugation and identifying modifications. | Direct coupling with HIC is challenging due to high salt concentrations. |
Experimental Protocols
General HIC Protocol for ADC Analysis
This protocol provides a general framework for the HIC analysis of ADCs. Optimization of specific parameters will be necessary for individual ADCs.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR, Agilent AdvanceBio HIC)[6][10]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 10-50 µg of the prepared ADC sample.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species to calculate the average DAR and the percentage of each species.
Alternative Method: Reversed-Phase Liquid Chromatography (RPLC) of Reduced ADC
For a detailed analysis of the light and heavy chains and their drug loads, RPLC of the reduced ADC is a valuable orthogonal method.
Materials:
-
RPLC Column (e.g., C4 or C8)
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC or UPLC system, preferably coupled to a mass spectrometer
Procedure:
-
ADC Reduction: Incubate the ADC sample with an excess of DTT (e.g., 10 mM) at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Column Equilibration: Equilibrate the RPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection: Inject the reduced ADC sample.
-
Gradient Elution: Elute the separated light and heavy chains using a linear gradient of Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm and/or by mass spectrometry.
-
Data Analysis: Identify and quantify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
Visualizing the Workflow and Rationale
Caption: Experimental workflow for HIC analysis of ADCs.
Caption: Rationale for using HIC to characterize ADCs.
Conclusion
Hydrophobic Interaction Chromatography is an indispensable tool for the characterization of N-Mal-N-bis(PEG4-amine) ADCs. Its ability to provide detailed information on drug-to-antibody ratio and heterogeneity under native conditions is crucial for the development of safe and effective ADC therapeutics. When used in conjunction with orthogonal methods such as RPLC and SEC, HIC provides a comprehensive analytical package for the in-depth characterization of these complex and promising biopharmaceuticals.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Trifunctional Linkers: A Leap Forward in Drug Conjugate Design
In the landscape of targeted therapeutics, the linker molecule, which bridges a targeting moiety like an antibody to a payload, plays a pivotal role in the overall efficacy and safety of the conjugate. While bifunctional linkers have been the cornerstone of technologies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the advent of trifunctional linkers represents a significant advancement, offering enhanced versatility and the potential for more potent and sophisticated therapeutic strategies. This guide provides a detailed comparison of trifunctional and bifunctional linkers, supported by experimental insights, to assist researchers, scientists, and drug development professionals in navigating the expanding possibilities of drug conjugate design.
At a Glance: Bifunctional vs. Trifunctional Linkers
| Feature | Bifunctional Linker | Trifunctional Linker |
| Functionality | Connects two molecular entities (e.g., antibody and a single payload). | Connects three molecular entities, enabling dual-payload delivery, or the incorporation of a payload and a diagnostic/imaging agent. |
| Therapeutic Strategy | Single-mechanism of action. | Multi-pronged attack on diseases, potential to overcome drug resistance, and theranostic applications. |
| Drug-to-Antibody Ratio (DAR) | Typically lower, with challenges in achieving high, homogenous DAR. | Can potentially achieve higher and more controlled DAR, especially with branched structures.[1] |
| Complexity | Simpler synthesis and conjugation chemistry. | More complex synthesis and requires orthogonal conjugation strategies for selective attachment of different molecules.[1] |
| Applications | Standard ADCs, PROTACs.[2] | Dual-payload ADCs, theranostic ADCs, targeted delivery of multiple agents.[3][4] |
Key Advantages of Trifunctional Linkers
Trifunctional linkers offer several distinct advantages over their bifunctional counterparts, primarily stemming from their ability to introduce a third functional component to the conjugate. This opens up new avenues for therapeutic intervention and diagnostic applications.
Dual-Payload Delivery for Enhanced Efficacy and Overcoming Resistance:
A primary application of trifunctional linkers is the creation of dual-payload ADCs, which can deliver two different cytotoxic agents to a cancer cell.[4] This approach can lead to synergistic or additive anti-tumor effects and can be particularly effective against heterogeneous tumors or those that have developed resistance to a single-drug therapy.[5][6] By targeting multiple cellular pathways simultaneously, dual-payload ADCs can potentially achieve a more durable therapeutic response. For instance, a trifunctional linker can be designed to carry both a microtubule inhibitor and a DNA-damaging agent, presenting a multi-faceted attack on cancer cells.[4]
Theranostic Applications: Combining Therapy and Diagnostics:
Trifunctional linkers enable the development of "theranostic" agents by allowing the simultaneous attachment of a therapeutic payload and a diagnostic or imaging agent (e.g., a fluorescent dye or a chelator for a radiometal).[3] This allows for real-time monitoring of the drug's biodistribution, target engagement, and therapeutic response, paving the way for personalized medicine approaches.
Modularity and Versatility in Conjugate Design:
The third functional group on a trifunctional linker provides a versatile handle for introducing other functionalities to modulate the properties of the conjugate. This can include molecules to enhance solubility, improve pharmacokinetic profiles, or facilitate cell penetration.[3] The use of orthogonal "click" chemistries allows for the precise and sequential attachment of different molecules to the linker, offering a high degree of control over the final conjugate's architecture.[1]
Structural and Functional Comparisons
The fundamental difference between bifunctional and trifunctional linkers lies in their core structure, which dictates their capabilities.
Figure 1. A simplified comparison of the connectivity of bifunctional and trifunctional linkers.
Experimental Data on Dual-Payload ADCs Enabled by Trifunctional Linkers
One study detailed the development of a dual-payload bispecific ADC using a trifunctional linker to attach both MMAF (monomethyl auristatin F) and SN38 payloads.[5] While a direct comparison to a bifunctional linker was not the focus, the study demonstrated the feasibility and potential of this approach to create more potent ADCs.
Another research effort focused on creating homogeneous dual-drug ADCs with defined drug-to-antibody ratios (DARs) of 2+2, 4+2, and 2+4, showcasing the flexibility in tuning the physicochemical properties and efficacy of the ADC.[7]
The following table summarizes the characteristics of a theranostic ADC developed using a bifunctional molecule that incorporates both a therapeutic and a fluorescent imaging agent, a concept that can be extended with trifunctional linkers.
| Property | Value | Reference |
| ADC | Mil40-E-15C (Theranostic ADC) | [8] |
| Payload | MMAE | [8] |
| Linker Type | 7-AHC-based dipeptide (bifunctional with theranostic properties) | [8] |
| In Vitro Stability (t1/2) | > 7 days | [8] |
| In Vitro Activity (IC50) | 0.09-3.74 nM | [8] |
| In Vivo Efficacy | Equivalent to the marketed ADC T-DM1 | [8] |
Experimental Protocols
Protocol for Conjugating a Dual-Payload Linker to an Antibody
This protocol is a generalized procedure based on established methods for cysteine-thiol maleimide (B117702) reaction for site-specific conjugation of a pre-loaded trifunctional linker to a monoclonal antibody (mAb).[9]
1. Antibody Preparation (Partial Reduction):
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
Prepare a 10 mM stock solution of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in the same buffer.
-
Add TCEP to the antibody solution to a final molar ratio of approximately 2.5:1 (TCEP:mAb) to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 2 hours with gentle mixing.
-
Remove excess TCEP by buffer exchange into the reaction buffer using a desalting column or centrifugal filter.
-
Determine the concentration of the reduced antibody spectrophotometrically at 280 nm.
2. Preparation of the Trifunctional Linker-Payload Complex:
-
Synthesize the trifunctional linker with orthogonal reactive groups.
-
Sequentially conjugate the two distinct payloads to the linker using appropriate orthogonal chemistry (e.g., click chemistry and oxime ligation).[1]
-
Purify the linker-payload complex using chromatography (e.g., reversed-phase HPLC).[5]
-
Dissolve the purified linker-payload complex in an anhydrous solvent like DMSO to a concentration of 10 mM.
3. Conjugation and Purification:
-
Add the linker-payload solution to the reduced antibody solution to a final molar ratio of approximately 5:1 (Linker-Payload:mAb).
-
Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.
-
Quench the reaction by adding a capping agent like L-cysteine to a final concentration of 1 mM to react with any unreacted maleimide groups.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linkers, payloads, and aggregated antibodies.
-
Collect and pool the fractions corresponding to the monomeric ADC peak.
-
Concentrate the purified ADC and determine the final concentration and drug-to-antibody ratio (DAR).
-
Store the purified ADC at 2-8°C.
Figure 2. A generalized workflow for the conjugation of a dual-payload linker to an antibody.
Signaling Pathways and Logical Relationships
The strategic advantage of a dual-payload ADC, enabled by a trifunctional linker, lies in its ability to simultaneously disrupt multiple critical signaling pathways within a cancer cell, thereby increasing the likelihood of inducing apoptosis and overcoming resistance mechanisms.
References
- 1. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 7. crossbridgebio.com [crossbridgebio.com]
- 8. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Conjugation Sites for N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the conjugation of N-Mal-N-bis(PEG4-amine), a branched linker widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] We present supporting experimental data, detailed protocols, and a comparison with alternative reagents to assist researchers in making informed decisions for their bioconjugation strategies.
The maleimide (B117702) group of N-Mal-N-bis(PEG4-amine) reacts specifically with free sulfhydryl groups (-SH) on proteins, such as those from cysteine residues, to form a stable thioether bond.[3][4] The branched polyethylene (B3416737) glycol (PEG) chains enhance solubility and can be functionalized with various moieties, such as amines, for further conjugation.[1][5] Validating the precise location and efficiency of this conjugation is critical for ensuring the homogeneity, stability, and efficacy of the final bioconjugate.[6][7]
Comparative Analysis of Validation Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of bioconjugates.[6][7][8] The primary techniques for validating conjugation sites and determining the drug-to-antibody ratio (DAR) are Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).
| Parameter | Hydrophobic Interaction Chromatography (HIC-UV/Vis) | Mass Spectrometry (LC-MS) | Alternative: UV-Vis Spectroscopy |
| Primary Measurement | Drug-to-Antibody Ratio (DAR) distribution and average DAR.[9] | Precise molecular weight of light and heavy chains, confirming conjugation and identifying sites.[9][10] | Average DAR based on absorbance differences.[8] |
| Resolution | Provides a profile of different drug-loaded species (e.g., DAR 0, 2, 4). | High resolution at the molecular level, can pinpoint specific cysteine residues that have been conjugated.[10][11] | Low resolution, provides only an average value. |
| Sample Preparation | Minimal, non-denaturing conditions. | Requires denaturation, reduction, and often enzymatic digestion of the protein.[10] | Minimal, non-denaturing conditions. |
| Throughput | High, suitable for initial screening.[9] | Lower, more time-consuming analysis. | High, suitable for quick estimations. |
| Limitations | Ambiguous DAR assignment can occur; does not identify conjugation sites.[9] | Can be biased towards certain fragments; complex data analysis.[9] | Indirect measurement, prone to interference from other chromophores.[8] |
Experimental Protocols
General Conjugation Protocol with N-Mal-N-bis(PEG4-amine)
This protocol describes the conjugation of N-Mal-N-bis(PEG4-amine) to a monoclonal antibody (mAb) with reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-Mal-N-bis(PEG4-amine)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation Buffer: PBS, pH 7.2-7.5
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate for 2 hours at 37°C to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve N-Mal-N-bis(PEG4-amine) in an appropriate solvent (e.g., DMSO) immediately before use.[12]
-
Add a 5-fold molar excess of the dissolved linker to the reduced antibody solution.
-
Incubate for 1 hour at room temperature with gentle stirring.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 15 minutes.
-
-
Purification:
-
Remove excess linker and quenching reagent using size-exclusion chromatography (SEC) or centrifugal filter units, exchanging the buffer into a suitable formulation buffer.
-
Validation by Hydrophobic Interaction Chromatography (HIC)
Workflow:
Caption: Workflow for HIC-based analysis of ADC samples.
Method:
-
Column: A non-porous HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
Data Interpretation: The unconjugated antibody will elute first, followed by species with increasing DAR values, as the conjugation increases the hydrophobicity of the protein. The peak areas are integrated to determine the relative abundance of each species and calculate the average DAR.
Validation by Mass Spectrometry (LC-MS)
Workflow:
Caption: Workflow for LC-MS based validation of conjugation.
Method for Intact/Reduced Mass Analysis:
-
Sample Preparation:
-
Dilute the conjugate to 1 mg/mL.
-
For reduced analysis, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
-
LC Separation:
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the light and heavy chains (e.g., 20-80% B over 15 minutes).
-
-
MS Detection:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data.
-
Deconvolute the resulting spectra to determine the molecular weights of the light and heavy chains.
-
Data Interpretation: The mass increase on the light or heavy chains corresponds to the mass of the attached N-Mal-N-bis(PEG4-amine) linker. For site identification, the protein is digested with an enzyme like trypsin, and the resulting peptides are analyzed by LC-MS/MS to identify the specific peptide (and thus cysteine residue) that is modified.[10][11]
Comparison with Alternative Linkers
The choice of linker is critical and depends on the desired properties of the final conjugate. N-Mal-N-bis(PEG4-amine) is a branched linker, and its alternatives include other branched linkers with different functionalities.
| Linker | Reactive Groups | Key Features | Primary Application |
| N-Mal-N-bis(PEG4-amine) | Maleimide, 2x Amine | Branched structure allows for potential dual functionalization via the amine groups. The PEG chains enhance solubility.[1][5] | Conjugation to thiols, with subsequent attachment of molecules to the amine groups. |
| N-Mal-N-bis(PEG4-acid) | Maleimide, 2x Carboxylic Acid | Similar to the amine version but with carboxyl groups for conjugation to amines via EDC/NHS chemistry.[2][3] | Creating conjugates where the payload is attached via an amide bond. |
| N-Mal-N-bis(PEG4-NHS ester) | Maleimide, 2x NHS Ester | The NHS esters react with primary amines, providing an alternative conjugation strategy.[13] | Dual conjugation to both thiols and amines on a protein or linking two different amine-containing molecules to a thiol. |
| Mal-PEG4-amine (Linear) | Maleimide, 1x Amine | A linear linker offering a single point for further conjugation.[4] | Simpler, single-payload conjugation strategies. |
Signaling Pathway and Mechanism of Action
The validation of conjugation is a critical step in the development of ADCs. The overall mechanism of action for a typical ADC is depicted below.
Caption: General mechanism of action for an antibody-drug conjugate.
This guide provides a framework for the validation of bioconjugates created with N-Mal-N-bis(PEG4-amine). The combination of chromatographic and mass spectrometric techniques is essential for a thorough characterization, ensuring the quality and consistency of these complex therapeutic molecules.[6][7]
References
- 1. N-Mal-N-bis(PEG4-amine) [myskinrecipes.com]
- 2. N-Mal-N-bis(PEG4-acid), CAS 2100306-52-1 | AxisPharm [axispharm.com]
- 3. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 4. Mal-PEG4-amine, 2221042-92-6 | BroadPharm [broadpharm.com]
- 5. N-Mal-N-bis(PEG4-acid-amido-PEG24-t butyl ester) | BroadPharm [broadpharm.com]
- 6. adcreview.com [adcreview.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
Navigating the Challenges of Serum Stability for N-Mal-N-bis(PEG4-amine) Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of bioconjugates in serum is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of the stability of N-Maleimide-N-bis(PEG4-amine) conjugates, offering insights into their performance against alternative linker technologies, supported by experimental data and detailed protocols.
The utility of maleimide-based linkers, such as N-Mal-N-bis(PEG4-amine), in bioconjugation is well-established, primarily due to their high reactivity and specificity towards thiol groups found in cysteine residues of proteins. This reaction forms a stable thioether bond, a cornerstone of many antibody-drug conjugates (ADCs) and other targeted therapies. However, the long-term stability of the resulting thiosuccinimide linkage in the physiological environment of serum presents a significant challenge.
The Stability Conundrum: Retro-Michael Addition and Hydrolysis
The primary mechanisms compromising the stability of maleimide-thiol conjugates in serum are retro-Michael addition and hydrolysis of the succinimide (B58015) ring. In the retro-Michael reaction, the thioether bond is cleaved, leading to the release of the conjugated payload. This can occur through exchange with thiol-containing serum proteins like albumin, leading to off-target effects and reduced therapeutic efficacy.
Hydrolysis of the succinimide ring, on the other hand, can be a stabilizing event. The ring-opened succinamic acid product is less susceptible to the retro-Michael reaction.[1][2][3][4] The rate of this hydrolysis is influenced by the local microenvironment and the specific substituents on the maleimide (B117702) ring.
Comparative Stability of Maleimide-Based Linkers
| Linker Type | % Deconjugation in Serum (7 days, 37°C) | Key Findings | Reference |
| N-alkyl maleimides | 35-67% | Traditional N-alkyl maleimides exhibit variable and often significant deconjugation in serum over time. | [5] |
| N-aryl maleimides | < 20% | The addition of an N-phenyl or N-fluorophenyl group accelerates thiosuccinimide hydrolysis, leading to a more stable, ring-opened conjugate and significantly less deconjugation. | [5] |
| Phenyloxadiazole sulfone | ~10% (after 1 month) | Sulfone-based linkers offer a more stable alternative to maleimides for cysteine conjugation, showing minimal degradation over extended periods in human plasma. | [6] |
Visualizing the Pathways of Instability and Stabilization
The interplay between the destabilizing retro-Michael reaction and the potentially stabilizing hydrolysis is a critical concept for researchers to grasp. The following diagrams illustrate these chemical pathways.
Caption: Competing pathways of thiosuccinimide conjugate fate in serum.
Experimental Protocol: Assessing Serum Stability
To empirically determine the stability of an N-Mal-N-bis(PEG4-amine) conjugate, a robust and reproducible experimental protocol is essential. The following method, utilizing High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a standard approach in the field.
Objective:
To quantify the percentage of intact bioconjugate remaining after incubation in serum over a defined time course.
Materials:
-
Bioconjugate of interest (e.g., N-Mal-N-bis(PEG4-amine) conjugated to a protein)
-
Pooled human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS system with a suitable column (e.g., C18 reverse-phase)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
-
Time Points:
-
Withdraw aliquots from each sample at designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
-
Protein Precipitation (for serum samples):
-
To each serum aliquot, add three volumes of cold ACN to precipitate serum proteins.
-
For the PBS control, dilute with the mobile phase as needed.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze by reverse-phase HPLC or LC-MS.
-
Monitor the peak corresponding to the intact bioconjugate.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate at each time point relative to the T=0 time point.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for assessing bioconjugate serum stability.
Conclusion
While N-Mal-N-bis(PEG4-amine) linkers offer a convenient method for bioconjugation, their stability in serum is a critical parameter that must be carefully evaluated. The propensity for retro-Michael addition necessitates a thorough understanding of the factors that influence conjugate stability. As demonstrated, alternative linker technologies, such as N-aryl maleimides and sulfone-based linkers, can offer significantly improved stability profiles. For any given bioconjugate, empirical testing using standardized protocols is paramount to ensure the development of safe and effective therapeutics.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Proteins Modified with N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays for proteins modified with the heterobifunctional crosslinker, N-Mal-N-bis(PEG4-amine). This branched polyethylene (B3416737) glycol (PEG) linker, featuring a maleimide (B117702) group for thiol-specific conjugation and two NHS esters for amine-specific conjugation, offers a versatile platform for creating complex bioconjugates. Understanding the functional consequences of such modifications is paramount for the development of effective protein-based therapeutics and diagnostics. This document outlines key functional assays, provides detailed experimental protocols, and compares the potential impact of this branched PEG linker with other common crosslinking alternatives, supported by experimental data from the literature.
Introduction to N-Mal-N-bis(PEG4-amine) and Its Alternatives
N-Mal-N-bis(PEG4-amine) is a heterotrifunctional linker designed for advanced bioconjugation. The maleimide group selectively reacts with sulfhydryl groups (e.g., from cysteine residues), while the two NHS esters react with primary amines (e.g., from lysine (B10760008) residues or the N-terminus). The branched PEG4 arms enhance hydrophilicity, which can improve the solubility and stability of the resulting conjugate and reduce aggregation.[1][2]
The choice of crosslinker is a critical step in the design of bioconjugates, profoundly influencing their stability, efficacy, and toxicity.[3] Alternatives to N-Mal-N-bis(PEG4-amine) include a variety of linear and branched, as well as cleavable and non-cleavable linkers. A common alternative is Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-PEGylated heterobifunctional linker.[4][5] Other alternatives include linkers with different reactive groups or PEG chain lengths.
Key Functional Assays for Modified Proteins
The modification of a protein with a linker like N-Mal-N-bis(PEG4-amine) can impact its biological activity. A suite of functional assays is essential to characterize these changes.
Ligand-Binding Assays
These assays are crucial for determining if the modified protein can still bind to its target receptor or ligand.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A versatile plate-based assay to quantify binding.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding and dissociation.
Cell-Based Functional Assays
These assays assess the biological effect of the modified protein on living cells.
-
Cytotoxicity Assays (e.g., MTT, XTT): Measure the ability of a protein conjugate (like an antibody-drug conjugate) to kill target cells.[5][6]
-
Internalization Assays: Determine if the modified protein, upon binding to a cell surface receptor, is internalized by the cell. This is critical for drug delivery applications.
Quantitative Data Comparison
Table 1: Comparison of In Vitro Cytotoxicity (IC50) for Antibody-Drug Conjugates with Different Linkers
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Protease-Sensitive (Cleavable) | Val-Cit | MMAE | HER2+ | 4.5 | [6] |
| pH-Sensitive (Cleavable) | Hydrazone | Doxorubicin | Various | Variable | [6] |
| Glutathione-Sensitive (Cleavable) | Disulfide | MMAF | CD30+ | 1.2 | [6] |
| Non-Cleavable | SMCC | DM1 | HER2+ | 15.2 | [6] |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental setups.
Table 2: Comparison of Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Stability Metric | Value | Reference |
| Protease-Sensitive | Val-Cit-PABC | % Intact ADC after 7 days (human plasma) | >95% | [6] |
| pH-Sensitive | Hydrazone | Half-life in mouse plasma | ~20 hours | [6] |
| Glutathione-Sensitive | SPDP | % Payload release after 24h (human plasma) | <5% | [6] |
Table 3: Impact of PEGylation on Receptor Binding Affinity
| Protein | Linker Type | Change in Binding Affinity (Kd) | Reference |
| Antibody H10 | Amine-reactive PEG4 | 17-fold decrease for Protein G | [7] |
| FGF21 | Site-specific maleimide PEG | Less than 4-fold decrease (internal residue) | [8] |
| Exendin-4 | C-terminal cysteine PEGylation | Highest receptor binding compared to N-terminal and non-specific PEGylation | [8] |
Experimental Protocols
ELISA-Based Ligand Binding Assay
Objective: To determine the binding affinity of the modified protein to its target.
Methodology:
-
Coating: Coat a 96-well microplate with the target antigen (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% skim milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add serial dilutions of the modified protein and the unmodified control to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add a primary antibody specific for the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature for each antibody.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance versus protein concentration and determine the binding affinity (e.g., EC50).
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a protein conjugate on target cells.[6]
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the modified protein conjugate, unmodified protein (as a control), and a vehicle control.
-
Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (typically 48-96 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Antibody Internalization Assay (Fluorescence-Based)
Objective: To visualize and quantify the internalization of an antibody-conjugate.
Methodology:
-
Cell Seeding: Seed target cells that express the receptor of interest onto a suitable imaging plate or slide and allow them to adhere.
-
Labeling: Label the antibody-conjugate with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Treatment: Add the fluorescently labeled antibody-conjugate to the cells.
-
Incubation and Imaging: Incubate the cells at 37°C and acquire images at various time points using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the internalization by measuring the fluorescence intensity inside the cells over time.
Diagrams
Caption: Workflow for a cell-based cytotoxicity (MTT) assay.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Mal-N-bis(PEG4-amine) and Linear SM(PEG)n Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison between the branched, trifunctional linker N-Mal-N-bis(PEG4-amine) and the class of linear, heterobifunctional SM(PEG)n linkers. This comparison is supported by a summary of experimental data from related studies, detailed experimental methodologies, and visualizations to clarify complex concepts.
Introduction to PEGylated Maleimide (B117702) Linkers
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility and stability of therapeutic molecules, reduce immunogenicity, and prolong circulation half-life.[][2][3] Linkers containing a maleimide group are specifically designed for the covalent attachment to thiol groups, such as those found in cysteine residues of proteins.[4] This guide focuses on two distinct architectures of maleimide-PEG linkers: the branched N-Mal-N-bis(PEG4-amine) and the linear SM(PEG)n series.
N-Mal-N-bis(PEG4-amine) is a branched linker featuring a central maleimide group for thiol conjugation and two terminal primary amine functionalities.[5][6] This trifunctional nature allows for the attachment of two molecules to a single thiol site on a protein, enabling the creation of constructs with a higher payload-to-antibody ratio or dual-functionalized molecules.[2]
SM(PEG)n linkers (Succinimidyl-[(N-maleimidomethyl)-cyclohexane]-1-carboxylate PEG) are linear, heterobifunctional crosslinkers. They possess an N-hydroxysuccinimide (NHS) ester at one end for reaction with primary amines (like those in lysine (B10760008) residues) and a maleimide group at the other for reaction with thiols.[7] The 'n' denotes the number of PEG units in the spacer arm, allowing for precise control over the linker length.
Structural and Functional Comparison
The primary distinction between N-Mal-N-bis(PEG4-amine) and SM(PEG)n linkers lies in their architecture, which in turn dictates their conjugation strategy and potential applications.
| Feature | N-Mal-N-bis(PEG4-amine) | SM(PEG)n Linkers |
| Architecture | Branched (Trifunctional) | Linear (Heterobifunctional) |
| Reactive Groups | 1x Maleimide, 2x Primary Amine | 1x NHS Ester, 1x Maleimide |
| Primary Application | Dual payload attachment to a single thiol site; PROTAC synthesis.[5] | Linking amine-containing and thiol-containing molecules. |
| Conjugation Strategy | Typically a three-step process. | Typically a two-step process.[7] |
| Payload Ratio | Can achieve higher drug-to-antibody ratios (DAR) per attachment site.[2] | Typically a 1:1 linkage between the two biomolecules. |
| Hydrophilicity | The branched structure can create a superior hydrophilic shield around the payload.[][8] | Hydrophilicity increases with the number of PEG units (n).[7] |
Performance Comparison: Branched vs. Linear PEG Linkers
Pharmacokinetics
Branched PEGylation has been shown to offer superior pharmacokinetic (PK) profiles compared to linear PEGylation of the same molecular weight.[9][10] This is often attributed to a larger hydrodynamic volume, which reduces renal clearance.[9]
Table 1: Representative Pharmacokinetic Data of ADCs with Linear vs. Branched PEG Linkers
| Linker Architecture | Clearance Rate (mL/h/kg) | Half-life (t½, hours) | Reference |
| Linear PEG | Faster | Shorter | [9][10] |
| Branched PEG | Slower | Longer | [9][10][11] |
Note: The values are qualitative comparisons based on trends observed in the cited literature. Actual values are dependent on the specific conjugate and experimental model.
Stability of Maleimide-Thiol Conjugate
A critical consideration for all maleimide-based linkers is the stability of the resulting thiosuccinimide bond. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma, leading to premature drug release.[12][13] The rate of this deconjugation can be influenced by the substituents on the maleimide ring and the local chemical environment.[12][14] While specific comparative stability data for N-Mal-N-bis(PEG4-amine) and SM(PEG)n is unavailable, it is a crucial parameter to assess for any ADC.
Table 2: Factors Influencing Maleimide-Thiol Conjugate Stability
| Factor | Impact on Stability | Reference |
| N-substituent on Maleimide | Electron-withdrawing groups can accelerate hydrolysis of the thiosuccinimide ring, which can stabilize the conjugate against retro-Michael addition. | [14] |
| Thiol pKa | Higher pKa of the conjugating thiol can decrease the rate of the exchange reaction. | [12] |
| pH | The retro-Michael reaction is retarded at lower pH. | [12] |
Experimental Protocols
Detailed methodologies are essential for the successful application and evaluation of these linkers.
Protocol 1: Two-Step Conjugation with SM(PEG)n Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues using an SM(PEG)n linker.[7]
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SM(PEG)n linker dissolved in an organic solvent (e.g., DMSO)
-
Thiol-containing payload
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in conjugation buffer at a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the SM(PEG)n linker solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted linker using a desalting column equilibrated with conjugation buffer.
-
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio should be optimized based on the desired DAR.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Three-Step Conjugation with N-Mal-N-bis(PEG4-amine)
This protocol outlines a general strategy for attaching two payload molecules to an antibody via a single cysteine residue.
Materials:
-
Cysteine-engineered antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
N-Mal-N-bis(PEG4-amine) dissolved in an organic solvent (e.g., DMSO)
-
Payload with a reactive group for amine conjugation (e.g., NHS ester)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification columns (e.g., SEC)
Procedure:
-
Antibody-Linker Conjugation:
-
Reduce the disulfide bond of the engineered cysteine in the antibody using a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
Add a molar excess of N-Mal-N-bis(PEG4-amine) to the reduced antibody.
-
Incubate for 2 hours at room temperature to form the stable thioether bond.
-
Purify the antibody-linker conjugate to remove excess linker.
-
-
Payload Activation (if necessary):
-
If the payload is not already in an amine-reactive form (e.g., an NHS ester), it should be activated separately according to standard chemical procedures.
-
-
Final Payload Conjugation:
-
Add a molar excess of the amine-reactive payload to the purified antibody-linker conjugate. The reaction is typically carried out at a pH of 7.5-8.5 to facilitate the reaction with the primary amines of the linker.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding an excess of an amine-containing buffer like Tris.
-
Purify the final ADC using SEC.
-
Protocol 3: Assessment of Conjugate Stability (Retro-Michael Addition Assay)
This assay can be used to compare the stability of the maleimide-thiol linkage for ADCs constructed with different linkers.
Materials:
-
Purified ADC
-
Phosphate (B84403) buffer (pH 7.4)
-
Glutathione (GSH) stock solution
-
HPLC system (HIC or RP-HPLC)
Procedure:
-
Incubate the ADC at a concentration of 1 mg/mL in phosphate buffer (pH 7.4) at 37°C in the presence of a physiological concentration of a competing thiol, such as 5 mM glutathione.
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the reaction mixture.
-
Analyze the samples by HIC-HPLC or RP-HPLC to determine the drug-to-antibody ratio.
-
A decrease in the average DAR over time indicates deconjugation due to the retro-Michael reaction. The rate of deconjugation can be calculated and compared between different linkers.
Visualizing the Concepts
Diagrams created using Graphviz can help to illustrate the key differences in conjugation strategies and linker architecture.
Caption: Comparison of conjugation workflows for linear and branched linkers.
Caption: Logical relationships between linker architecture and ADC performance.
Conclusion
The choice between N-Mal-N-bis(PEG4-amine) and linear SM(PEG)n linkers depends heavily on the specific goals of the bioconjugation strategy.
-
SM(PEG)n linkers are well-established, versatile tools for creating 1:1 conjugates between amine- and thiol-containing molecules. Their defined-length linear PEG spacers offer a straightforward way to improve the physicochemical properties of the resulting bioconjugate.
-
N-Mal-N-bis(PEG4-amine) represents a more advanced linker architecture. Its branched nature provides the potential for creating ADCs with higher drug-to-antibody ratios, which can lead to enhanced potency.[2] Furthermore, the three-dimensional structure of branched PEGs may offer superior shielding of hydrophobic payloads, leading to improved pharmacokinetics and reduced aggregation.[][8]
For drug developers, the potential advantages of branched linkers like N-Mal-N-bis(PEG4-amine) in achieving higher DAR and better PK profiles are compelling. However, this is balanced by a more complex conjugation and purification process. Ultimately, the optimal linker must be determined empirically, with careful consideration of conjugation efficiency, in vitro and in vivo stability, and the overall therapeutic index of the final bioconjugate.
References
- 2. adcreview.com [adcreview.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 5. N-Mal-N-bis(PEG4-amine) - Immunomart [immunomart.com]
- 6. N-Mal-N-bis(PEG4-amine) [myskinrecipes.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. purepeg.com [purepeg.com]
- 9. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to DAR Determination of PEGylated ADCs: MALDI-TOF MS vs. Alternative Methods
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly influencing their efficacy, safety, and pharmacokinetic profile.[1][2] Accurate and reproducible determination of the average DAR and the distribution of drug-loaded species is essential throughout the development and manufacturing of these complex biotherapeutics.[3] This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) against other common analytical techniques for DAR determination, with a special focus on ADCs utilizing branched polyethylene (B3416737) glycol (PEG) linkers, such as N-Mal-N-bis(PEG4-amine).
While specific experimental data for ADCs using the N-Mal-N-bis(PEG4-amine) linker is not extensively available in public literature, the principles and comparisons drawn here are applicable to this class of molecules. The branched and hydrophilic nature of this PEG linker is designed to enhance solubility and optimize the pharmacokinetic properties of the ADC.
Analytical Methodologies for DAR Determination
Several techniques are employed to measure the DAR of ADCs, each with distinct principles, advantages, and limitations. The most common methods include mass spectrometry-based techniques like MALDI-TOF MS and LC-ESI-MS, and chromatographic methods like Hydrophobic Interaction Chromatography (HIC).[1][4]
Method 1: MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a mass spectrometry technique that allows for the rapid determination of the molecular weight of large biomolecules like monoclonal antibodies (mAbs) and ADCs.[5][6] By measuring the mass difference between the unconjugated antibody and the final ADC, the average number of conjugated drug-linker moieties can be calculated.[5] For a more detailed analysis, the ADC is often reduced to separate the light and heavy chains, and the masses of the individual drug-loaded chains are measured.[3][7]
Experimental Workflow & Protocol
The general workflow for DAR analysis by MALDI-TOF MS involves several key steps, from sample preparation to data analysis.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. bruker.com [bruker.com]
The Influence of Linker Architecture: A Comparative Guide to Branched vs. Linear PEG Linkers in Pharmacokinetics
The strategic selection of a linker is a critical determinant in the development of advanced bioconjugates, significantly influencing the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final product.[1] Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) has gained prominence for its ability to improve drug solubility, stability, and circulation half-life.[2] The architecture of the PEG linker, specifically whether it is linear or branched, plays a pivotal role in modulating these effects. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to assist researchers in making informed decisions for their drug development programs.
Data Presentation: A Quantitative Comparison
The choice between a linear and a branched PEG linker can significantly impact the hydrodynamic volume, stability, and ultimately, the therapeutic effectiveness of a molecule.[3] Branched PEG linkers can offer advantages in creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[3]
Table 1: Comparative Pharmacokinetics of TNF Nanobodies Conjugated to Linear and Branched 40 kDa PEG
| Parameter | Linear (1 x 40 kDa) | Branched (2 x 20 kDa) | Branched (4 x 10 kDa) |
| Clearance (mL/h/kg) | 0.47 ± 0.05 | 0.18 ± 0.02 | 0.11 ± 0.01 |
| Terminal Half-life (h) | 43 ± 4 | 73 ± 7 | 84 ± 8 |
| Mean Residence Time (h) | 55 ± 5 | 94 ± 9 | 114 ± 11 |
| Volume of Distribution (mL/kg) | 36 ± 3 | 24 ± 2 | 20 ± 2 |
Data sourced from a study on TNF nanobodies conjugated to different PEG architectures. The results indicate a superior pharmacokinetic profile for branched versus linear PEG conjugates.[4]
Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
This table summarizes data from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Pharmacokinetic Analysis in Animal Models
-
Animal Model: Studies are typically conducted in relevant animal models, such as mice or rats.[4]
-
Drug Administration: The PEGylated drug conjugates are administered intravenously (IV) to ensure complete bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Drug Concentration Analysis: The concentration of the PEGylated drug in plasma or serum is quantified using methods like enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS).[5][6]
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the curve (AUC).
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column and a refractive index (RI) or multi-angle light scattering (MALS) detector is used.
-
Mobile Phase: A suitable buffer, such as phosphate-buffered saline (PBS), is used as the mobile phase.
-
Calibration: The column is calibrated using a series of protein standards with known hydrodynamic radii.
-
Sample Analysis: The PEGylated protein samples are injected into the column, and their elution volume is recorded.
-
Data Analysis: The hydrodynamic radius of the sample is calculated based on its elution volume relative to the calibration standards.[7]
Visualizing the Impact and Assessment Workflow
To better understand the logical relationships and experimental processes, the following diagrams are provided.
Caption: Impact of PEG architecture on pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for characterizing branched PEGylated proteins.
A comprehensive understanding of the structural characteristics of branched PEGylated proteins is crucial for the development of effective and safe biotherapeutics. The covalent attachment of branched polyethylene (B3416737) glycol (PEG) chains to a protein can enhance its pharmacokinetic properties, such as increasing its half-life in the bloodstream and reducing immunogenicity.[1] However, the inherent heterogeneity of the PEGylation reaction, which can result in a mixture of molecules with varying degrees of PEGylation and positional isomers, presents significant analytical challenges.[2][3] A multi-faceted analytical approach is therefore essential for the thorough characterization of these complex biomolecules.
This guide provides a comparative overview of key analytical techniques used to characterize branched PEGylated proteins, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific characteristic of the branched PEGylated protein being investigated. The following table summarizes and compares the utility of various methods for key characterization parameters.
| Analytical Technique | Parameter Measured | Advantages | Limitations | Typical Application |
| SEC-MALS | Molar mass, degree of PEGylation, aggregation, hydrodynamic radius | Absolute molar mass determination without column calibration; separates species by size.[4][5][6] | Limited resolution for positional isomers; requires accurate dn/dc values for the protein and PEG. | Analysis of purity, aggregation, and determination of the overall degree of PEGylation.[7] |
| Mass Spectrometry (MS) | Molecular weight, degree of PEGylation, PEGylation site identification | High accuracy and sensitivity for mass determination; can identify specific sites of PEG attachment.[3][8][9] | Complex spectra due to protein charge states and PEG polydispersity; may require de-PEGylation for site analysis.[1] | Definitive mass confirmation of conjugates and identification of PEGylation sites through peptide mapping.[2][9] |
| Capillary Electrophoresis (CE) | Purity, charge heterogeneity, separation of isoforms | High resolution for separating species with small differences in size or charge; minimal sample consumption.[10][11][12] | Can be challenging to develop robust methods; peak broadening can occur with large PEG chains.[13] | Purity assessment and separation of different PEGylated forms and positional isomers.[] |
| NMR Spectroscopy | Structural integrity, PEG chain dynamics, quantification | Provides atomic-level structural information; can quantify PEGylated species in complex mixtures.[2][15][16] | Lower sensitivity compared to MS; complex spectra for large proteins.[15] | Confirmation of protein structural integrity post-PEGylation and characterization of PEG chain conformation.[17][18] |
| FTIR Spectroscopy | Secondary structure, confirmation of PEGylation | "Reagent-free" and fast determination of the degree of PEGylation; can monitor changes in protein secondary structure.[19][20] | Provides information on the overall structure rather than specific sites; indirect method for quantification. | Rapid assessment of the degree of PEGylation and monitoring protein conformational changes.[21][22] |
Experimental Workflows and Methodologies
A logical and systematic workflow is crucial for the comprehensive characterization of branched PEGylated proteins. This typically involves an initial separation and assessment of purity and aggregation, followed by more detailed structural analysis.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. wyatt.com [wyatt.com]
- 6. researchgate.net [researchgate.net]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel approach enables imaged capillary isoelectric focusing analysis of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 19. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Item - FTIR spectroscopy analysis of Met-G-CSF and of the two pegylated forms. - Public Library of Science - Figshare [plos.figshare.com]
Navigating the Maze of ADC Design: A Comparative Guide to Linear and Branched Linkers in Cytotoxicity
For researchers, scientists, and drug development professionals, the architecture of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic efficacy. The choice between a linear and a branched linker can significantly impact the ADC's potency, stability, and overall cytotoxic profile. This guide provides an objective comparison of ADCs featuring linear versus branched linkers, supported by experimental data, to inform rational ADC design.
The fundamental role of a linker in an ADC is to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. An ideal linker remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity. Upon internalization into the target cancer cell, the linker must efficiently release the cytotoxic agent to induce cell death. The spatial arrangement of the linker, whether in a straight chain (linear) or with multiple attachment points for the payload (branched), can influence these characteristics in distinct ways.
Unpacking the Impact: Linear vs. Branched Linkers on Cytotoxicity
The structural difference between linear and branched linkers has profound implications for the Drug-to-Antibody Ratio (DAR), steric hindrance, and ultimately, the cytotoxic potential of an ADC. Branched linkers, by their very nature, allow for the attachment of multiple payload molecules at a single conjugation site on the antibody, thereby increasing the DAR. A higher DAR can lead to a more potent ADC, as more cytotoxic molecules are delivered to the target cell.
However, the increased bulkiness of branched linkers can introduce steric hindrance, which may affect the binding affinity of the antibody to its target antigen or the efficiency of payload release by intracellular enzymes. The length and composition of the branches are therefore crucial design parameters that need to be optimized to balance payload delivery with unimpeded biological activity.
Quantitative Comparison of Cytotoxicity
To provide a clear understanding of the performance differences, the following table summarizes in vitro cytotoxicity data (IC50 values) from a study comparing ADCs with different linker architectures. The experiments utilized a trastuzumab-based ADC targeting the HER2 receptor on the BT-474 breast cancer cell line, with the cytotoxic payload being monomethyl auristatin E (MMAE).
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Target Cell Line | IC50 (nM) |
| Linear | 2 | BT-474 | ~0.5 |
| Branched ("Short") | 6 | BT-474 | 0.68 |
| Branched ("Long") | 6 | BT-474 | 0.074 |
IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.
The data reveals that the ADC with the "long" branched linker exhibited significantly higher potency (a lower IC50 value) compared to both the ADC with the "short" branched linker and the ADC with a linear linker. This suggests that a well-designed branched linker can substantially enhance the cytotoxicity of an ADC, likely due to the higher DAR and potentially more efficient intracellular processing. The reduced potency of the "short" branched linker highlights the critical role of linker length and spatial arrangement in mitigating steric hindrance.
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of ADC development. Below is a detailed protocol for a typical in vitro cytotoxicity assay used to evaluate and compare the efficacy of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of ADCs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.
Materials:
-
HER2-positive breast cancer cell line (e.g., BT-474)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
ADCs with linear and branched linkers
-
Unconjugated antibody (negative control)
-
Free cytotoxic payload (positive control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the BT-474 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to adhere.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs (with linear and branched linkers), the unconjugated antibody, and the free payload in complete culture medium. A typical concentration range for ADCs would be from 0.01 pM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control for 100% viability.
-
Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value for each ADC by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism of Action
To better understand the processes involved in ADC-mediated cytotoxicity, the following diagrams illustrate the structural differences between linear and branched linkers and the general workflow of a cytotoxicity assay.
Caption: Structural comparison of ADCs with linear and branched linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Conclusion
The choice between a linear and a branched linker is a critical decision in the design of an ADC, with significant consequences for its cytotoxic potency. While branched linkers offer the potential for a higher DAR and enhanced efficacy, careful optimization of their structure, particularly their length, is necessary to avoid detrimental steric effects. The experimental data presented here underscores that a well-designed "long" branched linker can lead to a substantial improvement in cytotoxicity compared to both "short" branched and linear linkers. Ultimately, the optimal linker strategy will depend on the specific antibody, payload, and target antigen, necessitating empirical testing through robust in vitro cytotoxicity assays to guide the development of next-generation ADCs with improved therapeutic windows.
A Comparative Guide to Validating Conjugate Purity by Size Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
The complex nature of bioconjugates, such as antibody-drug conjugates (ADCs), necessitates robust analytical strategies to ensure their purity, homogeneity, and stability. Size Exclusion Chromatography (SEC) is a cornerstone technique for characterizing size variants like aggregates and fragments, which are critical quality attributes (CQAs).[1] This guide provides an objective comparison of SEC with other key analytical methods, supported by experimental data and detailed protocols, to assist in the development of comprehensive validation strategies for conjugate purity.
Section 1: Comparison of Key Analytical Techniques for Purity Assessment
The choice of analytical technique for assessing conjugate purity depends on the specific quality attribute being measured. While SEC is the industry standard for analyzing size variants under native conditions, orthogonal methods are essential for a complete understanding of a conjugate's purity profile.[2]
Key Attributes and Corresponding Analytical Methods:
-
Size Variants (Aggregates and Fragments): Size Exclusion Chromatography (SEC) is the primary method for quantifying high-molecular-weight (HMW) and low-molecular-weight (LMW) species.[3] Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) offers a complementary, higher-resolution separation based on molecular weight under denaturing conditions.[4]
-
Drug-to-Antibody Ratio (DAR) and Drug Distribution: For cysteine-linked ADCs, Hydrophobic Interaction Chromatography (HIC) is the preferred method for resolving species with different numbers of conjugated drugs.[5] Reversed-Phase Liquid Chromatography (RPLC) can also be used, often providing better resolution for site-specific ADCs.[3]
-
Overall Purity and Heterogeneity: A combination of these techniques is often necessary to build a complete picture of the conjugate's purity and impurity profile.[2]
The following table summarizes the key performance characteristics of each technique for the analysis of a model antibody-drug conjugate.
| Parameter | Size Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Application | Quantification of aggregates and fragments (size variants)[1] | Qualitative and semi-quantitative assessment of size variants under denaturing conditions | Analysis of drug-to-antibody ratio (DAR) for reduced ADCs and purity of intact ADCs[5] | Determination of DAR and drug load distribution for intact cysteine-linked ADCs[5] |
| Resolution | Good for separating monomers from dimers and higher-order aggregates. | High resolution for fragments and non-glycosylated heavy chains. | High resolution for different drug-loaded chains and positional isomers. | Excellent resolution of species with different DARs. |
| Quantitative Accuracy | High | Semi-quantitative; less accurate than SEC or CE-SDS. | High | High |
| Throughput | High | Moderate | High | High |
| MS Compatibility | Possible with volatile mobile phases. | Not directly compatible. | Good with volatile mobile phases. | Challenging due to high salt concentrations; requires desalting.[6] |
| Limitations | Potential for non-specific interactions leading to peak tailing; may not resolve species of similar size but different composition. | Denaturing conditions may not reflect the native state; less accurate quantification. | Denaturing conditions; may not be suitable for all intact conjugates. | Not suitable for lysine-linked ADCs; high salt concentrations can be problematic.[7] |
Section 2: Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.
Size Exclusion Chromatography (SEC) Protocol for Aggregate Analysis
This protocol is designed for the analysis of high and low molecular weight species in a monoclonal antibody or antibody-drug conjugate sample.
Instrumentation:
-
Agilent 1260 Infinity II Bio-inert LC system or equivalent[8]
-
Diode Array Detector (DAD)
Column:
-
Agilent AdvanceBio SEC 300 Å, 7.8 × 300 mm, 2.7 µm (p/n PL1180-5301) or equivalent[8]
Mobile Phase:
-
150 mM Sodium Phosphate, pH 7.0
LC Method:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Run Time | 20 minutes |
Sample Preparation:
-
Dilute the conjugate sample to a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
Non-Reducing SDS-PAGE Protocol for Purity Assessment
This protocol provides a method for the qualitative and semi-quantitative analysis of conjugate purity under denaturing, non-reducing conditions.
Materials:
-
Precast 4-12% Bis-Tris polyacrylamide gels
-
MES or MOPS SDS Running Buffer
-
2X Laemmli Sample Buffer (without reducing agent)
-
Protein Molecular Weight Markers
-
Coomassie Brilliant Blue R-250 Staining Solution
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample Preparation: Mix the conjugate sample with an equal volume of 2X Laemmli Sample Buffer (e.g., 15 µL sample + 15 µL buffer).
-
Heat the mixture at 70-95°C for 5-10 minutes.
-
Gel Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Load 10-20 µg of the prepared sample and molecular weight markers into the wells.
-
Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Analysis: Image the gel and perform densitometry analysis to determine the relative percentage of the main band and any impurity bands.
Hydrophobic Interaction Chromatography (HIC) Protocol for DAR Analysis
This protocol is suitable for determining the drug-to-antibody ratio of cysteine-linked ADCs.
Instrumentation:
-
Agilent 1290 Infinity II Bio LC System or equivalent[9]
-
Diode Array Detector (DAD)
Column:
-
Agilent AdvanceBio HIC, 4.6 x 100 mm, 3.5 µm or equivalent
Mobile Phases:
-
Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0
LC Gradient:
| Time (min) | %B |
|---|---|
| 0 | 0 |
| 20 | 100 |
| 22 | 100 |
| 23 | 0 |
| 28 | 0 |
LC Method:
| Parameter | Value |
|---|---|
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
Reversed-Phase Liquid Chromatography (RPLC) Protocol for Reduced ADC Analysis
This protocol is designed for the analysis of drug-loaded light and heavy chains of a reduced ADC.
Instrumentation:
-
UHPLC system with a DAD detector
Column:
-
Reversed-phase column suitable for proteins (e.g., C4, 1.7 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
LC Gradient:
-
A linear gradient from approximately 25% to 50% B over 20-30 minutes is a typical starting point. The gradient should be optimized for the specific ADC.
LC Method:
| Parameter | Value |
|---|---|
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 70-80°C |
| Detection Wavelength | 280 nm |
Sample Preparation:
-
Reduce the ADC sample using a reducing agent like Dithiothreitol (DTT) at 37°C for 15-30 minutes.
-
Dilute the reduced sample in Mobile Phase A before injection.
Section 3: Visualizing Workflows and Method Selection
Experimental Workflow for Conjugate Purity Validation
The following diagram illustrates a typical workflow for the comprehensive validation of conjugate purity, integrating multiple analytical techniques.
Caption: A typical workflow for validating conjugate purity.
Logical Comparison of Analytical Techniques
This diagram provides a decision-making framework for selecting the most appropriate analytical technique based on the specific information required.
References
- 1. agilent.com [agilent.com]
- 2. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
Navigating the Bio-Labyrinth: A Comparative Guide to the Biological Activity of Peptides Post-Conjugation with Branched PEG Linkers
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic peptides is a critical step in enhancing their clinical potential. Conjugation with polyethylene (B3416737) glycol (PEG), or PEGylation, stands out as a leading strategy to improve a peptide's pharmacokinetic profile and in vivo stability. This guide provides a comparative analysis of the biological activity of peptides after conjugation with branched PEG linkers, with a particular focus on structures analogous to N-Mal-N-bis(PEG4-amine). While specific public data for this exact linker is limited, this guide synthesizes available data from similar branched and heterobifunctional PEG linkers to provide valuable insights into the expected effects on peptide bioactivity.
The addition of a branched PEG moiety to a peptide can significantly alter its interaction with its biological target and its overall behavior in a physiological environment. These changes can manifest as increased serum half-life, enhanced stability against enzymatic degradation, and, in some cases, altered receptor binding affinity and in vitro potency. Understanding these trade-offs is paramount for the rational design of next-generation peptide therapeutics.
Quantitative Comparison of Bioactivity: Native vs. PEGylated Peptides
The impact of PEGylation on a peptide's biological activity is multifaceted and is influenced by factors such as the size and architecture of the PEG, the site of conjugation, and the nature of the peptide itself. Below are tables summarizing quantitative data from studies on antimicrobial peptides (AMPs) and Glucagon-Like Peptide-1 (GLP-1) receptor agonists, comparing the bioactivity of the native peptides to their counterparts conjugated with branched or maleimide-containing PEG linkers.
Table 1: In Vitro Antimicrobial Activity of a Cationic Antimicrobial Peptide (CaLL) and its PEGylated Derivatives
| Peptide | Target Organism | IC50 (µg/mL) | Fold Change in Potency vs. Native |
| CaLL (Native) | B. anthracis (spores) | 1.6 | - |
| B. anthracis (vegetative) | 0.4 | - | |
| S. aureus | 3.2 | - | |
| E. coli | 6.4 | - | |
| PEG₂-CaLL | B. anthracis (spores) | 3.2 | 2-fold decrease |
| B. anthracis (vegetative) | 0.8 | 2-fold decrease | |
| S. aureus | 6.4 | 2-fold decrease | |
| E. coli | 12.8 | 2-fold decrease |
Data synthesized from studies on antimicrobial peptide PEGylation.[1]
Table 2: Receptor Binding Affinity of GLP-1 Analogs
| Peptide | Receptor Binding Affinity (IC50, nM) |
| Native GLP-1 | 1.5 |
| [Aib⁸]-GLP-1 (DPP-IV resistant analog) | 0.45 |
| Exendin-4 (Natural GLP-1R agonist) | 6 |
This table presents data for native GLP-1 and related analogs to provide a baseline for understanding how modifications can affect receptor binding.[2] While specific data for N-Mal-N-bis(PEG4-amine) conjugated GLP-1 is not available, PEGylation is a common strategy to further enhance the pharmacokinetic properties of such analogs.
Table 3: Pharmacokinetic Parameters of a Therapeutic Peptide (CAQK) and its PEGylated Conjugate
| Parameter | Free CAQK Peptide | CAQK-PEG Conjugate | Fold Change |
| Blood Half-life | Short | Extended | ~90-fold increase |
This data highlights the significant impact of PEGylation on the circulation time of a peptide.[3]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the biological activity of PEGylated peptides. Below are methodologies for key experiments.
In Vitro Bioactivity Assay: Antimicrobial Activity (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide required to inhibit the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial suspension of the test organism (e.g., E. coli, S. aureus) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL
-
Stock solutions of the native and PEGylated peptides of known concentration
-
Sterile phosphate-buffered saline (PBS) for dilutions
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the native and PEGylated peptides in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.
-
The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the bacteria.
Receptor Binding Assay: Radioligand Competition Assay
This assay measures the ability of a PEGylated peptide to compete with a radiolabeled ligand for binding to its receptor, providing a measure of its binding affinity (Ki).
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., GLP-1 receptor)
-
Radiolabeled ligand (e.g., ¹²⁵I-GLP-1)
-
Unlabeled native and PEGylated peptides at various concentrations
-
Binding buffer (specific to the receptor system)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold for filtration
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add a constant amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled native or PEGylated peptide.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled native peptide).
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor peptide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the peptide before and after PEGylation to determine if the conjugation process has induced any significant conformational changes.
Materials:
-
CD spectropolarimeter
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
Solutions of the native and PEGylated peptides in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a known concentration (typically 0.1-0.2 mg/mL)
-
Buffer blank
Procedure:
-
Record a baseline spectrum of the buffer in the far-UV region (typically 190-260 nm).
-
Record the CD spectrum of the native peptide solution under the same conditions.
-
Record the CD spectrum of the PEGylated peptide solution.
-
Subtract the buffer baseline from the peptide spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (c * l * 10), where mdeg is the recorded ellipticity, MRW is the mean residue weight of the peptide, c is the peptide concentration in mg/mL, and l is the path length of the cuvette in cm.
-
Analyze the resulting spectra for characteristic secondary structure features (α-helix, β-sheet, random coil).
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Concluding Remarks
The conjugation of peptides with branched PEG linkers, such as N-Mal-N-bis(PEG4-amine), represents a powerful strategy to enhance their therapeutic properties. While this modification often leads to a significant improvement in pharmacokinetic profiles and enzymatic stability, it can also result in a modest to significant reduction in in vitro bioactivity. The data presented from analogous branched and maleimide-containing PEG linkers underscore the importance of a comprehensive evaluation of each new peptide-PEG conjugate. The experimental protocols provided in this guide offer a robust framework for conducting such assessments. As the field of bioconjugation continues to evolve, the rational design of peptide-PEG conjugates, informed by detailed bioactivity and structural analysis, will be instrumental in developing safer and more effective peptide-based therapies.
References
- 1. Pegylation of Antimicrobial Peptides Maintains the Active Peptide Conformation, Model Membrane Interactions, and Antimicrobial Activity while Improving Lung Tissue Biocompatibility following Airway Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Mal-N-bis(PEG4-amine): A Comprehensive Guide
For researchers and professionals in the fast-paced fields of drug development and scientific research, the proper management and disposal of specialized chemical reagents like N-Mal-N-bis(PEG4-amine) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Mal-N-bis(PEG4-amine), ensuring compliance with safety standards and fostering a culture of trust and operational excellence in the laboratory.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for N-Mal-N-bis(PEG4-amine) (CAS No. 2128735-22-6). While a specific, universally available SDS is not readily found, several suppliers of the compound and its TFA salt offer access to an SDS upon request or via their websites.[1][2][3] Always prioritize the information provided in the SDS for the specific product in your possession.
Personal Protective Equipment (PPE): When handling N-Mal-N-bis(PEG4-amine) in any form (pure, in solution, or as waste), appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended disposal procedure for N-Mal-N-bis(PEG4-amine) is to treat it as hazardous chemical waste. In-laboratory neutralization or deactivation is not advised without a specifically validated protocol, as this could lead to the generation of unknown or more hazardous byproducts.
-
Segregation and Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for N-Mal-N-bis(PEG4-amine) and any materials contaminated with it.
-
This includes unused or surplus reagent, solutions containing the compound, and disposable labware such as pipette tips, tubes, and gloves that have come into direct contact with the chemical.
-
Do not mix N-Mal-N-bis(PEG4-amine) waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. This prevents potentially dangerous chemical reactions.
-
-
Containerization:
-
Use a container that is chemically compatible with amines and maleimides. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid to prevent spills and the escape of any potential vapors.
-
-
Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Mal-N-bis(PEG4-amine)"
-
The CAS Number: "2128735-22-6"
-
An indication of the primary hazards (e.g., "Irritant," "Harmful"). Consult the SDS for specific hazard statements.
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals. The compound should be stored at –20 °C in a sealed, light-protected container.[1]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of N-Mal-N-bis(PEG4-amine) or its containers in the regular trash or down the drain.
-
Chemical and Safety Data Summary
For quick reference, the following table summarizes key information for N-Mal-N-bis(PEG4-amine).
| Parameter | Value |
| Chemical Name | N-Mal-N-bis(PEG4-amine) |
| CAS Number | 2128735-22-6 |
| Molecular Formula | C₂₇H₅₀N₄O₁₁ |
| Molecular Weight | 606.71 g/mol |
| Primary Functional Groups | Maleimide, Primary Amines |
| Known Hazards | Consult specific SDS. Likely to be an irritant. |
| Storage Conditions | -20°C, sealed, dry, and protected from light.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Mal-N-bis(PEG4-amine).
References
Personal protective equipment for handling N-Mal-N-bis(PEG4-amine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N-Mal-N-bis(PEG4-amine). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the potential hazards associated with its functional groups—amine and maleimide—and general safety practices for handling PEGylated compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure to N-Mal-N-bis(PEG4-amine). The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.2 mm thickness). Double-gloving is recommended. | To prevent skin contact, which may cause irritation. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing. | To protect eyes and face from splashes and aerosols, which could cause serious eye irritation. |
| Skin and Body Protection | A chemically resistant lab coat worn over full-length clothing and closed-toe shoes. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. | To minimize the inhalation of any dust or aerosols, which may cause respiratory tract irritation. |
Operational and Disposal Plan
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment when working with N-Mal-N-bis(PEG4-amine).
Experimental Workflow
Step-by-Step Handling Procedures
-
Pre-Handling Preparation:
-
Thoroughly review this safety guide and any available safety information for similar compounds.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents within a certified chemical fume hood.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before handling the compound.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the solid compound inside the fume hood to avoid generating dust.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste container.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of N-Mal-N-bis(PEG4-amine) and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Unused Compound: Collect in a clearly labeled hazardous waste container.
-
Contaminated Consumables: Items such as gloves, pipette tips, and weighing paper should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing N-Mal-N-bis(PEG4-amine) in a sealed and clearly labeled hazardous waste container. Do not pour down the drain. While polyethylene (B3416737) glycol is biodegradable, the overall compound should be treated as chemical waste.
-
Decontamination Rinses: Rinses from decontaminating glassware should also be collected in the hazardous liquid waste container.
-
-
General Guidelines:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
